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  • Product: Pyrazolo[1,5-A]pyridin-3-ylboronic acid
  • CAS: 1238337-01-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing targeted therapeutics. This scaffold is particularly prominent in the development of protein kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors.[1][3] The ability to functionalize the pyrazolo[1,5-a]pyridine core at various positions allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

This guide focuses on a particularly valuable derivative: Pyrazolo[1,5-a]pyridin-3-ylboronic acid . The introduction of a boronic acid group at the 3-position transforms the parent heterocycle into a versatile and powerful building block. This functionalization opens the door to a wide array of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] For researchers and drug development professionals, Pyrazolo[1,5-a]pyridin-3-ylboronic acid represents a key starting material for the efficient construction of complex molecular architectures and the exploration of new chemical space in the quest for novel therapeutics.[5][6]

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Chemical Structure

The structure of Pyrazolo[1,5-a]pyridin-3-ylboronic acid consists of a fused pyrazole and pyridine ring system, with a boronic acid [-B(OH)₂] substituent at the 3-position of the pyrazolo ring.

  • IUPAC Name: pyrazolo[1,5-a]pyridin-3-ylboronic acid[7]

  • CAS Number: 1238337-01-3[7]

  • Molecular Formula: C₇H₇BN₂O₂[7]

Physicochemical Data

The following table summarizes the key physicochemical properties of Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This data is essential for planning reactions, purification, and storage.

PropertyValueSource
Molecular Weight 161.96 g/mol [7]
Appearance Typically a solid[8]
Purity ≥95.0%[7][9]
Relative Density 1.31[7][9]
Canonical SMILES OB(O)C1=C2C=CC=CN2N=C1[7]
InChI Key QHIVIXSDBZREFP-UHFFFAOYSA-N[7]

Note: Experimental data such as melting point and specific solubility are not widely published and should be determined empirically upon receipt of the material.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrazole rings. The protons on the pyridine portion of the fused ring system will likely appear in the downfield region (δ 7.0-9.0 ppm). The two protons of the boronic acid group (-OH) will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show seven distinct aromatic carbon signals. The carbon atom attached to the boron (C3) may be difficult to observe due to quadrupolar relaxation.[3][13]

  • ¹¹B NMR: The ¹¹B NMR spectrum is a crucial tool for characterizing boronic acids. For a tricoordinate boronic acid of this type, a single, relatively broad resonance is expected in the range of δ 19-30 ppm, with boric acid (often present as an impurity or hydrolysis product) appearing around δ 19.5 ppm.[14][15]

Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Strategic Approach

A direct, one-pot synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid is not commonly reported. A more robust and logical synthetic strategy involves a multi-step sequence, starting with the formation of the core heterocycle, followed by regioselective functionalization. The proposed pathway leverages well-established and reliable organic transformations.

Synthetic Workflow Overview

The synthesis can be logically broken down into three key stages:

  • Formation of the Pyrazolo[1,5-a]pyridine Core: Synthesis of the foundational fused ring system.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position, which serves as a handle for the subsequent borylation.

  • Lithiation-Borylation: Conversion of the C-Br bond to a C-B(OH)₂ bond to yield the final product.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination cluster_2 Stage 3: Borylation A N-Aminopyridinium Ylide C Pyrazolo[1,5-a]pyridine A->C [3+2] Cycloaddition Ref. [4] B α,β-Unsaturated Carbonyl B->C D Pyrazolo[1,5-a]pyridine E 3-Bromo-pyrazolo[1,5-a]pyridine D->E NBS or Br₂ Ref. [1] F 3-Bromo-pyrazolo[1,5-a]pyridine G Pyrazolo[1,5-a]pyridin-3-ylboronic acid F->G 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ Ref. [17]

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyridin-3-ylboronic acid.
Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure synthesized from established methods for each reaction type. Researchers should perform their own optimization.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine

This step is based on the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[1]

  • To a solution of an appropriate N-aminopyridine derivative in N-methylpyrrolidone (NMP), add an equimolar amount of an α,β-unsaturated carbonyl compound (e.g., acrolein).

  • The reaction is typically carried out under metal-free conditions at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure Pyrazolo[1,5-a]pyridine.

Step 2: Synthesis of 3-Bromo-pyrazolo[1,5-a]pyridine

This procedure is analogous to the bromination of similar pyrazolo-fused heterocycles.[7]

  • Dissolve the Pyrazolo[1,5-a]pyridine (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 3-Bromo-pyrazolo[1,5-a]pyridine.

Step 3: Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid

This step employs a standard lithiation-borylation sequence.[16]

  • Strictly anhydrous conditions are required. Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 equiv., solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete lithium-halogen exchange.

  • In a separate flask, prepare a solution of triisopropyl borate (1.5 equiv.) in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated pyrazolo[1,5-a]pyridine solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C until the pH is acidic (pH ~2).

  • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., diethyl ether/hexanes) to afford Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of Pyrazolo[1,5-a]pyridin-3-ylboronic acid in drug development is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][17] This reaction allows for the efficient formation of a C-C bond between the C3 position of the pyrazolo[1,5-a]pyridine core and a variety of aryl or heteroaryl halides (or triflates). This versatility is paramount for generating libraries of analogues for structure-activity relationship (SAR) studies.[1]

General Reaction Scheme

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid with an aryl bromide.

  • To a microwave vial or Schlenk flask, add Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 equiv.), the desired aryl or heteroaryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture at 80-120 °C for 2-18 hours. The reaction can often be accelerated using microwave irradiation.[17][18]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the desired 3-aryl-pyrazolo[1,5-a]pyridine product.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining their reactivity. The pinacol ester derivative offers greater stability and is often preferred for long-term storage.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its strategic combination of a biologically relevant core and a synthetically versatile functional group makes it a high-value intermediate for the synthesis of next-generation therapeutics. As the demand for highly selective and potent kinase inhibitors continues to grow, the importance of building blocks like this will only increase. Future research will likely focus on developing even more efficient synthetic routes to this and related compounds, as well as expanding the scope of their application in creating diverse and complex molecular libraries for high-throughput screening and lead optimization.

References

  • Borges, E., et al. (2022).
  • Mahendra KR, Rai KLM. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4).
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.
  • ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • ResearchGate. (1991). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • MIT CSAIL. Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. [Link]

  • Google Patents. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]

  • ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. [Link]

  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. [Link]

  • American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

  • MDPI. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(16), 3741–3744.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]

  • PubMed. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. [Link]

  • Semantic Scholar. (2015). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]

  • ResearchGate. (2015). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • RSC Publishing. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. [Link]

  • San Diego State University. 11B NMR Chemical Shifts. [Link]

  • PubMed. (1991). Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Cornerstone for Kinase Inhibitor Discovery

Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in biologically active compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in biologically active compounds targeting a range of pathologies. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][2] This guide focuses on a key reagent for accessing this valuable chemical space: Pyrazolo[1,5-a]pyridin-3-ylboronic acid (CAS 1238337-01-3) and its derivatives.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the synthesis, reactivity, and strategic application of this versatile building block, with a particular emphasis on its role in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective use. Pyrazolo[1,5-a]pyridin-3-ylboronic acid is typically handled in its more stable pinacol ester form, Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester.[3][4]

PropertyValueReference
CAS Number 1238337-01-3N/A
Molecular Formula C₇H₇BN₂O₂N/A
Molecular Weight 161.96 g/mol N/A
Form (Pinacol Ester) Solid[4]
Molecular Formula (Pinacol Ester) C₁₃H₁₇BN₂O₂[4]
Molecular Weight (Pinacol Ester) 244.10 g/mol [4]

Handling and Storage: Like most boronic acids and their esters, this reagent should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Boronic acids are susceptible to protodeboronation, especially under acidic or basic conditions, and can undergo trimerization to form boroxines.[5] The use of the pinacol ester mitigates these stability issues, making it the preferred form for storage and for many synthetic applications.[5][6]

Synthesis of the Core Building Block: A Strategic Approach

The synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid or its pinacol ester is not a trivial one-step process. It requires a strategic, multi-step approach that begins with the construction of the pyrazolo[1,5-a]pyridine core, followed by regioselective functionalization at the 3-position.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold

One of the most common and effective methods for constructing the pyrazolo[1,5-a]pyridine skeleton is through the [3+2] cycloaddition of an N-iminopyridinium ylide with an alkyne. This method offers a high degree of control over the substitution pattern of the resulting bicyclic system.[7]

Diagram 1: General Synthesis of the Pyrazolo[1,5-a]pyridine Core

Pyridine Pyridine Ylide N-Iminopyridinium Ylide Pyridine->Ylide 1. Reagent1 Hydroxylamine-O-sulfonic acid Reagent1->Ylide Pyrazolo_Pyridine Substituted Pyrazolo[1,5-a]pyridine Ylide->Pyrazolo_Pyridine 2. [3+2] Cycloaddition Alkyne Substituted Alkyne (e.g., ethyl propiolate) Alkyne->Pyrazolo_Pyridine

Caption: A common route to the pyrazolo[1,5-a]pyridine scaffold.

Step 2: Regioselective Bromination at the C3 Position

With the core scaffold in hand, the next critical step is the introduction of a functional handle at the 3-position. Electrophilic bromination is an effective strategy. The pyrazolo[1,5-a]pyridine system is electron-rich, and the 3-position is susceptible to electrophilic attack.

Exemplary Protocol: Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine

  • Dissolution: Dissolve the starting pyrazolo[1,5-a]pyrimidine in a suitable solvent such as glacial acetic acid or DMF.[8]

  • Addition of Brominating Agent: Add a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine dropwise at room temperature.[8]

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.[8]

  • Workup: Upon completion, the reaction is typically quenched with water, and the product is isolated by filtration or extraction. Neutralization with a base like ammonia may be required.[8]

Step 3: Conversion to the Boronic Acid Pinacol Ester via Miyaura Borylation

The 3-bromo derivative is an ideal precursor for the introduction of the boronic acid moiety. The palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with bis(pinacolato)diboron (B₂pin₂), is a robust and widely used method for this transformation.[6]

Diagram 2: Miyaura Borylation Workflow

Start 3-Bromopyrazolo[1,5-a]pyridine Reaction Reaction at elevated temperature (e.g., 80-100 °C) Start->Reaction Reagents B₂(pin)₂ Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) Reagents->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester Workup->Product

Caption: Synthesis of the target boronic ester from the bromo-precursor.

Application in Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds

The primary utility of Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyrazolo[1,5-a]pyridine core and a variety of aryl or heteroaryl halides, providing access to a vast array of complex molecules.[9]

The Catalytic Cycle: A Mechanistic Overview

A solid grasp of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram 3: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Pyrazolo Ar-Pd(II)-Pyrazolo Transmetalation->Ar-Pd(II)-Pyrazolo Pyrazolo-B(OR)2 Pyrazolo-B(OR)2 Pyrazolo-B(OR)2->Transmetalation Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Pyrazolo->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Pyrazolo Product Reductive_Elimination->Ar-Pyrazolo

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of the pyrazolo[1,5-a]pyridine system, is central to the development of potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key target in inflammatory diseases and B-cell malignancies.[10][11] A multi-step synthesis of these inhibitors showcases the practical application of Suzuki-Miyaura coupling with a heterocyclic boronic acid ester.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling

The following protocol, adapted from the synthesis of pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors, illustrates a typical procedure.[10]

  • Reaction Setup: In a reaction vessel, combine the chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv.), the desired aryl boronic acid pinacol ester (1.1-1.5 equiv.), and a base such as aqueous sodium carbonate (2M solution, 2-3 equiv.).[10][12]

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solvent (e.g., 1,2-dimethoxyethane (DME) or dioxane) for 10-15 minutes.[10]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), to the mixture.[10]

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.[10]

  • Workup and Purification: After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.[10]

Table of Representative Suzuki Coupling Reactions

The following table summarizes the yields for the coupling of a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate with various boronic acid pinacol esters in the synthesis of PI3Kδ inhibitors.[10]

Coupling Partner (Boronic Acid Pinacol Ester)Yield (%)
Indole-4-boronic acid pinacol ester60-72%
Other substituted aryl boronic acid pinacol esters55-61%
Conditions: Pd(PPh₃)₄, 2M aq. Na₂CO₃, DME, reflux, overnight.

Conclusion and Future Outlook

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is more than just a chemical reagent; it is an enabling tool for the exploration of valuable chemical space in drug discovery. Its strategic importance lies in its ability to serve as a versatile building block for the synthesis of complex molecules, particularly kinase inhibitors based on the pyrazolo[1,5-a]pyridine and related scaffolds.[1][7] A deep understanding of its synthesis, handling, and reactivity, especially in the context of the Suzuki-Miyaura cross-coupling reaction, empowers researchers to design and execute efficient synthetic routes to novel therapeutic agents. As the demand for potent and selective kinase inhibitors continues to grow, the utility and importance of Pyrazolo[1,5-a]pyridin-3-ylboronic acid in both academic and industrial research are set to expand even further.

References

  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 987. Available from: [Link]

  • Segodi, R.S., & Nxumalo, W. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo.
  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available from: [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287–1302. Available from: [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • MIT CSAIL. (n.d.). Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. Retrieved from [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., & Hoerrner, R. S. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available from: [Link]

  • Kendall, J. D., Marshall, A. J., Giddens, A. C., Tsang, K. Y., Boyd, M., Frédérick, R., Lill, C. L., Lee, W.-J., Kolekar, S., Chao, M., Malik, A., Yu, S., Chaussade, C., Buchanan, C. M., Rewcastle, G. W., Baguley, B. C., Flanagan, J. U., Denny, W. A., & Shepherd, P. R. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 63-68. Available from: [Link]

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Foundational

Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Technical Guide for Chemical Researchers

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials.[1][2] The introduction of a boronic acid or its ester derivative at the C3 position of this scaffold unlocks a versatile handle for further chemical elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This guide provides a comprehensive overview of a robust and reliable synthetic pathway to access Pyrazolo[1,5-a]pyridin-3-ylboronic acid, tailored for researchers and professionals in drug development and chemical synthesis. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthetic Pathway

The synthesis of the target compound, Pyrazolo[1,5-a]pyridin-3-ylboronic acid, is strategically approached in a multi-step sequence commencing with the construction of the core pyrazolo[1,5-a]pyridine heterocycle. Subsequent regioselective functionalization at the C3 position, followed by the introduction of the boronic acid moiety, constitutes the core of this synthetic route.

The chosen pathway prioritizes regiochemical control and the use of well-established, high-yielding transformations. The key steps are:

  • Synthesis of Pyrazolo[1,5-a]pyridine: Construction of the foundational heterocyclic system.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position, which serves as a precursor for the boronic acid group.

  • Miyaura Borylation: Conversion of the C3-bromo intermediate to the corresponding pinacol boronate ester.

  • Hydrolysis (Optional): Conversion of the boronate ester to the free boronic acid.

This strategic disconnection is illustrated in the following diagram:

Synthetic_Strategy Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine 3-Bromopyrazolo[1,5-a]pyridine 3-Bromopyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine->3-Bromopyrazolo[1,5-a]pyridine Bromination Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester 3-Bromopyrazolo[1,5-a]pyridine->Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester Miyaura Borylation Pyrazolo[1,5-a]pyridin-3-ylboronic acid Pyrazolo[1,5-a]pyridin-3-ylboronic acid Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester->Pyrazolo[1,5-a]pyridin-3-ylboronic acid Hydrolysis

Caption: Retrosynthetic analysis for Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine scaffold is most commonly achieved through a [3+2] cycloaddition reaction. This involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene.[5][6][7] This method is highly efficient and allows for the introduction of various substituents on the heterocyclic core.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine

A robust method for the preparation of the parent pyrazolo[1,5-a]pyridine involves the reaction of N-aminopyridinium iodide with an appropriate C2 synthon.

Experimental Workflow:

Synthesis_of_Pyrazolo_Core cluster_reactants Reactants cluster_conditions Reaction Conditions N-aminopyridinium iodide N-aminopyridinium iodide Reaction Mixture Reaction Mixture N-aminopyridinium iodide->Reaction Mixture Dipolarophile Dipolarophile Dipolarophile->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Elevated Temperature Elevated Temperature Elevated Temperature->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Workup & Purification->Pyrazolo[1,5-a]pyridine

Caption: Workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

Step-by-Step Procedure:

  • To a solution of N-aminopyridinium iodide (1.0 eq) in a suitable solvent such as DMF, add a base, typically potassium carbonate (2.0-3.0 eq).

  • Add the chosen dipolarophile (e.g., an electron-deficient alkyne, 1.1 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure pyrazolo[1,5-a]pyridine.

Causality and Expertise: The choice of base is critical for the in-situ generation of the N-aminopyridinium ylide, which is the active 1,3-dipole in the cycloaddition. The elevated temperature is necessary to overcome the activation energy of the cycloaddition and subsequent aromatization steps.

Part 2: Regioselective Bromination at the C3 Position

Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine ring system preferentially occurs at the electron-rich C3 position of the pyrazole moiety. This inherent reactivity allows for the direct and selective introduction of a bromine atom at the desired position. Common brominating agents for this transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS).[8][9][10]

Protocol 2: Synthesis of 3-Bromopyrazolo[1,5-a]pyridine

Experimental Workflow:

Bromination_Workflow Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Reaction Reaction Pyrazolo[1,5-a]pyridine->Reaction Brominating Agent (NBS or Br2) Brominating Agent (NBS or Br2) Brominating Agent (NBS or Br2)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification 3-Bromopyrazolo[1,5-a]pyridine 3-Bromopyrazolo[1,5-a]pyridine Workup & Purification->3-Bromopyrazolo[1,5-a]pyridine

Caption: Workflow for the bromination of pyrazolo[1,5-a]pyridine.

Step-by-Step Procedure:

  • Dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add the brominating agent (N-bromosuccinimide, 1.05 eq, or a solution of bromine, 1.05 eq, in the same solvent) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to yield 3-bromopyrazolo[1,5-a]pyridine.[11]

Trustworthiness and Self-Validation: The regioselectivity of this reaction is high, and the product can be readily characterized by ¹H NMR spectroscopy, where the disappearance of the C3-proton signal and the characteristic shifts of the remaining aromatic protons confirm the desired outcome.

Part 3: Miyaura Borylation to Synthesize the Boronic Acid Pinacol Ester

The conversion of the 3-bromo derivative to the corresponding boronic acid ester is efficiently achieved through the Miyaura borylation reaction.[4][12][13] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and offers excellent functional group tolerance and high yields.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester

Experimental Workflow:

Miyaura_Borylation_Workflow cluster_reagents Key Reagents 3-Bromopyrazolo[1,5-a]pyridine 3-Bromopyrazolo[1,5-a]pyridine Reaction Setup Reaction Setup 3-Bromopyrazolo[1,5-a]pyridine->Reaction Setup B2pin2 B2pin2 B2pin2->Reaction Setup Pd Catalyst (e.g., Pd(dppf)Cl2) Pd Catalyst (e.g., Pd(dppf)Cl2) Pd Catalyst (e.g., Pd(dppf)Cl2)->Reaction Setup Base (e.g., KOAc) Base (e.g., KOAc) Base (e.g., KOAc)->Reaction Setup Heating & Monitoring Heating & Monitoring Reaction Setup->Heating & Monitoring Workup & Purification Workup & Purification Heating & Monitoring->Workup & Purification Product Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester Workup & Purification->Product

Caption: Workflow for the Miyaura borylation of 3-bromopyrazolo[1,5-a]pyridine.

Step-by-Step Procedure:

  • In a reaction vessel, combine 3-bromopyrazolo[1,5-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq), and a base, typically potassium acetate (KOAc, 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed aprotic solvent, such as dioxane or DMF.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to afford the desired pinacol ester.

Authoritative Grounding: The mechanism of the Miyaura borylation involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester and regenerate the active catalyst.[12][13]

Part 4: Hydrolysis to the Free Boronic Acid (Optional)

While the pinacol boronate ester is often sufficiently reactive for subsequent cross-coupling reactions and offers the advantage of enhanced stability and ease of purification, the free boronic acid may be required for specific applications. The hydrolysis of the pinacol ester can be achieved under mild conditions.

Protocol 4: Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid

Step-by-Step Procedure:

  • Dissolve the pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

  • Add an acid catalyst, such as HCl, or a transesterification agent. A common method involves stirring with silica gel in methanol.[4]

  • Stir the reaction at room temperature and monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • The resulting aqueous solution can be used directly in some applications, or the boronic acid can be isolated by extraction or crystallization.

Data Presentation: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield Range
1N-aminopyridinium iodideDipolarophile, K₂CO₃, DMFPyrazolo[1,5-a]pyridine70-90%
2Pyrazolo[1,5-a]pyridineNBS or Br₂, Acetic Acid3-Bromopyrazolo[1,5-a]pyridine80-95%
33-Bromopyrazolo[1,5-a]pyridineB₂pin₂, Pd(dppf)Cl₂, KOAc, DioxanePyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester75-90%
4Pinacol EsterSilica Gel, MethanolPyrazolo[1,5-a]pyridin-3-ylboronic acid85-98%

Conclusion

This technical guide outlines a reliable and well-documented synthetic route to Pyrazolo[1,5-a]pyridin-3-ylboronic acid, a valuable building block in contemporary chemical research. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound and utilize it for the development of novel molecules with potential applications in medicine and materials science. The provided methodologies are designed to be both reproducible and scalable, empowering further innovation in the field.

References

  • Ibrahim, H. M., & Behbehani, H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13863–13872. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Wang, J., Chen, G., Shi, G., Xie, Q., Gao, G., Li, Y., Du, H., Cai, X., Li, H., & Huang, B. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35, 1551-1556.
  • Nguyen, H., & Daugulis, O. (2020). N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C–H Bonds. The Journal of Organic Chemistry, 85(20), 13069–13079. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article. Retrieved from [Link]

  • Gurung, S. R., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 56(34), 4903-4906. [Link]

  • Raut, S. V., et al. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 8(4), 1836-1843.
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  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 59(17), 8162-8175. [Link]

  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Google Patents. (2019).
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  • Crysdot LLC. (n.d.). 3-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • Ibrahim, H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13863-13872. [Link]

  • El-Sayed, M. A. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(5), 8943-8953. [Link]

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Exploratory

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Derivatives and Analogs

Introduction: The Pyrazolo[1,5-a]pyridine Core - A Privileged Scaffold in Modern Chemistry The pyrazolo[1,5-a]pyridine bicyclic heterocycle is a cornerstone in contemporary medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Core - A Privileged Scaffold in Modern Chemistry

The pyrazolo[1,5-a]pyridine bicyclic heterocycle is a cornerstone in contemporary medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for the development of novel therapeutics and functional organic materials. Derivatives of this core have shown a wide range of biological activities, including their use as kinase inhibitors in oncology.[1][2]

This technical guide focuses on a particularly valuable derivative: pyrazolo[1,5-a]pyridin-3-ylboronic acid . This compound and its analogs, such as the pinacol ester, are versatile building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, leverages these boronic acid derivatives to introduce a vast array of substituents at the 3-position of the pyrazolo[1,5-a]pyridine ring, enabling the systematic exploration of chemical space in drug discovery and materials development.

This document will provide a comprehensive overview of the synthesis of pyrazolo[1,5-a]pyridin-3-ylboronic acid, its characterization, and its application in the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful execution.

Synthesis of the Key Precursor: 3-Bromopyrazolo[1,5-a]pyridine

The journey to pyrazolo[1,5-a]pyridin-3-ylboronic acid begins with the synthesis of its halogenated precursor, 3-bromopyrazolo[1,5-a]pyridine. This compound is commercially available but can also be synthesized in the laboratory.[3] A common route involves the cyclization of a suitably substituted pyridine derivative.

A general synthetic approach is the reaction of 1-aminopyridinium salts with a three-carbon component. For instance, the reaction of 1-amino-3-bromopyridinium sulfonate with ethyl propiolate can lead to the formation of the pyrazolo[1,5-a]pyridine core with a bromine atom at a specific position, which can then be isomerically purefied to obtain the desired 3-bromo isomer.[4]

Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid and its Pinacol Ester

With the 3-bromo precursor in hand, the crucial boronic acid or its more stable pinacol ester can be synthesized via two primary, highly effective methods: lithiation-borylation and palladium-catalyzed Miyaura borylation. The choice between these methods often depends on the scale of the reaction, the available equipment, and the functional group tolerance required for other substituents on the scaffold.

Method 1: Lithiation-Borylation

This classic method involves a halogen-metal exchange followed by quenching with a boron electrophile. It is a powerful technique for creating a C-B bond.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromopyrazolo[1,5-a]pyridine (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the 3-lithiated species is often indicated by a color change.

  • Borylation: Isopropoxyboronic acid pinacol ester (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred at this temperature for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester.

  • Causality and Insights: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate. The choice of isopropoxyboronic acid pinacol ester as the borylating agent is due to its high reactivity and the stability of the resulting pinacol ester, which is generally easier to handle and purify than the free boronic acid.

Method 2: Palladium-Catalyzed Miyaura Borylation

This method offers a milder alternative to lithiation and often exhibits broader functional group tolerance. It utilizes a palladium catalyst to couple the aryl halide with a diboron reagent.[5][6]

  • Reaction Setup: A Schlenk flask is charged with 3-bromopyrazolo[1,5-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst and Ligand: A palladium catalyst such as PdCl₂(dppf) (0.03 eq) is added.

  • Solvent and Degassing: Anhydrous 1,4-dioxane is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: The flask is sealed and heated to 80-90 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester.

  • Self-Validation and Trustworthiness: The use of a pre-catalyst like PdCl₂(dppf) ensures a reliable initiation of the catalytic cycle. Potassium acetate acts as a mild base, which is crucial for the transmetalation step. The reaction is typically robust and reproducible.

The resulting pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid, such as HCl, if required for subsequent reactions. However, the pinacol ester is often used directly in Suzuki-Miyaura couplings.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Pinacol Ester 3-Bromopyrazolo[1,5-a]pyridine 3-Bromopyrazolo[1,5-a]pyridine Lithiation Lithiation (n-BuLi, THF, -78 °C) 3-Bromopyrazolo[1,5-a]pyridine->Lithiation Method 1 Pd_Borylation Miyaura Borylation (Pd catalyst, Bis(pinacolato)diboron, Base) 3-Bromopyrazolo[1,5-a]pyridine->Pd_Borylation Method 2 Borylation_Li Borylation (Isopropoxyboronic acid pinacol ester) Lithiation->Borylation_Li Product Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester Borylation_Li->Product Pd_Borylation->Product

Caption: Synthetic routes to the target boronic ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of pyrazolo[1,5-a]pyridin-3-ylboronic acid and its ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a C-C bond between the pyrazolo[1,5-a]pyridine core and a variety of sp²-hybridized carbon atoms (e.g., from aryl, heteroaryl, or vinyl halides/triflates).[7][8][9]

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the electrophilic partner (e.g., an aryl halide) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-X) Pd(0)->Oxidative_Addition Pd(II)_Intermediate R-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar-B(OR)2, Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano R-Pd(II)-Ar Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0) Product R-Ar Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester with an Aryl Bromide
  • Reaction Setup: To a microwave vial or Schlenk tube, add pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Solvent: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: The vessel is sealed and heated, either conventionally or in a microwave reactor, to a temperature typically between 80-120 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC to yield the desired 3-aryl-pyrazolo[1,5-a]pyridine derivative.

  • Expert Insights: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling and may need to be optimized for specific substrates. For example, electron-rich or sterically hindered coupling partners may require more active catalysts or different ligands.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O10085-95
22-ChloropyridinePd₂(dba)₃ (2), SPhos (4)K₃PO₄Toluene11070-85
31-Bromo-4-nitrobenzenePd(OAc)₂ (3), PPh₃ (6)K₂CO₃DMF9080-90
44-BromoanisolePdCl₂(dppf) (3)Cs₂CO₃DME8588-98

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Medicinal Chemistry Applications: Pyrazolo[1,5-a]pyridines as Kinase Inhibitors

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of pyrazolo[1,5-a]pyridine, and the closely related pyrazolo[1,5-a]pyrimidines, have been extensively investigated as inhibitors of various kinases, such as Pim-1 kinase, CDK2, and TRKA.[1][2][11] The ability to easily modify the 3-position of the pyrazolo[1,5-a]pyridine core using the boronic acid described herein allows for the systematic exploration of the structure-activity relationship (SAR). By introducing different aryl and heteroaryl groups, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

For example, SAR studies have shown that the nature of the substituent at the 3-position can significantly impact the binding affinity of the compound to the ATP-binding pocket of the target kinase.[12] The development of a diverse library of analogs through Suzuki-Miyaura coupling is therefore a key strategy in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its pinacol ester are indispensable tools for the modern medicinal and materials chemist. The synthetic routes to these building blocks are robust and accessible, and their application in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry into a vast chemical space of functionalized pyrazolo[1,5-a]pyridine derivatives. The proven success of this scaffold in the development of potent kinase inhibitors underscores the importance of the methodologies described in this guide. As the demand for novel and effective therapeutics continues to grow, the utility of these versatile reagents is set to expand even further.

References

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]

  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5‐a]pyrimidine Derivatives as Pim‐1 Kinase Inhibitors for the Treatment of MCF‐7 Breast Cancer. Scilit. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Lithiation- Borylation in Synthesis. SlideShare. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. [Link]

  • Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. ResearchGate. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. SlidePlayer. [Link]

  • Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. University of Bristol. [Link]

  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC. [Link]

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Foundational

A Technical Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. Its unique electronic properties and rigid, planar structure make it an ideal framework for the design of targeted therapeutics. This guide provides an in-depth exploration of Pyrazolo[1,5-a]pyridin-3-ylboronic acid, a key synthetic intermediate that unlocks the potential of this versatile scaffold for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors for oncology.

Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid and its Pinacol Ester

Inferred Synthetic Pathway: Iridium-Catalyzed C-H Borylation

A highly effective and increasingly common method for the synthesis of aryl and heteroaryl boronic esters is the iridium-catalyzed C-H borylation.[1][2] This approach offers a direct and atom-economical route to the desired product from the readily accessible pyrazolo[1,5-a]pyridine core. The reaction typically employs an iridium catalyst, such as [Ir(OMe)(COD)]2, in the presence of a bipyridine-based ligand and a boron source like bis(pinacolato)diboron (B2pin2).

dot

Figure 1: Inferred Iridium-Catalyzed C-H Borylation for the Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester.

Experimental Protocol (Hypothetical, based on similar transformations): [3]

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add pyrazolo[1,5-a]pyridine (1.0 equiv), bis(pinacolato)diboron (1.2-1.5 equiv), and the iridium catalyst precursor (e.g., [Ir(OMe)(COD)]2, 1-3 mol%) and ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol%).

  • Add a suitable anhydrous solvent (e.g., tetrahydrofuran, cyclohexane) via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester.

The regioselectivity of the borylation is a critical aspect. For the pyrazolo[1,5-a]pyridine system, the C3 position is electronically favored for electrophilic substitution, and thus, borylation is anticipated to occur predominantly at this position. However, careful optimization of reaction conditions, including the choice of ligand and solvent, may be necessary to achieve high regioselectivity.

Alternative Synthetic Pathway: Halogen-Metal Exchange

An alternative approach involves a halogen-metal exchange reaction starting from a 3-halo-pyrazolo[1,5-a]pyridine precursor, followed by quenching with a boronic ester. This method, while multi-stepped, can offer high regioselectivity.

dot

Figure 2: Alternative synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester via halogen-metal exchange.

Reactivity and Key Transformations: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its esters lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position of the pyrazolo[1,5-a]pyridine core, enabling the rapid generation of diverse compound libraries for drug discovery.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

dot

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A representative experimental protocol for a Suzuki-Miyaura coupling reaction is as follows: [4]

  • In a reaction vessel, combine Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.0-1.5 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted pyrazolo[1,5-a]pyridine derivative.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prominent in the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily functionalize the C3 position of the pyrazolo[1,5-a]pyridine core using Pyrazolo[1,5-a]pyridin-3-ylboronic acid allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity.

While specific examples directly citing the use of Pyrazolo[1,5-a]pyridin-3-ylboronic acid in the synthesis of named clinical candidates are not prevalent in the readily accessible literature, its utility can be inferred from the numerous patents and publications describing 3-substituted pyrazolo[1,5-a]pyridine derivatives as potent kinase inhibitors. These compounds have been investigated as inhibitors of a variety of kinases, including but not limited to:

  • Tyrosine Kinases: These are critical targets in oncology, and pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory effects against EGFR kinase.[6]

  • Other Kinases: The broader class of pyrazolo[1,5-a]pyrimidines has been explored as inhibitors of various other kinases, demonstrating the therapeutic potential of this scaffold.[5][7]

The general strategy involves the Suzuki-Miyaura coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid with a suitably functionalized aryl or heteroaryl halide, which often constitutes a key pharmacophoric element for binding to the target kinase.

Table 1: Representative Kinase Targets for Pyrazolo[1,5-a]pyridine/pyrimidine Scaffolds

Kinase TargetTherapeutic AreaReference
EGFROncology[6]
Various KinasesOncology, Inflammation[5][7]

Conclusion and Future Perspectives

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazolo[1,5-a]pyridine derivatives. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of compound libraries for drug discovery. The demonstrated and inferred utility of the resulting 3-substituted pyrazolo[1,5-a]pyridines as potent kinase inhibitors underscores the importance of this synthetic intermediate in the ongoing quest for novel and effective therapeutics. Future research will likely focus on the development of more efficient and scalable synthetic routes to Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its application in the synthesis of next-generation targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. (2018). PubMed. [Link]

  • 3-pyridylboronic acid. (2005). Organic Syntheses. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. (2014). PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][5][8][9]triazine derivatives as potent inhibitors of protein kinase CK2. (2015). ResearchGate. [Link]

  • Iridium-catalyzed C–H borylation of pyridines. (n.d.). RSC Publishing. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. (2014). ResearchGate. [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (2004). ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. (n.d.). Semantic Scholar. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. [Link]

  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (2016).
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). PubMed Central. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2023). National Institutes of Health. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). MDPI. [Link]

  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. (2023). ResearchGate. [Link]

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Exploratory

A-Z Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: Properties, Synthesis, and Application

Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest, particularly in the domain of oncology and neurodegenerative dis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest, particularly in the domain of oncology and neurodegenerative diseases. This technical guide provides an in-depth characterization of Pyrazolo[1,5-a]pyridin-3-ylboronic acid, a key synthetic intermediate whose utility is central to the construction of complex molecular architectures. We will explore its fundamental physicochemical properties, outline a robust synthetic and purification protocol, and detail its primary application as a versatile coupling partner in Suzuki-Miyaura reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The fusion of pyrazole and pyridine rings to form the pyrazolo[1,5-a]pyridine system creates a unique bicyclic heteroaromatic structure with a specific electronic and spatial arrangement. This scaffold is a cornerstone in the development of various therapeutic agents, notably as selective PI3 kinase inhibitors for cancer treatment.[1][2] The introduction of a boronic acid moiety at the 3-position of this ring system transforms it into a highly valuable and versatile building block for carbon-carbon bond formation.

Pyrazolo[1,5-a]pyridin-3-ylboronic acid, and its more stable pinacol ester counterpart, serve as critical reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common structural motifs in pharmaceuticals.[4][5] The ability to strategically introduce the pyrazolo[1,5-a]pyridine core into a target molecule via this method is a testament to the utility of its boronic acid derivative. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this key intermediate.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is paramount for its successful application and for ensuring laboratory safety. The key characteristics of Pyrazolo[1,5-a]pyridin-3-ylboronic acid are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 1238337-01-3[6]
Molecular Formula C₇H₇BN₂O₂[6]
Molecular Weight 161.96 g/mol [6]
Appearance White to yellow solid
Purity Typically ≥95%[6]
Storage Temperature 2-8°C, sealed in a dry environment[7]
Safety and Handling

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is classified as a harmful and irritant substance.[6] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6][8]

    • H319: Causes serious eye irritation.[6][8]

    • H335: May cause respiratory irritation.[6][8]

  • Precautionary Measures:

    • P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[6][8]

    • P264: Wash hands and any exposed skin thoroughly after handling.[6][9]

    • P270: Do not eat, drink or smoke when using this product.[6][9]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][9]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6][9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11]

Synthesis and Characterization

While Pyrazolo[1,5-a]pyridin-3-ylboronic acid is commercially available, understanding its synthesis provides valuable insight into potential impurities and alternative derivatizations. The synthesis of the parent pyrazolo[1,5-a]pyridine core can be achieved through various methods, including the thermal intramolecular cyclization of N-amino-2-alkynylpyridines or cycloaddition reactions.[5][12][13] The boronic acid moiety is typically installed on a pre-formed heterocyclic ring.

A common strategy involves the synthesis of a halogenated precursor, such as 3-bromopyrazolo[1,5-a]pyridine, followed by a lithium-halogen exchange and subsequent quenching with a trialkyl borate (e.g., triisopropyl borate), followed by acidic workup to yield the desired boronic acid.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid from a suitable precursor.

G cluster_0 Synthesis Pathway A Pyrazolo[1,5-a]pyridine Precursor (e.g., 3-Bromo derivative) B Lithiation (e.g., n-BuLi, -78 °C) A->B Step 1 C Borylation (e.g., Triisopropyl borate) B->C Step 2 D Acidic Hydrolysis (e.g., aq. HCl) C->D Step 3 E Purification (e.g., Recrystallization/Chromatography) D->E Step 4 F Final Product: Pyrazolo[1,5-a]pyridin-3-ylboronic acid E->F Step 5

Caption: Conceptual workflow for the synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Quality Control and Characterization

Verification of the structure and purity of the final compound is critical. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The characteristic signals for the pyrazolo[1,5-a]pyridine core protons and the boron-attached carbon can be observed and compared to reference spectra.[14][15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.[14]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of Pyrazolo[1,5-a]pyridin-3-ylboronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the pyrazolo[1,5-a]pyridine core and a variety of aryl or heteroaryl halides or triflates.[3][17]

This reaction is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[18][19][20] For instance, it allows for the direct connection of the pyrazolo[1,5-a]pyridine moiety to other aromatic systems, a key step in building the molecular frameworks of many kinase inhibitors.[1][2][21]

General Protocol for Suzuki-Miyaura Coupling

The following provides a generalized, step-by-step protocol for a typical Suzuki-Miyaura reaction using Pyrazolo[1,5-a]pyridin-3-ylboronic acid. Note: This is a representative protocol and must be optimized for specific substrates.

Materials:

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 - 1.5 equivalents)

  • Aryl/Heteroaryl Halide or Triflate (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2, 1-5 mol%)[3][17]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • Inert Atmosphere: To a dry reaction vessel, add the aryl halide, Pyrazolo[1,5-a]pyridin-3-ylboronic acid, base, and palladium catalyst.

  • Solvent Addition: Degas the chosen solvent by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations and Optimization

The choice of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura coupling.

  • Catalyst: The selection of the palladium catalyst and its associated ligand is critical. For challenging couplings, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos) can be employed to prevent side reactions like debromination.[3][17]

  • Base: The base is required to activate the boronic acid by forming a boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.

  • Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X Complex B->C  + Ar-X D Transmetalation C->D  + [Ar'-B(OH)₃]⁻ E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F F->A  + Ar-Ar'

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast arsena...

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast arsenal of organoboron reagents, those bearing heteroaromatic scaffolds are of paramount importance, particularly in the synthesis of pharmacologically active molecules. This guide provides an in-depth exploration of Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives as potent coupling partners in Suzuki-Miyaura reactions. The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 3-position via C-C bond formation opens new avenues for drug discovery and materials science.

This document will delve into the mechanistic nuances of employing this specific heteroaryl boronic acid, provide detailed, field-tested protocols for its successful implementation, and offer insights into overcoming common challenges associated with the Suzuki-Miyaura coupling of nitrogen-rich heterocycles.

Mechanistic Considerations and Key Challenges

The efficacy of the Suzuki-Miyaura reaction is governed by a catalytic cycle involving a palladium catalyst. While the fundamental steps of oxidative addition, transmetalation, and reductive elimination are well-understood, the use of heteroaryl boronic acids like Pyrazolo[1,5-a]pyridin-3-ylboronic acid introduces specific challenges that demand careful consideration.

A primary obstacle is the propensity for competitive protodeboronation, a non-productive pathway where the boronic acid is cleaved by a proton source, leading to reduced yields. This is particularly prevalent with electron-rich heteroaryl boronic acids. The choice of base and solvent system is therefore critical in mitigating this side reaction.

Furthermore, the Lewis basic nitrogen atoms within the pyrazolo[1,5-a]pyridine scaffold can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] The selection of appropriate ligands that can stabilize the active palladium species and facilitate the desired catalytic turnover is thus a key determinant of reaction success. Modern, bulky, and electron-rich phosphine ligands, such as XPhos and SPhos, have demonstrated significant efficacy in overcoming these challenges in related heterocyclic systems.[1][4]

Visualizing the Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow for the coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid derivatives.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' ArX Aryl/Heteroaryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid Pyrazolo[1,5-a]pyridin-3-yl Boronic Acid (Ar'-B(OH)2) + Base Boronic_Acid->Transmetalation

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Pyrazolo[1,5-a]pyridin-3-ylboronic acid, Aryl Halide, Palladium Catalyst, Ligand, and Base in a reaction vessel. Solvent Add anhydrous, degassed solvent. Reagents->Solvent Inert_Atmosphere Purge with an inert gas (e.g., Argon or Nitrogen). Solvent->Inert_Atmosphere Heating Heat the reaction mixture to the optimized temperature with vigorous stirring. Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench the reaction. Monitoring->Quenching Extraction Perform aqueous work-up and extract the product with an organic solvent. Quenching->Extraction Drying Dry the organic layer and concentrate in vacuo. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification

Caption: Typical Experimental Workflow for Suzuki-Miyaura Coupling.

Optimized Protocols and Application Notes

While a universal protocol for all Suzuki-Miyaura reactions does not exist, the following protocols are based on optimized conditions reported for structurally similar pyrazolo-fused heterocyclic systems and serve as an excellent starting point for the use of Pyrazolo[1,5-a]pyridin-3-ylboronic acid.[1]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyridine Derivatives with Arylboronic Acids

This protocol is adapted from successful couplings of the closely related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one scaffold and is expected to be highly effective.[1][5]

Materials:

  • 3-Bromopyrazolo[1,5-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add the 3-bromopyrazolo[1,5-a]pyridine derivative, arylboronic acid, XPhos Pd G2, XPhos, and potassium carbonate.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 40 minutes.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes:

Based on analogous systems, this protocol is expected to provide good to excellent yields (typically 67-89%) for a variety of aryl and heteroaryl boronic acids.[1]

Protocol 2: Conventional Suzuki-Miyaura Coupling of Pyrazolo[1,5-a]pyridin-2-yl Triflate with Arylboronic Acids

This protocol is based on the successful synthesis of 2-arylpyrazolo[1,5-a]pyridines and can be adapted for the corresponding 3-triflate derivative.[6][7]

Materials:

  • Pyrazolo[1,5-a]pyridin-3-yl triflate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), degassed

Procedure:

  • To a round-bottom flask, add the pyrazolo[1,5-a]pyridin-3-yl triflate, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add degassed DME.

  • Heat the reaction mixture to 80 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine with p-methoxyphenylboronic acid, providing a valuable reference for parameter selection.[1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane1109
2PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane11035
3XPhos Pd G2 (5)XPhos (10)Na₂CO₃ (2)Dioxane11065
4XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane120 (MW)82
5XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)120 (MW)89

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider screening different palladium precatalysts and ligands. Buchwald's biarylphosphine ligands are often effective for challenging couplings.[8][9] Increasing the temperature or switching to microwave heating can also improve yields. Ensure all reagents and solvents are anhydrous and thoroughly degassed.

  • Protodeboronation: The use of milder bases such as potassium carbonate or cesium carbonate can sometimes suppress protodeboronation. Running the reaction at lower temperatures for longer times may also be beneficial.

  • Catalyst Decomposition: The formation of palladium black is indicative of catalyst decomposition. Ensure a strictly inert atmosphere is maintained throughout the reaction. The use of robust precatalysts can also mitigate this issue.

  • Substrate Scope: The electronic and steric properties of the coupling partners can significantly influence the reaction outcome. Electron-rich aryl halides may require more active catalyst systems, while sterically hindered substrates may necessitate higher temperatures and longer reaction times.

By leveraging the protocols and insights provided in this guide, researchers and drug development professionals can effectively employ Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions to accelerate the synthesis of novel and potentially bioactive molecules.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central, 2021-01-04. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate, 2021. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. ResearchGate, 2021. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing, 2021. [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Sci-Hub, 2015. [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate, 2015. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing, 2019. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PubMed Central, 2019. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate, 2004. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central, 2016. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health, 2021. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate, 2018. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health, 2012. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central, 2010. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed, 2010. [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold, prominently featured in numerous compounds under investigation in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold, prominently featured in numerous compounds under investigation in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive core for designing selective inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and other key biological targets.[3] Consequently, robust and versatile synthetic methods for the functionalization of this scaffold are of paramount importance to researchers in the pharmaceutical and biotechnology sectors.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[4] This palladium-catalyzed reaction offers a broad substrate scope and exceptional functional group tolerance, making it an ideal tool for the late-stage functionalization of complex molecules. This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid with various aryl and heteroaryl halides, enabling the synthesis of diverse 3-substituted pyrazolo[1,5-a]pyridine derivatives.

Mechanistic Considerations for a Successful Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding these steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Suzuki_Coupling_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetalation L₂Pd(II)(Ar)(Ar') OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to the palladium source). For precatalysts where the ligand is already incorporated, a separate ligand is not needed.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Parameter Selection

The success of the Suzuki coupling with Pyrazolo[1,5-a]pyridin-3-ylboronic acid is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their rationale.

ParameterRecommended Reagents/ConditionsRationale and Justification
Palladium Source Pd₂(dba)₃ with a ligand, or advanced precatalysts like XPhos-Pd-G3 or SPhos-Pd-G2.Advanced precatalysts ensure a reliable generation of the active Pd(0) species and are often more effective at lower catalyst loadings for challenging substrates. [5][7][8]
Ligand Bulky, electron-rich biaryl phosphines such as SPhos, XPhos, or RuPhos.These ligands accelerate the rate-limiting reductive elimination step, which is crucial for preventing catalyst deactivation and promoting high turnover numbers, especially with nitrogen-containing heterocycles. [9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃.The base is essential for the transmetalation step. K₃PO₄ is a moderately strong base that is often effective and minimizes side reactions. Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates. [4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O.A mixture of an organic solvent and water is often optimal. Water aids in the dissolution of the base and facilitates the formation of the boronate species required for transmetalation. Anhydrous conditions can also be employed, particularly with boronic esters.
Temperature 80 - 120 °CElevated temperatures are typically required to drive the reaction to completion. However, excessively high temperatures can promote protodeboronation. The optimal temperature should be determined empirically for each substrate combination.
Boronic Acid Form Free boronic acid or pinacol ester.Pinacol esters can exhibit greater stability towards protodeboronation and are often used in a "slow-release" strategy to maintain a low concentration of the active boronic acid in solution. [10]

Troubleshooting Common Issues

  • Low Yield:

    • Incomplete reaction: Increase reaction time, temperature, or catalyst loading. Consider a more active catalyst system (e.g., a more electron-rich ligand).

    • Protodeboronation: Use the corresponding pinacol ester of the boronic acid. Employ a catalyst system known for rapid coupling to outcompete the decomposition pathway. [7][8]Ensure the base is not excessively strong or the temperature too high.

  • Catalyst Decomposition (black precipitate):

    • Ensure the reaction is performed under a strict inert atmosphere.

    • The chosen ligand may not be providing sufficient stabilization to the palladium center. Consider a different ligand.

  • No Reaction:

    • Verify the activity of the palladium catalyst.

    • The aryl halide may be too unreactive (e.g., an electron-rich chloride). A more specialized catalyst system or harsher conditions may be required.

Conclusion

The Suzuki-Miyaura cross-coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid is a powerful method for the synthesis of a wide array of functionalized derivatives crucial for drug discovery and development. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this class of heteroaryl boronic acids and achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(24), 8058–8066. [Link]

  • Thomas, S. A., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 55(24), 7048-7052. [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Zareef, M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1835-1856. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Kumar, A., & Siddiqui, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2015. [Link]

  • ResearchGate. (2025). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

Sources

Method

Application Note: Pyrazolo[1,5-a]pyridin-3-ylboronic Acid as a Strategic Building Block in Modern Organic Synthesis

Abstract & Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activity.[1] Its derivatives are cornerstone components in the de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activity.[1] Its derivatives are cornerstone components in the development of therapeutics, including kinase inhibitors and agents targeting the central nervous system.[1] The strategic functionalization of this core is paramount for fine-tuning pharmacological profiles. Pyrazolo[1,5-a]pyridin-3-ylboronic acid has emerged as a preeminent building block for this purpose, primarily enabling the construction of C-C bonds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This guide provides an in-depth technical overview of Pyrazolo[1,5-a]pyridin-3-ylboronic acid, detailing its application, providing field-tested experimental protocols, and explaining the rationale behind key procedural choices. It is intended for researchers, medicinal chemists, and process development scientists aiming to leverage this versatile reagent in their synthetic campaigns.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of Pyrazolo[1,5-a]pyridin-3-ylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction allows for the direct and efficient linkage of the pyrazolo[1,5-a]pyridine core to a vast array of aryl and heteroaryl systems, making it a powerful tool for library synthesis and lead optimization in drug discovery.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Pyrazolo[1,5-a]pyridin-3-ylboronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal Product R¹-R² (Coupled Product) Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

  • Transmetalation: The organic group (R²) from the pyrazolo[1,5-a]pyridin-3-ylboronic acid is transferred to the palladium center. This step is base-mediated, forming a boronate salt which is more nucleophilic.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid with a generic aryl bromide.

Materials & Reagents
  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 equiv.)

  • Aryl or Heteroaryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., XPhos Pd G2, 2-5 mol%)[2][3]

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for anhydrous synthesis

Step-by-Step Methodology

Experimental_Workflow Start 1. Assemble Solids Inert 2. Inert Atmosphere Start->Inert Charge vessel with boronic acid, aryl halide, catalyst, and base. Solvent 3. Add Degassed Solvents Inert->Solvent Evacuate and backfill with Ar or N₂ (3x). Heating 4. Heat and Stir Solvent->Heating Add via cannula or syringe. Monitor 5. Monitor Progress (TLC/LC-MS) Heating->Monitor Heat to 80-110 °C. Monitor->Heating Reaction Incomplete Workup 6. Aqueous Workup Monitor->Workup Reaction Complete Purify 7. Purification Workup->Purify Cool, dilute with EtOAc, wash with H₂O and brine. Product 8. Isolate Final Product Purify->Product Column chromatography on silica gel.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup (Expertise & Experience): To a dry reaction flask, add Pyrazolo[1,5-a]pyridin-3-ylboronic acid, the aryl bromide, the palladium catalyst, and the base.

    • Causality: Combining the solids first in a dry flask minimizes their exposure to atmospheric moisture and oxygen before the inert atmosphere is established. Modern palladium pre-catalysts like XPhos Pd G2 are often air-stable but benefit from careful handling to ensure maximum activity.[2][3]

  • Inerting the System (Trustworthiness): Seal the flask and subject it to three cycles of evacuating under vacuum and backfilling with an inert gas (Argon or Nitrogen).

    • Causality: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can cause catalyst decomposition and formation of unwanted side products. A rigorously inert atmosphere is crucial for reproducible results and high yields.[4]

  • Solvent Addition (Expertise & Experience): Add the degassed solvent mixture via syringe or cannula.

    • Causality: Solvents can dissolve significant amounts of oxygen. Degassing (by sparging with an inert gas or freeze-pump-thaw cycles) is essential to maintain the integrity of the inert atmosphere. A mixed solvent system like dioxane/water often improves the solubility of both the organic reactants and the inorganic base.[4]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Causality: The reaction is thermally driven, with higher temperatures increasing the rate of the catalytic cycle. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (solid base in organic solvent).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and other water-soluble impurities. Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Data & Performance

The choice of catalyst, base, and solvent can be tailored to the specific substrates. The following table provides representative conditions for coupling with various (hetero)aryl halides.

Electrophile (R¹-Br)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoanisolePd(PPh₃)₄ (5%)Na₂CO₃Toluene/EtOH/H₂O9088
3-BromopyridineXPhos Pd G2 (2%)K₃PO₄1,4-Dioxane/H₂O10091
2-Bromo-6-methylnaphthalenePdCl₂(dppf) (3%)Cs₂CO₃DMF11085
1-Bromo-3-nitrobenzeneXPhos Pd G2 (3%)K₂CO₃1,4-Dioxane/H₂O10094

Note: Yields are illustrative and represent typical outcomes for optimized reactions.

Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine core, accessible through this building block, is found in a multitude of compounds investigated for therapeutic use.

  • Kinase Inhibitors: The scaffold is frequently used to develop inhibitors for various protein kinases implicated in cancer and inflammatory diseases.[5]

  • CNS Agents: Derivatives have shown activity as modulators of receptors in the central nervous system, with potential applications as anxiolytics or for other neurological conditions.[6]

  • Anti-infective Agents: The structural motif has been explored for the development of novel antibacterial and antiviral compounds.

The ability to rapidly generate diverse analogs using Pyrazolo[1,5-a]pyridin-3-ylboronic acid makes it an invaluable asset in structure-activity relationship (SAR) studies.

Conclusion

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is a robust and highly effective building block for the synthesis of complex molecules. Its reliable performance in Suzuki-Miyaura cross-coupling reactions, underpinned by a deep understanding of the reaction mechanism and optimization parameters, provides chemists with a powerful method to access novel chemical space. The protocols and insights provided herein are designed to empower researchers to successfully incorporate this valuable reagent into their synthetic programs.

References

  • Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: Molecules. URL: [Link]

  • Title: Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Source: ResearchGate. URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - one. Source: RSC Advances. URL: [Link]

  • Title: Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Source: ResearchGate. URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis of pyrazolo[1,5-a]pyridines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Source: ResearchGate. URL: [Link]

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Application

The Versatility of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid in Medicinal Chemistry: A Guide to Application and Protocol

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its role in the development of targeted therapeutics.[1] This bicyclic system, a fusion of pyrazole an...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its role in the development of targeted therapeutics.[1] This bicyclic system, a fusion of pyrazole and pyridine rings, offers a rigid and planar structure amenable to diverse functionalization.[2] Among its derivatives, Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its corresponding pinacol ester have emerged as particularly valuable building blocks. Their utility lies in the strategic placement of the boronic acid group at the 3-position, which allows for the facile introduction of various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions. This capability has been extensively leveraged in the synthesis of potent and selective kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases.[3][4]

This technical guide provides an in-depth exploration of the applications of Pyrazolo[1,5-a]pyridin-3-ylboronic acid in medicinal chemistry, with a focus on the synthesis of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile reagent.

The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a bio-isostere of purine, a key component of ATP. This structural mimicry allows compounds bearing this scaffold to effectively compete with ATP for binding to the active site of kinases.[5] The ability to readily modify the periphery of the pyrazolo[1,5-a]pyridine ring system through synthetic transformations, such as the Suzuki-Miyaura coupling, enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3]

Application in Kinase Inhibitor Drug Discovery

Pyrazolo[1,5-a]pyridin-3-ylboronic acid has been instrumental in the development of inhibitors targeting several important kinase families.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] The pyrazolo[1,5-a]pyridine scaffold has been successfully employed in the design of potent and selective PI3K inhibitors.[7] For instance, novel derivatives have been synthesized that show selectivity for the p110α isoform of PI3K.[7]

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases are key regulators of neuronal cell development and function. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode for Trk proteins, are oncogenic drivers in a variety of solid tumors.[2] The pyrazolo[1,5-a]pyrimidine scaffold is a core component of the FDA-approved Trk inhibitor, Larotrectinib.[2][8] The synthesis of various Trk inhibitors has utilized the pyrazolo[1,5-a]pyridine backbone, with modifications often introduced at the 3-position.[9][10]

Spleen Tyrosine Kinase (SYK) Inhibitors

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Its inhibition is a therapeutic strategy for autoimmune diseases and certain hematological malignancies. Pyrazolo[1,5-a]pyridin-3-ylboronic acid has been used as a key reagent in the synthesis of SYK inhibitors.

Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. In the context of this guide, it is the key transformation for derivatizing the pyrazolo[1,5-a]pyridine scaffold using its 3-ylboronic acid derivative.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure based on commonly employed conditions found in the literature. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents:

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid or its pinacol ester

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))[11][12]

  • Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))[11][12]

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or a mixture with water)[11][12]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl/heteroaryl halide (1.0 eq), Pyrazolo[1,5-a]pyridin-3-ylboronic acid or its pinacol ester (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Miyaura_Workflow reagents Reagents: - Pyrazolo[1,5-a]pyridin-3-ylboronic acid - Aryl/Heteroaryl Halide - Palladium Catalyst - Base setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring setup->reaction Solvent workup Aqueous Work-up reaction->workup Cooling purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures efficient catalytic turnover.

  • Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst oxidation. Degassing the solvents prior to use is a crucial step for reproducible and high-yielding reactions.

  • Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield, and is often dependent on the specific substrates and catalyst used. Aqueous inorganic bases like Na₂CO₃ and K₂CO₃ are commonly employed.

  • Choice of Catalyst: The ligand on the palladium catalyst influences its stability, activity, and substrate scope. Dppf-ligated palladium complexes are often effective for a broad range of substrates.

Data Presentation: Representative Suzuki-Miyaura Couplings

Coupling Partner (Ar-X)ProductCatalystBaseSolventYield (%)Reference
5-ethyl-2,4-dichloropyrimidine2-chloro-5-ethyl-4-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidinePd(dppf)Cl₂aq. Na₂CO₃DMFNot Specified[11][12]
Substituted bromobenzeneSubstituted (pyrazolo[1,5-a]pyridin-3-yl)benzenePd(PPh₃)₄aq. Na₂CO₃DME/H₂O>80[13]

Signaling Pathway Visualization: PI3K/AKT/mTOR Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors synthesized using the pyrazolo[1,5-a]pyridine scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is a powerful and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors has led to the discovery of numerous potent and selective compounds with therapeutic potential. The straightforward and robust nature of the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries, facilitating structure-activity relationship studies and lead optimization. Future research will likely continue to exploit this valuable reagent in the development of novel therapeutics for a wide range of diseases.[4]

References

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 988. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1104. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4983. [Link]

  • Wang, C., et al. (2023). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 66(15), 10526-10544. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chem Biodivers. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Fan, W., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]

  • Huang, D., et al. (2015). Heteroaryl compounds for kinase inhibition.
  • Barlaam, B., et al. (2013). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 4(10), 1407-1412. [Link]

  • Fan, W., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(5), 543-568. [Link]

  • Ali, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • Huang, D., et al. (2015). Heteroaryl compounds for kinase inhibition.
  • Fan, W., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 241, 114654. [Link]

  • Liu, Y., et al. (2021). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]

  • Shakyawar, D., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Ghosh, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2030. [Link]

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  • Nocentini, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 4995. [Link]

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Method

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using Pyrazolo[1,5-a]pyridin-3-ylboronic Acid

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Kinase Hinge-Binder In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Kinase Hinge-Binder

In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of therapeutic intervention. Protein kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the ATP-binding site of kinases has become a primary target for the development of small-molecule inhibitors.

Among the myriad of heterocyclic systems explored in medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has gained prominence as a "privileged" structure. Its defining feature is the ability to act as a bioisostere of the adenine core of ATP, forming critical hydrogen bond interactions with the kinase "hinge" region—the flexible segment connecting the N- and C-terminal lobes of the kinase domain. This interaction serves as a robust anchor, providing a foundation for achieving high potency and selectivity. The FDA-approved selective RET inhibitor, Selpercatinib (Retevmo®), which is used to treat certain types of thyroid and lung cancers, features a pyrazolo[1,5-a]pyridine core, underscoring the clinical significance of this scaffold.[1][2]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of a key intermediate, Pyrazolo[1,5-a]pyridin-3-ylboronic acid , in the synthesis of kinase inhibitors. We will detail two critical protocols:

  • The synthesis of the Pyrazolo[1,5-a]pyridin-3-ylboronic acid building block via a regioselective Iridium-catalyzed C-H borylation.

  • The application of this boronic acid in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a representative 3-aryl-pyrazolo[1,5-a]pyridine core, a common motif in advanced kinase inhibitors.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Logical Workflow for Kinase Inhibitor Synthesis

The overall strategy involves a two-stage process: first, the preparation of the key boronic acid building block, and second, its use in a cross-coupling reaction to build the final inhibitor scaffold. This modular approach allows for the late-stage introduction of diverse aryl or heteroaryl groups, facilitating the rapid exploration of the structure-activity relationship (SAR).

G cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Kinase Inhibitor Core Synthesis A Pyrazolo[1,5-a]pyridine (Starting Material) B Ir-Catalyzed C-H Borylation A->B B2pin2, [Ir(cod)OMe]2, dtbbpy C Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Pinacol Ester B->C Regioselective C3-Functionalization E Suzuki-Miyaura Cross-Coupling C->E C->E Key Intermediate D Aryl/Heteroaryl Halide (R-X) (Coupling Partner) D->E Pd Catalyst, Base, Solvent F 3-Aryl-pyrazolo[1,5-a]pyridine (Kinase Inhibitor Scaffold) E->F C-C Bond Formation caption Workflow for Kinase Inhibitor Synthesis.

Caption: Overall workflow from starting heterocycle to the final kinase inhibitor scaffold.

PART 1: Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Pinacol Ester

Direct C-H borylation has become a powerful tool in organic synthesis, allowing for the conversion of unactivated C-H bonds into versatile C-B bonds without the need for pre-functionalized substrates like halides.[3] Iridium-catalyzed borylation is particularly effective for N-heterocycles.[4] The regioselectivity is a key consideration. For pyrazolo[1,5-a]pyridine, the C3 position is the most electron-rich and sterically accessible site on the pyrazole ring, making it the predicted site for electrophilic substitution, including borylation. Studies on the related pyrazolo[1,5-a]pyrimidine scaffold have shown that halogenation, another electrophilic substitution, occurs with high regioselectivity at the C3 position.[5] This provides a strong rationale for predicting C3 selectivity in the iridium-catalyzed borylation of pyrazolo[1,5-a]pyridine.

Protocol 1: Iridium-Catalyzed C-H Borylation

This protocol describes the synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester from the parent heterocycle.

G start Start: Assemble Reaction step1 1. Charge a dry Schlenk flask with Pyrazolo[1,5-a]pyridine, B2pin2, and dtbbpy ligand. start->step1 step2 2. Evacuate and backfill the flask with Argon (3x). step1->step2 step3 3. Add [Ir(cod)OMe]2 catalyst under positive Argon flow. step2->step3 step4 4. Add anhydrous, degassed solvent (e.g., THF or Cyclohexane) via syringe. step3->step4 step5 5. Heat the reaction mixture at 80-100 °C. step4->step5 step6 6. Monitor reaction progress by GC-MS or TLC. step5->step6 step7 7. Upon completion, cool to RT and concentrate in vacuo. step6->step7 step8 8. Purify by column chromatography (Silica gel). step7->step8 end End: Isolate Product step8->end caption Protocol for Ir-Catalyzed C-H Borylation.

Caption: Step-by-step workflow for the synthesis of the boronic ester intermediate.

Materials & Reagents

Reagent/MaterialM.W.Amount (1 mmol scale)EquivalentsPurpose
Pyrazolo[1,5-a]pyridine118.14118 mg1.0Starting Heterocycle
Bis(pinacolato)diboron (B₂pin₂)253.94381 mg1.5Boron Source
[Ir(cod)OMe]₂662.7916.6 mg0.025 (2.5 mol%)Catalyst Precursor
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)268.4013.4 mg0.05 (5 mol%)Ligand
Anhydrous Cyclohexane-5 mL-Solvent
Argon Gas---Inert Atmosphere
Silica Gel---Stationary Phase
Ethyl Acetate / Hexanes---Mobile Phase

Step-by-Step Methodology

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pyrazolo[1,5-a]pyridine (118 mg, 1.0 mmol), Bis(pinacolato)diboron (381 mg, 1.5 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (13.4 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen and moisture is critical for catalyst stability and activity.

  • Catalyst Addition: Under a positive flow of argon, quickly add the iridium catalyst precursor, [Ir(cod)OMe]₂ (16.6 mg, 0.025 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed cyclohexane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing by GC-MS or TLC (staining with potassium permanganate). The starting material is UV active.

  • Work-up: Once the reaction is complete (consumption of starting material), allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester as a white solid.

Expected Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the pyrazolo[1,5-a]pyridine core, with the absence of the H3 proton signal and the appearance of a singlet around δ 1.35 ppm corresponding to the 12 protons of the pinacol group. The aromatic protons should appear between δ 6.8-8.5 ppm. The parent pyrazolo[1,5-a]pyridine shows signals at approximately δ 8.42 (d, H7), 7.95 (s, H2), 7.55 (d, H5), 6.98 (t, H6), and 6.65 (t, H4).[6] After borylation at C3, the corresponding proton signal will be absent.

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₈BN₂O₂ [M+H]⁺: 245.15; Found: 245.1.

PART 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Core Synthesis

The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis, owing to its mild reaction conditions and high functional group tolerance.[7] This reaction is central to the synthesis of many kinase inhibitors, enabling the coupling of a heterocyclic core (via its boronic acid or ester) with a functionalized aryl or heteroaryl halide.

For this protocol, we will use 4-bromo-2-fluoro-N-methylaniline as a representative coupling partner. This fragment is chosen because it incorporates features commonly found in kinase inhibitors: a halogen for coupling, a fluorine atom which can enhance binding affinity or metabolic stability, and an amine group that can be a key interaction point or a handle for further derivatization.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the synthesized boronic ester with an aryl bromide to form a 3-aryl-pyrazolo[1,5-a]pyridine scaffold.

G start Start: Assemble Reaction step1 1. Charge a flask with Boronic Ester, Aryl Bromide, and Base (e.g., K2CO3 or Cs2CO3). start->step1 step2 2. Evacuate and backfill the flask with Argon (3x). step1->step2 step3 3. Add Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) or a precatalyst (e.g., XPhos Pd G3). step2->step3 step4 4. Add degassed solvent system (e.g., Dioxane/Water) via syringe. step3->step4 step5 5. Heat the reaction mixture at 90-110 °C. step4->step5 step6 6. Monitor reaction progress by LC-MS. step5->step6 step7 7. Cool, dilute with EtOAc, and wash with water and brine. step6->step7 step8 8. Dry organic layer, concentrate, and purify by chromatography. step7->step8 end End: Isolate Product step8->end caption Protocol for Suzuki-Miyaura Cross-Coupling.

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

Reagent/MaterialM.W.Amount (0.5 mmol scale)EquivalentsPurpose
Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester244.10146 mg1.2Boronic Ester
4-Bromo-2-fluoro-N-methylaniline204.04102 mg1.0Aryl Halide
XPhos Pd G3865.888.7 mg0.02 (2 mol%)Catalyst Precatalyst
Potassium Carbonate (K₂CO₃)138.21138 mg2.0Base
1,4-Dioxane-4 mL-Solvent
Water (degassed)-1 mL-Solvent/Base Solubilizer
Argon Gas---Inert Atmosphere

Step-by-Step Methodology

  • Reaction Setup: In a microwave vial or Schlenk tube, combine Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (146 mg, 0.6 mmol), 4-bromo-2-fluoro-N-methylaniline (102 mg, 0.5 mmol), and potassium carbonate (138 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with argon for 10 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 precatalyst (8.7 mg, 0.01 mmol). The use of a pre-formed palladacycle (precatalyst) often leads to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[8]

  • Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe. The aqueous phase is crucial for solubilizing the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 2-8 hours. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction.[8]

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the aryl bromide and the appearance of the product mass.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and wash the organic layer with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with an appropriate solvent system like ethyl acetate/hexanes) to yield the pure 3-(4-amino-3-fluorophenyl)pyrazolo[1,5-a]pyridine derivative.

Expected Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): Expect to see characteristic signals for both the pyrazolo[1,5-a]pyridine core and the substituted aniline ring. The appearance of new aromatic signals and the disappearance of the boronic ester signals confirm the coupling. Key signals would include the N-H and N-CH₃ protons of the aniline moiety.

  • Mass Spectrometry (ESI+): Calculated for C₁₄H₁₃FN₄ [M+H]⁺: 256.11; Found: 256.1.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and rational framework for the synthesis of kinase inhibitors based on the privileged pyrazolo[1,5-a]pyridine scaffold. The regioselective C-H borylation offers an efficient entry to the key Pyrazolo[1,5-a]pyridin-3-ylboronic acid intermediate, avoiding multi-step sequences that start from pre-halogenated heterocycles. Subsequent Suzuki-Miyaura coupling allows for the modular and convergent assembly of diverse inhibitor candidates.

By explaining the scientific reasoning behind the choice of catalysts, ligands, and conditions, we empower researchers to not only replicate these procedures but also to troubleshoot and adapt them for their specific targets. The versatility of this synthetic platform enables the exploration of a vast chemical space around the pyrazolo[1,5-a]pyridine core, paving the way for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

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  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). PubMed Central. [Link]

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  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (n.d.). National Institutes of Health. [Link]

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Application

The Emergence of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid in Oncology Drug Discovery: A Guide for Researchers

The relentless pursuit of novel and effective cancer therapeutics has led researchers down a multitude of chemical avenues. Among the more promising scaffolds, the pyrazolo[1,5-a]pyridine core has garnered significant at...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective cancer therapeutics has led researchers down a multitude of chemical avenues. Among the more promising scaffolds, the pyrazolo[1,5-a]pyridine core has garnered significant attention. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1] When combined with the unique chemical properties of boronic acid, the resulting molecule, Pyrazolo[1,5-a]pyridin-3-ylboronic acid, emerges as a versatile building block for the development of next-generation cancer therapeutics.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It will delve into the significance of Pyrazolo[1,5-a]pyridin-3-ylboronic acid, its application in the synthesis of potent kinase inhibitors, and provide detailed protocols for its utilization and evaluation in a cancer research setting.

The Strategic Advantage of a Bifunctional Scaffold

The power of Pyrazolo[1,5-a]pyridin-3-ylboronic acid lies in the synergistic combination of its two key chemical entities:

  • The Pyrazolo[1,5-a]pyridine Nucleus: This heterocyclic system is a cornerstone of many potent protein kinase inhibitors.[2][3] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The pyrazolo[1,5-a]pyrimidine framework, a close relative, has been successfully incorporated into clinically approved drugs for treating solid tumors, highlighting the therapeutic potential of this chemical class.[4][5] Derivatives of pyrazolopyridine have been shown to inhibit a range of kinases including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and c-Met, all of which are validated targets in oncology.[4][6][7]

  • The Boronic Acid Moiety: Boronic acids and their derivatives are increasingly recognized for their utility in drug design.[8][9] The boron atom's ability to form reversible covalent bonds with diols is a key feature that can be exploited for enzyme inhibition. The FDA-approved drug Bortezomib, a boronic acid-containing proteasome inhibitor for multiple myeloma, stands as a testament to the clinical success of this chemical class.[10] Furthermore, boronic acids are being explored as prodrugs that can be selectively activated within the tumor microenvironment, offering a pathway to more targeted therapies with reduced systemic toxicity.[11][12]

The combination of these two moieties in Pyrazolo[1,5-a]pyridin-3-ylboronic acid creates a powerful synthon for medicinal chemists. It provides a handle for facile chemical modification through Suzuki coupling and other cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening.[13][14]

Mechanism of Action: Targeting Aberrant Kinase Signaling

The primary therapeutic strategy employing the pyrazolo[1,5-a]pyridine scaffold is the inhibition of protein kinases. These enzymes play a pivotal role in cell proliferation, survival, and differentiation. In many cancers, mutations or overexpression of kinases like EGFR, HER2, and SYK lead to uncontrolled cell growth.[13][14]

Compounds derived from Pyrazolo[1,5-a]pyridin-3-ylboronic acid are designed to act as competitive inhibitors at the ATP-binding site of these kinases. The pyrazolopyridine core mimics the purine ring of ATP, while substituents appended via the boronic acid functionality can be tailored to create specific interactions with the kinase active site, thereby enhancing potency and selectivity.

G cluster_0 Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyridine -derived Inhibitor Inhibitor->P_RTK Inhibits (ATP Competition)

Caption: Generalized signaling pathway of receptor tyrosine kinase (RTK) inhibition.

Application and Protocols

The primary application of Pyrazolo[1,5-a]pyridin-3-ylboronic acid in cancer therapeutics is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Below are protocols for its use in synthesis and the subsequent evaluation of the synthesized compounds.

PART 1: Synthesis of a Pyrazolo[1,5-a]pyridine-based Kinase Inhibitor Library

This protocol describes a general method for the synthesis of a library of potential kinase inhibitors using Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester, a more stable precursor, via Suzuki-Miyaura cross-coupling.

G Start1 Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base) Start1->Reaction Start2 Aryl/Heteroaryl Halide (R-X) Start2->Reaction Purification Purification (e.g., Column Chromatography, HPLC) Reaction->Purification Product Pyrazolo[1,5-a]pyridine Derivative Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Materials:

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester[15]

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))[14]

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Dioxane, DMF, or Toluene/Ethanol mixture)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.1 eq.), the aryl/heteroaryl halide (1.0 eq.), palladium catalyst (0.05-0.1 eq.), and base (2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired pyrazolo[1,5-a]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: In Vitro Evaluation of Anti-Cancer Activity

Once a library of compounds has been synthesized, the next step is to assess their biological activity. A tiered approach, starting with cell-based assays, is typically employed.[16]

A. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This initial screen determines the concentration at which the compounds inhibit cancer cell growth.[17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

CompoundTarget/HypothesisCell LineIC₅₀ (µM)
Example Compound A EGFR InhibitorA549 (Lung)0.5
Example Compound B SYK InhibitorMV4-11 (Leukemia)1.2
Positive Control DoxorubicinA549 (Lung)0.8

B. Western Blot Analysis for Target Engagement

For compounds that show significant anti-proliferative activity, it is crucial to confirm that they are acting on their intended target.

Protocol:

  • Cell Lysis: Treat cancer cells with the compound at a concentration around its IC₅₀. After the desired treatment time, lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated (active) form of the target kinase. Also, probe for the total form of the kinase and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: A decrease in the level of the phosphorylated kinase upon treatment with the compound indicates successful target engagement.

PART 3: In Vivo Efficacy Studies in Animal Models

Promising compounds from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a living organism.[19][20] Mouse xenograft models are commonly used for this purpose.[21][22]

G Start Select Promising Compound (from in vitro data) Model Establish Tumor Xenograft Model (Implant cancer cells in mice) Start->Model Grouping Randomize Mice into Groups (Vehicle, Treatment) Model->Grouping Treatment Administer Compound (e.g., oral, IP) Grouping->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor weight, Biomarkers) Monitoring->Endpoint Conclusion Evaluate Anti-tumor Efficacy Endpoint->Conclusion

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Protocol:

  • Model Establishment: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for biomarker analysis (e.g., immunohistochemistry to assess target inhibition).

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion and Future Directions

Pyrazolo[1,5-a]pyridin-3-ylboronic acid represents a valuable and versatile starting material for the development of novel cancer therapeutics, particularly kinase inhibitors. Its strategic design allows for the efficient synthesis of diverse compound libraries with the potential for high potency and selectivity. The protocols outlined in this guide provide a roadmap for researchers to synthesize, screen, and evaluate new chemical entities derived from this promising scaffold. Future research will likely focus on exploring novel substitutions on the pyrazolopyridine core to target a wider range of kinases and overcome mechanisms of drug resistance.

References

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Method

Application Notes & Protocols: Strategic Synthesis of p38 Kinase Inhibitors Using Pyrazolo[1,5-a]pyridin-3-ylboronic Acid

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Pyrazolo[1,5-a]pyridin-3-ylboronic acid as a pivotal building block in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Pyrazolo[1,5-a]pyridin-3-ylboronic acid as a pivotal building block in the synthesis of potent p38 mitogen-activated protein (MAP) kinase inhibitors. The protocols and insights herein are grounded in established chemical principles and aim to provide a comprehensive framework for inhibitor development.

Scientific Rationale: Targeting the p38 MAPK Pathway

The p38 MAP kinase pathway is a central signaling cascade that governs cellular responses to inflammatory cytokines and environmental stress.[] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, neurodegenerative conditions like Alzheimer's disease, and certain cancers.[2][3] The p38α isoform, in particular, is a well-validated therapeutic target due to its critical role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[2]

Inhibitors of p38 MAPK function by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream targets and thereby disrupting the inflammatory signaling cascade.[4] The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design.[5][6] Its unique arrangement of nitrogen atoms allows it to form key hydrogen bond interactions within the hinge region of the kinase active site, mimicking the binding of the natural ATP ligand.[7]

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is an invaluable reagent that provides direct access to this core structure. Its boronic acid moiety makes it an ideal coupling partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This enables the modular and efficient construction of diverse libraries of potential p38 inhibitors by coupling the pyrazolopyridine core with various aryl or heteroaryl halides.

The p38 MAPK Signaling Cascade

The diagram below illustrates the canonical p38 MAPK signaling pathway. External stressors activate upstream MAP kinase kinases (MKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and protein kinases, leading to the expression of inflammatory mediators.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Environmental Stress MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAP3K MKK MAPKK (MKK3/6) MAP3K->MKK P p38 p38 MAPK MKK->p38 P Downstream Downstream Targets (e.g., MK2, ATF2, CREB) p38->Downstream P Transcription Gene Transcription Downstream->Transcription Inflammation Inflammatory Response (Cytokine Production) Transcription->Inflammation Inhibitor p38 Inhibitor (Pyrazolopyridine-based) Inhibitor->p38 Blocks ATP Binding

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Reagent Profile: Pyrazolo[1,5-a]pyridin-3-ylboronic Acid

Proper characterization and handling of the starting material are critical for reproducible success. While the free boronic acid is available, its pinacol ester derivative is often preferred in synthesis due to its superior stability, lower propensity for self-condensation (trimerization), and ease of handling and purification.

PropertyPyrazolo[1,5-a]pyridin-3-ylboronic acidPyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester
Molecular Formula C₇H₇BN₂O₂C₁₃H₁₇BN₂O₂
Molecular Weight 161.96 g/mol [9][10]244.10 g/mol
CAS Number 1238337-01-3[9]N/A (Varies by supplier)
Appearance Typically an off-white to pale solidWhite to off-white solid
Storage Store under inert gas, refrigerated, and protected from moisture.Store refrigerated, tightly closed in a dry, well-ventilated place.[11]
Safety & Handling Precautions

Boronic acids and their derivatives require careful handling in a laboratory setting. Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12][13]

  • Ventilation: Handle the solid reagent and prepare all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[11][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[12]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[12][13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming carbon-carbon bonds between a boronic acid (or its ester) and an organohalide.[7] This protocol outlines a general procedure for coupling Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester with a generic aryl or heteroaryl halide.

General Reaction Scheme

Note: The DOT script above is a template. Actual chemical structure images would replace the placeholder IMG SRC links for a complete visual representation. Caption: General Suzuki-Miyaura Cross-Coupling Reaction.

Materials & Reagents
ReagentM.W. ( g/mol )Example Amount (1 mmol scale)EquivalentsNotes
Aryl/Heteroaryl Halide (Ar-X)Varies1.0 mmol1.0Substrate. Must be dry.
Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester244.10293 mg1.2Slight excess ensures full consumption of the halide.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5658 mg0.05 (5 mol%)Catalyst. Highly sensitive to air. Handle under inert gas.
Potassium Carbonate (K₂CO₃)138.21415 mg3.0Base. Must be finely ground and anhydrous.
1,4-Dioxane88.118 mL-Solvent. Anhydrous grade.
Deionized Water18.022 mL-Solvent. Degas thoroughly before use.
Step-by-Step Protocol

Experimental Workflow Overview

workflow A 1. Assemble Reactants (Halide, Boronic Ester, Base) B 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) A->B C 3. Add Degassed Solvents B->C D 4. Add Pd Catalyst C->D E 5. Heat Reaction (e.g., 100°C, 4-12h) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Reaction Work-up (Quench, Extract) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Step-by-step synthesis and purification workflow.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl halide (1.0 eq), Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is free of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.05 eq) in one portion under a strong flow of inert gas. Immediately reseal the flask.

    • Expertise Note: The order of addition is critical. Adding the catalyst last to the deoxygenated mixture minimizes its deactivation.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired product.

Application Notes & Mechanistic Insights

  • Why a Palladium Catalyst? The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the C-C bond formation.[7] The choice of ligand (e.g., triphenylphosphine in Pd(PPh₃)₄) is crucial for stabilizing the palladium center and modulating its reactivity. For challenging couplings, especially with electron-rich or sterically hindered heteroaryl halides, more advanced phosphine ligands (e.g., SPhos, XPhos) and pre-catalysts may offer superior yields.[15]

  • The Role of the Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid ester by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • The Necessity of an Inert Atmosphere: The Pd(0) active catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which will halt the catalytic cycle. Meticulous exclusion of air is paramount for achieving high yields and catalyst turnover.

  • Solvent Choice: A biphasic or miscible solvent system like dioxane/water or DME/water is often used to dissolve the organic substrates (halide, boronic ester) and the inorganic base. Thoroughly degassing the solvents by sparging with an inert gas or using freeze-pump-thaw cycles is critical to remove dissolved oxygen.

The Suzuki-Miyaura Catalytic Cycle

catalytic_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Pd(II) Complex Pd0->OA Oxidative Addition TM Pd(II) Di-organyl Complex OA->TM Transmetalation RE Pd(0)L₂ TM->RE Reductive Elimination Product Ar-R TM->Product ArX Ar-X ArX->OA Boronic [R-B(OR)₂OH]⁻ Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its pinacol ester are powerful and versatile reagents for the synthesis of p38 MAP kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a reliable and modular platform for constructing libraries of candidate compounds. By understanding the underlying reaction mechanism and adhering to meticulous experimental technique, researchers can efficiently generate novel chemical entities for targeting inflammatory diseases.

References

  • Kumar, S., et al. (2005). Pharmacological Potential of p38 MAPK Inhibitors. R Discovery. [Link]

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  • Ciancaleoni, S., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]

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  • ResearchGate. (2025). Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. [Link]

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  • Iranian Journal of Pharmaceutical Research. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]

  • Aromalake Chemical Co., Ltd. Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. [Link]

  • MDPI. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

Sources

Application

Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Key Building Block for the Development of Novel PI3K Inhibitors - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous human cancers, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[2] This makes the PI3K pathway one of the most compelling targets in modern oncology.[3] The development of small molecule inhibitors that can modulate this pathway has become a major focus of cancer drug discovery.[4]

Within the vast chemical space of kinase inhibitors, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, known for its ability to effectively interact with the ATP-binding pocket of various kinases.[5][6][7] Concurrently, boronic acids have proven to be exceptionally versatile functional groups in medicinal chemistry.[8][9] Beyond their intrinsic biological activities, they serve as crucial intermediates in powerful synthetic reactions like the Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular architectures.[8][10]

This guide provides a comprehensive framework for utilizing Pyrazolo[1,5-a]pyridin-3-ylboronic acid as a strategic starting material for the synthesis and evaluation of novel PI3K inhibitors. We present detailed, field-proven protocols for chemical synthesis, in vitro biochemical screening, and cell-based pathway validation, empowering researchers to accelerate their drug discovery programs.

Section 1: The PI3K Signaling Pathway - A Prime Therapeutic Target

The PI3K pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which recruit and activate PI3K enzymes.[2] Class I PI3Ks, the most implicated in cancer, are heterodimers that phosphorylate the lipid second messenger phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][11] PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[1] This recruitment leads to the phosphorylation and full activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to drive cell growth and inhibit apoptosis.[12] The dysregulation of this cascade provides a sustained survival and proliferation signal, making its inhibition a key therapeutic strategy.[13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Section 2: A Strategic Workflow for PI3K Inhibitor Development

The development of a targeted inhibitor is a multi-stage process that begins with rational design and synthesis, followed by rigorous biological evaluation. The workflow outlined below provides a systematic approach, starting from our key chemical building block to cellular validation of a potential lead compound.

Workflow Start Pyrazolo[1,5-a]pyridin-3-ylboronic acid + Aryl Halides Synthesis Protocol 1: Suzuki-Miyaura Coupling Start->Synthesis Library Compound Library Synthesis->Library Biochem Protocol 2: In Vitro PI3K Kinase Assay (IC50) Library->Biochem Hits Potent Hits Biochem->Hits Cellular Protocol 3: Cell-Based p-AKT Western Blot Hits->Cellular Leads Validated Leads for SAR Optimization Cellular->Leads

Caption: Experimental workflow for PI3K inhibitor discovery.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the synthesis and evaluation of PI3K inhibitors derived from Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Protocol 1: Synthesis of a Representative Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[8][10] This reaction is ideal for coupling the Pyrazolo[1,5-a]pyridin-3-ylboronic acid with a diverse range of (hetero)aryl halides to rapidly generate a library of potential inhibitors for structure-activity relationship (SAR) studies.[14][15]

Caption: General scheme for Suzuki-Miyaura coupling.

Materials and Reagents:

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.0 eq)

  • Substituted Aryl Halide (e.g., 4-bromo-N,N-dimethylaniline) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) aqueous solution

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate (EtOAc) and Brine for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon supply

Procedure:

  • Setup: To a round-bottom flask, add Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.0 eq), the selected aryl halide (1.1 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add DME and the 2M Na₂CO₃ solution (typically in a 3:1 to 4:1 ratio of DME:aqueous base). The base is essential for the catalytic cycle.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 4-16 hours.[14]

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic product will move into the ethyl acetate layer.

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, then filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PI3K Kinase Activity Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of a compound on the catalytic activity of a PI3K isoform. It utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[16] A lower ADP level in the presence of the inhibitor corresponds to higher enzymatic inhibition.

Materials and Reagents:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP solution (concentration near the Kₘ for the enzyme)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Add 1-5 µL of serially diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a "vehicle control" (0% inhibition) and wells with a known potent PI3K inhibitor or no enzyme as a "positive control" (100% inhibition).

  • Enzyme Addition: Prepare a solution of the PI3K enzyme in the appropriate kinase buffer. Add 5-10 µL of this solution to each well, except for the "no enzyme" controls.

  • Reaction Initiation: Prepare a mixture of the PIP2 substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 10-20 µL of this mixture to all wells.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Stop Reaction & ADP Detection: Stop the kinase reaction and begin the detection process by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) value.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
Example Compound A 2545035510
Idelalisib (Control) 8,6004,0002.5 89
Alpelisib (Control) 5 1,159290250
Note: IC₅₀ values for control compounds are representative and may vary based on assay conditions.[11]
Protocol 3: Cell-Based Western Blot for PI3K Pathway Inhibition

This assay validates the activity of a compound in a cellular context by measuring its ability to inhibit the phosphorylation of AKT, a primary downstream target of PI3K.[12] A reduction in the phosphorylated-AKT (p-AKT) signal relative to the total AKT signal indicates effective pathway inhibition.

Materials and Reagents:

  • Human cancer cell line with an active PI3K pathway (e.g., PC-3, MCF7, A549)

  • Cell culture medium (e.g., RPMI-1640 or DMEM), Fetal Bovine Serum (FBS), and Penicillin-Streptomycin

  • Growth factor for pathway stimulation (e.g., Insulin-like Growth Factor 1, IGF-1)

  • Test compounds dissolved in DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • SDS-PAGE equipment, PVDF or nitrocellulose membranes

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, and a loading control (e.g., Mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) substrate and an imaging system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal pathway activity, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[12]

  • Cell Lysis: Immediately place the plates on ice. Wash the cells once with ice-cold PBS. Add supplemented RIPA buffer to each well to lyse the cells. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature the proteins by boiling at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and β-actin (diluted in blocking buffer) overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-AKT signal to the total AKT signal for each condition to determine the relative level of AKT phosphorylation and thus PI3K pathway inhibition.

Section 4: Data Interpretation and Future Directions

The successful execution of these protocols will yield a comprehensive initial dataset. Potent hits from the in vitro kinase assay (Protocol 2) that also demonstrate strong inhibition of p-AKT in the cellular assay (Protocol 3) are considered validated leads. These compounds can then be advanced into lead optimization. This next phase involves synthesizing additional analogues based on the structure of the initial hits (SAR exploration) to improve potency, selectivity against other PI3K isoforms, and drug-like properties (e.g., solubility, metabolic stability).[6][17] The ultimate goal is to identify a candidate with a superior preclinical profile for further development.

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  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences. [URL: https://ijps.info/index.php/ijps/article/view/286]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - MDPI. [URL: https://www.mdpi.com/1424-8247/15/8/949]
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10943962/]

Sources

Method

Application Notes & Protocols: The Synthetic Utility of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Pinacol Ester

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold In the landscape of modern medicinal chemistry and drug discovery, certain heterocyclic systems are recognized as "privileged scaffolds" due to th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, certain heterocyclic systems are recognized as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The pyrazolo[1,5-a]pyridine core is a prominent member of this class, forming the structural foundation of molecules targeting a wide array of diseases.[1] Its unique electronic properties and three-dimensional structure allow for versatile interactions with biological targets, making it a highly sought-after motif in the design of novel therapeutics.[1][2]

Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester has emerged as a cornerstone reagent for chemists seeking to incorporate this valuable scaffold into complex molecules. As a stable, easy-to-handle crystalline solid, it serves as a robust building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This guide provides an in-depth exploration of its applications, moving beyond a simple recitation of steps to explain the underlying chemical principles, offer field-proven protocols, and empower researchers to leverage this reagent to its full potential.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester is the formation of carbon-carbon bonds with various (hetero)aryl halides and triflates through the Suzuki-Miyaura cross-coupling reaction. This transformation is one of the most powerful and widely used tools in modern organic synthesis due to its functional group tolerance and predictable reactivity.[3][4]

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is critical for rational optimization and troubleshooting. The process, catalyzed by a Palladium(0) species, involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The choice of phosphine ligand on the palladium catalyst is crucial here; ligands like those in Pd(dppf)Cl₂ or Pd(PPh₃)₄ modulate the electron density and steric environment of the metal center, directly impacting the efficiency of this step.

  • Transmetalation: This is the key step where the pyrazolo[1,5-a]pyridine moiety is transferred from boron to the palladium center. This process is not spontaneous. It requires activation by a base (e.g., Na₂CO₃, K₃PO₄). The base reacts with the boronic acid ester (often after in-situ hydrolysis to the boronic acid) to form a more nucleophilic boronate complex (-ate complex). This negatively charged species readily transfers its organic group to the electrophilic Pd(II) center, displacing the halide. The stability of the pinacol ester is an advantage, as it resists premature decomposition and protodeboronation, a common side reaction with less stable boronic acids.[4][5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center—the pyrazolo[1,5-a]pyridine and the aryl group from the halide partner—couple to form the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Both Transmetalation->PdII_Both BoronWaste X-B(pin) + Base Transmetalation->BoronWaste PdII_Both->Pd0 RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster R-B(pin) + Base BoronicEster->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust and general starting point for the coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester. Optimization may be required for particularly challenging substrates.

Title: General Protocol for Suzuki-Miyaura Coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester with (Hetero)aryl Halides.

Materials:

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.1 - 1.5 equiv.)

  • (Hetero)aryl halide (e.g., bromide, iodide) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, Toluene, with or without water)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (hetero)aryl halide (1.0 equiv.), Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.2 equiv.), the chosen base (2.5 equiv.), and the palladium catalyst (3 mol%).

    • Scientist's Note: Adding the solids first prevents the solvent from splashing reagents onto the sides of the flask, ensuring accurate stoichiometry. The order of addition of the solids is generally not critical.

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) for at least three cycles. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water). The solvent should be thoroughly sparged with an inert gas for 15-20 minutes prior to use.

    • Scientist's Note: The presence of water can be beneficial, as it aids in the hydrolysis of the pinacol ester to the more reactive boronic acid and can help solubilize the inorganic base.[6]

  • Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like Ethyl Acetate and water. Transfer the mixture to a separatory funnel.

    • Scientist's Note: A filtration through a pad of Celite before extraction can be useful to remove the palladium catalyst and insoluble salts, preventing emulsion formation.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure coupled product.

Applications in Drug Discovery: Building Biologically Active Molecules

The pyrazolo[1,5-a]pyridine scaffold is a key component in numerous compounds under investigation for therapeutic use. Its integration via Suzuki coupling is a common and effective strategy in multi-step syntheses. For example, derivatives of this class have been developed as selective PI3Kδ inhibitors, which are of interest for treating inflammatory diseases and certain cancers.[7][8]

Synthetic Workflow Example: Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow where the Suzuki coupling is a pivotal step in the synthesis of a hypothetical kinase inhibitor.

Drug_Synthesis_Workflow Start Halogenated Heterocycle Core Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki BoronicEster Pyrazolo[1,5-a]pyridin-3-yl boronic acid pinacol ester BoronicEster->Suzuki Intermediate Coupled Bi-heterocyclic Intermediate Suzuki->Intermediate Deprotection Deprotection / Functionalization Intermediate->Deprotection FinalProduct Final Drug Candidate Deprotection->FinalProduct

Caption: Integration of Suzuki coupling into a drug discovery workflow.

Data Summary Tables

For clarity and quick reference, the following tables summarize typical reaction parameters and scope.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

ParameterRecommended ConditionsRationale & Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ (1-5 mol%)Pd(dppf)Cl₂ is often robust and effective for heteroaryl couplings. Pd(PPh₃)₄ is a classic choice but can be more air-sensitive.[3][7]
Base Na₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)A 2M aqueous solution of Na₂CO₃ is common and effective.[7] K₃PO₄ is a stronger base that can be effective for less reactive chlorides.
Solvent DME, 1,4-Dioxane, TolueneOften used with water (e.g., 4:1 or 5:1 organic:water) to facilitate base solubility and ester hydrolysis.[6][7]
Temperature 80 - 110 °CRefluxing conditions are typical to ensure a reasonable reaction rate. Microwave irradiation can sometimes accelerate the reaction.[9]
Atmosphere Inert (Argon or Nitrogen)Essential to protect the Pd(0) catalyst from oxidative deactivation.

Table 2: Substrate Scope Examples

(Hetero)aryl Halide PartnerProduct StructureTypical Yield RangeReference
5-Bromo-2-methoxypyridine2-Methoxy-5-(pyrazolo[1,5-a]pyridin-3-yl)pyridine60-80%General Transformation
1-Bromo-4-fluorobenzene3-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine70-95%[10]
3-Bromoquinoline3-(Pyrazolo[1,5-a]pyridin-3-yl)quinoline65-85%General Transformation
7-Chloro-pyrazolo[1,5-a]pyrimidine derivativeC(7)-coupled pyrazolo[1,5-a]pyrimidine55-75%[7]

References

  • Orłowska, N., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • MIT CSAIL. Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. People | MIT CSAIL. Available at: [Link]

  • Harrity, J. P. A., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses. Available at: [Link]

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Gomaa, A. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. Available at: [Link]

  • Doyle, A. G., et al. (2012). Mechanistic investigation of the nickel-catalyzed Suzuki reaction of N, O-acetals: Evidence for boronic acid assisted oxidative addition and an iminium activation pathway. Princeton University. Available at: [Link]

  • Wasihun, M. B., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. Available at: [Link]

  • Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. Available at: [Link]

  • Reagents and conditions: (a) boronic acid or boronic acid pinacol... ResearchGate. Available at: [Link]

  • Campos, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid in Synthetic Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazolo[1,5-a]pyridine moiety is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine moiety is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently incorporated into molecules designed to interact with biological targets with high affinity and selectivity.[1] Pyrazolo[1,5-a]pyridin-3-ylboronic acid emerges as a critical building block, enabling the facile introduction of this valuable heterocyclic system into a diverse range of molecular architectures.

This guide provides an in-depth exploration of the experimental procedures involving Pyrazolo[1,5-a]pyridin-3-ylboronic acid, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a comprehensive understanding of the underlying chemical principles and practical considerations for successful and safe execution.

Chemical Profile and Handling

A thorough understanding of the reagent's properties is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₇H₇BN₂O₂[4]
Molecular Weight 161.96 g/mol [4]
Appearance White to off-white solidGeneral Observation
CAS Number 1238337-01-3[4]

Storage and Stability: Boronic acids, while more stable than many organometallic reagents, require careful handling to prevent degradation.[3] Pyrazolo[1,5-a]pyridin-3-ylboronic acid should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[3][5] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize protodeboronation, a common decomposition pathway for boronic acids.[3]

Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[3] Operations involving the solid or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[3][5] It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and should be handled as potentially genotoxic impurities.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrazolo[1,5-a]pyridin-3-ylboronic acid is an excellent coupling partner in these reactions, allowing for the synthesis of 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyridines.

Reaction Causality: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction, depicted below, is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Aryl_Complex R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Coupled Product (R¹-R²) Reductive_Elimination->Product Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex->Reductive_Elimination Aryl_Halide Aryl Halide (R¹-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Pyrazolo[1,5-a]pyridin-3-ylboronic acid (R²-B(OH)₂) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of a 3-Aryl-pyrazolo[1,5-a]pyridine Derivative

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid with an aryl bromide. The specific aryl bromide, catalyst, base, and solvent may be varied to optimize the reaction for different substrates.

Materials and Reagents:

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or toluene, with water as a co-solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (nitrogen or argon manifold)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical instrumentation (NMR, MS, HPLC)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7][8][9]

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or pre-activate it.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃ is often more effective) and solvent systems.
Protodeboronation of Boronic Acid Presence of water and/or acidic conditionsEnsure anhydrous conditions if necessary, although some water is often beneficial. Use a non-aqueous base if protodeboronation is severe.
Formation of Homocoupled Byproducts Oxygen contaminationMaintain a strict inert atmosphere throughout the reaction.
Difficulty in Purification Similar polarity of product and starting materials/byproductsOptimize the eluent system for column chromatography or consider recrystallization.

Conclusion: A Versatile Tool for Innovation

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is a powerful and versatile reagent for the synthesis of complex molecules. Its successful application, particularly in Suzuki-Miyaura cross-coupling reactions, provides a direct route to a privileged heterocyclic scaffold. By understanding the underlying chemical principles, adhering to safe laboratory practices, and employing the detailed protocols provided in this guide, researchers can effectively leverage this building block to advance their synthetic endeavors in drug discovery and materials science.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C-H Activation. (2016). ACS Publications. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). SpringerLink. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrazolopyridinyl pyridine and pyrimidine therapeutic compounds. (n.d.). Google Patents.
  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkynes. (n.d.). ChemRxiv. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds and their methods of use. (n.d.). Google Patents.
  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. (n.d.). ACS Publications. Retrieved from [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. Retrieved from [Link]

  • Science Department Safety Training Notes. (n.d.). Alabama State Department of Education. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyrazolo[1,5-a]pyridin-3-ylboronic acid

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Suzuki-Miyaura coupl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Suzuki-Miyaura coupling reactions involving the versatile building block, Pyrazolo[1,5-a]pyridin-3-ylboronic acid. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-yielding, reproducible results.

I. Understanding the Substrate: Pyrazolo[1,5-a]pyridin-3-ylboronic acid

Pyrazolo[1,5-a]pyridine derivatives are crucial scaffolds in medicinal chemistry due to their prevalence in biologically active molecules.[1] However, their use in Suzuki couplings can present unique challenges. The Lewis basic nitrogen atoms in the heterocyclic core can interact with the palladium catalyst, potentially leading to catalyst deactivation.[2] Furthermore, like many heteroaryl boronic acids, Pyrazolo[1,5-a]pyridin-3-ylboronic acid can be susceptible to protodeboronation, a key side reaction that reduces yield.[2]

A firm grasp of the Suzuki-Miyaura catalytic cycle is fundamental to effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Each step is influenced by the choice of catalyst, ligand, base, and solvent, and understanding their interplay is critical for optimization.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2->R1-R2 caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.

Problem 1: Low to No Product Yield

A low or non-existent yield is one of the most common issues. The following decision tree can guide your troubleshooting process.

Troubleshooting_Yield start Low/No Yield catalyst Check Catalyst System - Active Pd(0) formation? - Ligand integrity? - Correct Pd:Ligand ratio? start->catalyst reagents Verify Reagent Quality - Boronic acid purity? - Halide reactivity? - Base strength/solubility? catalyst->reagents If catalyst is OK catalyst_sol Solution: - Use a pre-catalyst. - Switch to a more robust ligand (e.g., Buchwald ligands). - Ensure inert atmosphere. catalyst->catalyst_sol conditions Optimize Reaction Conditions - Temperature too low/high? - Inadequate degassing? - Incorrect solvent? reagents->conditions If reagents are OK reagents_sol Solution: - Use fresh, high-purity boronic acid. - Consider converting to a boronate ester. - Use a stronger, non-nucleophilic base. reagents->reagents_sol side_reactions Investigate Side Reactions - Protodeboronation? - Homocoupling? conditions->side_reactions If conditions are OK conditions_sol Solution: - Screen temperature range (e.g., 80-120 °C). - Thoroughly degas solvents. - Test different solvent systems (e.g., Dioxane/H2O, Toluene). conditions->conditions_sol side_reactions_sol Solution: - Use anhydrous conditions to minimize protodeboronation. - Use a slight excess of boronic acid. side_reactions->side_reactions_sol

Figure 2: Decision tree for troubleshooting low yield.
Detailed Solutions for Low Yield:
  • Catalyst Inactivity: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[4] If this reduction is inefficient, the catalytic cycle will not start.

    • Recommendation: Use a commercially available Pd(0) source or a precatalyst like those developed by Buchwald's group, which are designed for reliable activation.[5] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[4][6]

  • Boronic Acid Instability: Pyrazolo[1,5-a]pyridin-3-ylboronic acid, like other heteroaryl boronic acids, can be prone to protodeboronation, especially in the presence of water and at elevated temperatures.[2]

    • Recommendation: Consider converting the boronic acid to its corresponding pinacol ester, which is often more stable.[7] Alternatively, using anhydrous reaction conditions can mitigate this side reaction.[2]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often interdependent.

    • Base: The base activates the boronic acid for transmetalation.[8][9] Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are generally effective.[1][4] The solubility of the base is also crucial; for instance, K₃PO₄ requires some water to be effective in anhydrous couplings.[10]

    • Solvent: A range of solvents can be used, with common choices being toluene, dioxane, and THF, often with water as a co-solvent.[4][8] The solvent choice can influence catalyst stability and selectivity.[11] For poorly soluble substrates, a solvent screen is highly recommended.[12]

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions.[4] An optimal temperature, typically between 80-110 °C, should be determined empirically.[6]

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos) or a precatalyst.Ensures efficient generation of the active Pd(0) species.[5]
Ligand Electron-rich, bulky phosphine ligands (Buchwald-type).Promotes oxidative addition and stabilizes the catalytic species.[10][13]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃.Effectively activates the boronic acid for transmetalation.[1][4]
Solvent Dioxane/H₂O, Toluene/H₂O, or anhydrous THF/Toluene.Provides good solubility for reagents and stabilizes intermediates.[8][14]
Temperature 80-120 °C.Balances reaction rate with catalyst stability.[6][15]

Table 1: Recommended Starting Conditions for Optimization

Problem 2: Formation of Side Products

The most common side products in Suzuki couplings are homocoupled products (from the boronic acid or the halide) and protodeboronated starting material.

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.

    • Solution: Ensure rigorous degassing of all solvents and maintain a strictly inert (Argon or Nitrogen) atmosphere throughout the reaction.[6]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a significant issue with many heteroaryl boronic acids.[2]

    • Solution:

      • Use Anhydrous Conditions: The presence of water can facilitate protodeboronation.[2]

      • Use a Milder Base: Strong bases can sometimes promote this side reaction. Consider screening milder bases like K₂CO₃ or even KF.[9]

      • Use a Boronate Ester: As mentioned previously, boronate esters are generally more resistant to protodeboronation.[7]

III. Frequently Asked Questions (FAQs)

Q1: My reaction is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ.[6]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[6] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere.

  • Reagent Purity: Verify the purity of your Pyrazolo[1,5-a]pyridin-3-ylboronic acid and your coupling partner. Impurities can inhibit the catalyst.

Q2: How do I choose the right ligand for my reaction?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like Pyrazolo[1,5-a]pyridin-3-ylboronic acid, electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are often highly effective.[10][13] Pyrazole-based ligands have also shown promise in stabilizing palladium complexes for cross-coupling reactions.[13][16]

Q3: Can I run this reaction without an inert atmosphere?

A3: While some Suzuki coupling protocols have been developed to be air-tolerant, for sensitive substrates and to ensure reproducibility, it is highly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon).[4] This minimizes catalyst decomposition and unwanted side reactions like homocoupling.[6]

Q4: What is the optimal ratio of boronic acid to aryl halide?

A4: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion and compensate for any potential protodeboronation or homocoupling.[1]

IV. Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for your optimization experiments.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, Pyrazolo[1,5-a]pyridin-3-ylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

V. References

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC).... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Reactions

Welcome to the technical support center for reactions involving Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize synthesis and cross-coupling reactions. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Synthesis via Miyaura Borylation

The primary route to Pyrazolo[1,5-a]pyridin-3-ylboronic acid is the palladium-catalyzed Miyaura borylation of the corresponding 3-halo-pyrazolo[1,5-a]pyridine. Success in this step is critical for the overall synthetic campaign.

FAQ 1: My Miyaura borylation of 3-bromo-pyrazolo[1,5-a]pyridine is showing low conversion to the desired boronic ester. What are the most likely causes?

Low conversion in a Miyaura borylation is a frequent issue that can typically be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and stalling of the reaction. The pyrazolo[1,5-a]pyridine substrate itself, being a Lewis-basic heterocycle, can sometimes coordinate to the palladium center, potentially inhibiting catalytic turnover.[1][2]

  • Reagent Quality & Stoichiometry:

    • Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. Ensure it is of high purity. Over time, it can slowly hydrolyze.

    • Base: Potassium acetate (KOAc) is the standard base. It must be anhydrous. The presence of water can facilitate competing side reactions.

    • Precursor: Verify the purity of your 3-bromo-pyrazolo[1,5-a]pyridine starting material.

  • Sub-optimal Conditions:

    • Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.

    • Solvent: Dioxane, toluene, and DMF are common solvents. The key is to use an anhydrous grade and ensure the reagents are fully dissolved at the reaction temperature.

Troubleshooting Workflow for Low Borylation Conversion

G start Low Conversion (<50%) in Miyaura Borylation check_reagents Verify Reagent Purity (3-bromo-SM, B₂pin₂, KOAc) start->check_reagents check_inert Improve Inert Atmosphere (Degas solvent via Freeze-Pump-Thaw, use Schlenk line) check_reagents->check_inert Reagents OK optimize_temp Increase Reaction Temperature (e.g., from 80°C to 100°C) check_inert->optimize_temp Atmosphere OK screen_catalyst Screen Catalyst/Ligand System (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) optimize_temp->screen_catalyst Still Low Conversion completion Reaction Pushed to Completion screen_catalyst->completion Optimization Successful

Caption: A decision tree for troubleshooting low yields in Miyaura borylation.

Section 2: Application in Suzuki-Miyaura Cross-Coupling

Once synthesized, Pyrazolo[1,5-a]pyridin-3-ylboronic acid (or its pinacol ester) is a valuable building block, most commonly used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

FAQ 2: During my Suzuki coupling, I observe a significant amount of pyrazolo[1,5-a]pyridine byproduct. What is causing this and how can I prevent it?

This is a classic case of protodeboronation , a major side reaction in Suzuki-Miyaura couplings.[3] It involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively reverting your valuable boronic acid back to the parent heterocycle.

Causality: Protodeboronation is highly dependent on the reaction conditions, particularly the presence of a proton source (like water), the base, and temperature.[3][4][5] The mechanism is often base-catalyzed, proceeding through a boronate anion intermediate which is then protonated.[6] Heteroaryl boronic acids, especially those with electron-withdrawing features or Lewis-basic nitrogen atoms like pyrazolopyridines, can be particularly susceptible to this decomposition pathway.[1]

Solutions to Minimize Protodeboronation:

  • Use the Boronic Ester: Whenever possible, use the pinacol ester derivative (Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester) instead of the free boronic acid. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding acids.[7] However, it's important to note that esterification does not always guarantee stability, as hydrolysis can occur in situ.[4]

  • Strictly Anhydrous Conditions: While some Suzuki protocols tolerate water, it is a primary proton source for this side reaction. Using anhydrous solvents (like toluene or dioxane) and bases (like K₃PO₄ or Cs₂CO₃) can significantly suppress protodeboronation.[2]

  • Choice of Base: The strength and nature of the base are critical.

    • Stronger, less nucleophilic bases like K₃PO₄ are often preferred.

    • Bases like KF can also be effective.

    • Avoid using an excessive amount of base, as high pH can accelerate the decomposition.[4]

  • "Slow Release" Strategies: For particularly unstable boronic acids, using derivatives like MIDA boronates or organotrifluoroborates can be beneficial. These reagents slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[3][8]

FAQ 3: My Suzuki-Miyaura coupling is clean but the yield is poor. How should I approach optimization?

Poor yields with clean reaction profiles suggest that the issue lies within the catalytic cycle's efficiency rather than side reactions. A systematic optimization of parameters is the best approach.

Key Parameters for Optimization:

ParameterVariable to TestRationale & Expert Insight
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands like SPhos or XPhos.The ligand sphere around the palladium atom dictates its reactivity. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (like SPhos) often enhance the rates of both oxidative addition and reductive elimination, leading to higher turnover and better yields.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base plays a crucial role in the transmetalation step. Its strength, solubility, and counter-ion can dramatically affect the outcome. K₃PO₄ is often a good starting point for challenging couplings.[10][11]
Solvent Dioxane, Toluene, 2-MeTHF, DMF/water mixturesSolvent polarity and coordinating ability affect reagent solubility and catalyst stability. A solvent screen is a powerful optimization tool.[10][12]
Temperature Room Temp to 120 °CHigher temperatures can overcome activation barriers but may also increase the rate of side reactions like protodeboronation. Finding the "sweet spot" is key.
Reagent Stoichiometry 1.1 to 2.0 equivalents of boronic acid/esterUsing a slight excess (e.g., 1.2 eq) of the boronic acid partner can help drive the reaction to completion, compensating for any minor decomposition.[2]

General Suzuki-Miyaura Optimization Workflow

G start Initial Suzuki Reaction (Low Yield, Clean Profile) catalyst Screen Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) start->catalyst base Screen Base (e.g., K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃) catalyst->base Select best catalyst solvent Screen Solvent (e.g., Dioxane vs. Toluene vs. 2-MeTHF) base->solvent Select best base temp Optimize Temperature & Reagent Equivalents solvent->temp Select best solvent end Optimized High-Yield Protocol temp->end

Caption: A systematic workflow for optimizing Suzuki-Miyaura reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation of 3-Bromo-pyrazolo[1,5-a]pyridine
  • To an oven-dried Schlenk flask, add 3-bromo-pyrazolo[1,5-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂; 2-3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure. The crude Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester can often be used directly in the next step or purified by silica gel chromatography.

Protocol 2: General Procedure for Optimizing Suzuki-Miyaura Coupling
  • To an oven-dried microwave vial or Schlenk tube, add your aryl halide (1.0 eq), Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).

  • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vessel.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 0.1 M).

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir.

  • Monitor for consumption of the limiting aryl halide by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

References

  • Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. This source provides a detailed mechanistic investigation into the decomposition of boronic esters, highlighting that esterification doesn't always confer stability and explaining the role of pH.
  • Scott, P. J. H., Sanford, M. S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. This article notes the generally greater stability of pinacol esters (Bpin) compared to boronic acids, attributing it to steric protection of the boron center.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.
  • Lloyd-Jones, G. C. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. A general overview of the protodeboronation reaction, its mechanisms, and strategies to suppress it, such as using MIDA esters.
  • Reddit User Discussion. (2025). Troubleshooting a Miyaura borylation. r/Chempros - Reddit.
  • Various Authors. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
  • Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Reddit User Discussion. (2024). Miyaura Borylation troubleshoot. r/OrganicChemistry - Reddit.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Molander, G. A., et al. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
  • Al-Zoubi, R. M., et al. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. This study outlines the screening of solvents, bases, and catalysts for optimizing a Suzuki-Miyaura reaction.
  • Gao, H., et al. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Discusses the use of deep learning to find optimal catalysts and conditions for Suzuki reactions.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. This paper describes the development of highly active catalyst systems for challenging heteroaryl couplings.
  • Moody, C. J., et al. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. Provides synthetic routes involving pyrazolo[1,5-a]pyridine cores.
  • Watson, D. A., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. This article explores the scope of Suzuki coupling, including different bases and solvents.
  • Denmark, S. E., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. This paper describes methods to attenuate protodeboronation, including using super-stoichiometric amounts of the boronic acid partner and anhydrous conditions.
  • Fray, M. J., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing.
  • Ibrahim, N. S., Mohamed, M. H., & Elnagdi, M. H. (1987). Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines. Arch Pharm (Weinheim).
  • Various Authors. (n.d.). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Request PDF - ResearchGate.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. Course material explaining the utility of MIDA boronates and aryltrifluoroborates as "slow release" agents for unstable boronic acids.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. An educational resource providing a general overview of the Suzuki coupling mechanism and reaction conditions.
  • Bumagin, N. A., et al. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications.
  • Fluorochem. (n.d.). Pyrazolo[1,5-a]pyridin-3-ylboronic acid. Fluorochem. A commercial listing for the target compound.
  • Sigma-Aldrich. (n.d.). Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester. Sigma-Aldrich.
  • BLDpharm. (n.d.). 2304634-86-2|Pyrazolo[1,5-a]pyrazin-3-ylboronic acid. BLDpharm.
  • Various Authors. (2025). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: Variation of the central linker group.
  • Singh, H., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. This article details the synthesis of various boronic acid-containing heterocyclic compounds.
  • CymitQuimica. (n.d.). {Pyrazolo[1,5-a]pyridin-5-yl}boronic acid. CymitQuimica. A commercial listing for a regioisomer of the target compound.

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-3-ylboronic acid

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This resource is designed for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This resource is designed for researchers and drug development professionals who encounter challenges in obtaining this crucial building block in high purity. The unique electronic properties of heterocyclic boronic acids present specific purification hurdles not always seen with simpler arylboronic acids. This guide provides in-depth, field-proven solutions in a direct question-and-answer format, explaining not just the how, but the critical why behind each step.

Frequently Asked Questions: First Principles

Q1: What are the most common impurities I should expect in my crude Pyrazolo[1,5-a]pyridin-3-ylboronic acid reaction mixture?

A1: The impurity profile is typically dictated by the synthetic route, but several common species are frequently observed. Understanding these is the first step to designing an effective purification strategy.

  • Protodeboronation Product: The most common and often most challenging impurity is the corresponding pyrazolo[1,5-a]pyridine, formed by the cleavage of the C-B bond.[1] Heteroaromatic boronic acids can be particularly susceptible to this degradation pathway.[2]

  • Boroxine Anhydrides: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[3] This is not technically an impurity in the traditional sense, as it's in equilibrium with the monomeric acid, but it can significantly complicate purification and characterization, often leading to broadened NMR signals or oily products.[3]

  • Unreacted Starting Materials: Depending on the synthesis, residual precursors may persist.

  • Homocoupled Byproducts: Dimeric species formed from the starting materials can also be present.[4]

Table 1: Common Impurities and Their Characteristics

Impurity Type Structure Typical Properties Removal Challenge
Pyrazolo[1,5-a]pyridine Heterocyclic core without the -B(OH)₂ group Often similar polarity to the desired product High
Boroxine Cyclic trimer of the boronic acid Can cause product to be oily or waxy; complicates NMR Moderate
Starting Materials Varies with synthesis Polarity can be significantly different or similar Low to High

| Homocoupled Dimers | Two units of starting material coupled | Typically much less polar than the boronic acid | Low |

Q2: Why is my "Pyrazolo[1,5-a]pyridin-3-ylboronic acid" product an intractable oil or sticky solid instead of a crystalline powder?

A2: This is a frequent issue with boronic acids. The cause is often multifactorial:

  • Presence of Boroxines: As mentioned, the formation of boroxine anhydrides disrupts the crystalline lattice of the pure boronic acid, leading to amorphous solids or oils.[3]

  • Residual Solvents: Trapped solvent molecules can act as a plasticizer, preventing crystallization.

  • Impurity Profile: Even small amounts of impurities, particularly the protodeboronation product, can inhibit crystallization. A common technique to induce solidification is to place the oil in a refrigerator overnight and then triturate with a non-polar solvent like hexane.[1]

Q3: I tried to purify my product on a standard silica gel column and got very low recovery. What happened?

A3: This is a classic problem when purifying boronic acids. Standard silica gel is inherently acidic and possesses many surface silanol groups (Si-OH). The electron-deficient boron atom in your molecule has a high affinity for these Lewis basic sites.[5][6] This strong interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The product sticks permanently to the column.[1]

  • On-Column Degradation: The acidic nature of the silica can catalyze the protodeboronation reaction, cleaving the boronic acid group and converting your product into an impurity while it's still on the column.[1][3]

  • Streaking/Tailing: Poor peak shape during elution, leading to ineffective separation.[7]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental roadblocks with targeted solutions. The optimal purification path often involves a combination of techniques.

start Crude Product State? oil Oily or Sticky Solid start->oil  Non-Crystalline solid Impure Solid start->solid Crystalline triturate Triturate with Hexane/Ether oil->triturate First Attempt acid_base Acid-Base Extraction solid->acid_base Purity <85% or Non-Acidic Impurities recryst Recrystallization solid->recryst Purity >85%? triturate->solid Success triturate->acid_base Fails acid_base->recryst Product Precipitates chrom Specialized Chromatography acid_base->chrom Fails recryst->chrom Fails to Purify deriv Derivatization Strategy chrom->deriv Fails or Decomposition

Caption: Decision tree for selecting a purification strategy.

Problem 1: My crude product is an oil that won't solidify.
  • Root Cause: Likely high concentration of boroxine trimers or other impurities preventing crystallization.

  • Solution Pathway:

    • Trituration: Dissolve the oil in a minimum amount of a polar solvent (like ethyl acetate or acetone) and then add a large excess of a non-polar solvent (like hexanes or diethyl ether) while stirring vigorously. This crash precipitation can sometimes force the solid product out, leaving impurities in the solvent. Chilling the mixture can aid this process.[4]

    • Acid-Base Extraction: This is a highly effective method for separating the acidic boronic acid from neutral or basic impurities.[1][7][8] By converting the boronic acid to its water-soluble boronate salt, you can wash away many organic contaminants. See Protocol 1 for a detailed procedure.

    • Derivatization: If the above methods fail, consider converting the boronic acid to a more stable and easily purified derivative, such as its pinacol ester.[1] Boronic esters are generally less polar and more amenable to standard silica gel chromatography.[9]

Problem 2: My NMR spectrum is clean except for the protodeboronated pyrazolo[1,5-a]pyridine impurity.
  • Root Cause: This impurity has very similar polarity and structural features to the desired product, making separation difficult.

  • Solution Pathway:

    • Recrystallization: This is often the most effective method. A carefully chosen solvent system will allow the desired product to crystallize out, leaving the more soluble impurity in the mother liquor.[10][11] Experiment with solvent pairs like Ethyl Acetate/Hexane, Dichloromethane/Hexane, or Ethanol/Water. See Protocol 2 .

    • Reversed-Phase Chromatography (RP-HPLC): For high-value material or when recrystallization fails, preparative RP-HPLC can provide excellent separation.[1] Use a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like 0.1% formic acid to ensure sharp peaks.[3]

Problem 3: I need to use column chromatography, but my product is degrading on the silica.
  • Root Cause: The acidic nature of standard silica gel is destroying the product.

  • Solution Pathway:

    • Use Boric Acid-Treated Silica Gel: Deactivating the silica surface by pre-treating it with boric acid is a highly effective strategy.[9][12] This treatment masks the acidic silanol groups, preventing both irreversible adsorption and on-column degradation. See Protocol 3 for preparation and use.

    • Use Neutral Alumina: In some cases, chromatography on neutral alumina can be a viable alternative to silica gel for purifying boronic esters.[4]

    • Add a Mobile Phase Modifier: Adding a very small amount of a modifier like acetic acid to the eluent can sometimes improve recovery, although this should be approached with caution as it can also promote deboronation.[4]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the Lewis acidity of the boronic acid to form a water-soluble salt, separating it from non-acidic impurities.[8]

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Organic Solvent (e.g., EtOAc) D Wash with Brine, Dry (Na₂SO₄), Evaporate B Extract with 1M NaOH (aq) A->B Extract E Pure Boronic Acid D->E C Acidify to pH ~6-7 with 1M HCl (aq) B->C Separate Layers, then... C->A Extract Product Back into Fresh EtOAc

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) solution.[7] The boronic acid will move into the aqueous phase as its sodium boronate salt. Non-acidic organic impurities will remain in the organic layer.

  • Separate the layers. Discard the organic layer (or save it for analysis of impurities).

  • Cool the aqueous layer in an ice bath and carefully acidify it with 1 M hydrochloric acid (HCl) until the pH is approximately 6-7.[13] The pure boronic acid should precipitate as a solid.

  • Extract the product back out of the aqueous phase using several portions of fresh ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This is the preferred method for purifying solid products that are already reasonably pure (>85%).

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate) to just dissolve the solid completely.[10]

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Table 2: Suggested Solvents for Recrystallization

Solvent System Polarity Comments
Ethyl Acetate / Hexane Medium / Non-polar A versatile system. Dissolve in hot EtOAc, add hot hexane until cloudy, then cool.
Ethanol or Methanol Polar Good for polar boronic acids. Can be paired with water or ether.[10]
Dichloroethane or Benzene Medium Effective but requires careful handling due to toxicity.[4]

| Hot Water | Very Polar | Can be surprisingly effective for polar, water-soluble boronic acids.[10] |

Protocol 3: Flash Chromatography on Boric Acid-Treated Silica

This protocol modifies the stationary phase to prevent product degradation and improve separation.[9]

Step-by-Step Methodology:

  • Prepare the Silica:

    • Prepare a 5% w/v solution of boric acid in methanol.

    • Create a slurry of standard flash silica gel in this solution (e.g., 100 g silica in ~550 mL of solution).

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration and wash the treated silica with ethanol.

    • Dry the silica thoroughly under vacuum until it is a free-flowing powder.[9]

  • Pack and Run the Column:

    • Pack a column with the prepared boric acid-treated silica gel as you would for a standard column.

    • Run the column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane). The deactivation of the silica should allow for successful elution of the boronic acid.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic, Chemistry Letters. [Link]

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids.[Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.[Link]

  • Google Patents. (n.d.).
  • Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]

  • ACS Symposium Series. (2016). Boron Chemistry: An Overview.[Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.[Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.[Link]

Sources

Optimization

Common side reactions with "Pyrazolo[1,5-a]pyridin-3-ylboronic acid"

Welcome to the technical support center for Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using Pyrazolo[1,5-a]pyridin-3-ylboronic acid in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling . Protodeboronation results in the formation of the corresponding pyrazolo[1,5-a]pyridine (the boronic acid group is replaced by a hydrogen atom), while homocoupling leads to the formation of a symmetrical bipyrazolopyridine dimer. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product, complicating purification.

Q2: What causes protodeboronation and how can I minimize it?

A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is often catalyzed by the presence of aqueous bases, certain metal catalysts, and can be promoted by oxygen.[1][2] The pyrazolo[1,5-a]pyridine ring system, being a heteroaromatic structure, can be susceptible to this side reaction. To minimize protodeboronation:

  • Use anhydrous conditions where possible: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation.

  • Choose your base carefully: Stronger bases and higher pH can accelerate protodeboronation.[2][3] Consider using milder bases like K₃PO₄ or Cs₂CO₃.

  • Degas your reaction mixture: Oxygen can promote protodeboronation.[1] Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Protect the boronic acid: In some cases, converting the boronic acid to a boronic ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.[2]

Q3: What leads to the formation of homocoupling byproducts?

A3: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), a key species in some proposed homocoupling mechanisms.[4][5] Electron-deficient arylboronic acids can also be more prone to homocoupling.[5][6] To mitigate homocoupling:

  • Rigorous exclusion of oxygen: As with protodeboronation, maintaining a strictly inert atmosphere is crucial.[4]

  • Use of appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway over homocoupling.

  • Control of catalyst loading: Using the minimum effective amount of palladium catalyst can sometimes reduce the extent of side reactions.

  • Addition of a mild reducing agent: In some cases, adding a mild reducing agent can help to maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[4]

Q4: My reaction is not going to completion, and I see a significant amount of starting material. What should I check?

A4: Incomplete conversion can be due to several factors:

  • Catalyst deactivation: Your palladium catalyst may have been poisoned or deactivated. Ensure all reagents and solvents are of high purity.

  • Insufficient base: The base is crucial for the transmetalation step. Ensure you are using a sufficient excess and that it is of good quality.

  • Poor solubility: If your reagents are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent system that provides good solubility for all components at the reaction temperature.

  • Low reaction temperature or time: The reaction may require more forcing conditions. Cautiously increasing the temperature or extending the reaction time may improve conversion.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered when using Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Protodeboronation

Symptoms:

  • Major peak in your analytical data (e.g., LC-MS, GC-MS) corresponding to pyrazolo[1,5-a]pyridine.

  • Low recovery of the expected product after purification.

Troubleshooting Workflow:

start Low Yield & High Protodeboronation check_atmosphere 1. Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_atmosphere check_base 2. Evaluate Base (Strength, Amount, Quality) check_atmosphere->check_base check_water 3. Assess Water Content (Anhydrous Solvents vs. Aqueous Base) check_base->check_water optimize_temp 4. Optimize Temperature (Lower Temperature?) check_water->optimize_temp resolution Problem Resolved optimize_temp->resolution

Caption: Troubleshooting workflow for protodeboronation.

Detailed Steps:

  • Verify Inert Atmosphere: Oxygen is a known promoter of protodeboronation.[1]

    • Action: Ensure all solvents are thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes. Perform multiple vacuum/inert gas cycles on your reaction flask before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Evaluate Base: The choice and amount of base are critical. High basicity can accelerate the undesired C-B bond cleavage.[3]

    • Action: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry.

  • Assess Water Content: While Suzuki reactions often require some water, excess water can facilitate protonolysis of the boronic acid.

    • Action: If using an aqueous solution of the base, try reducing the amount of water. Alternatively, consider using an anhydrous solvent with a solid, anhydrous base.

  • Optimize Temperature: Higher temperatures can sometimes increase the rate of side reactions.

    • Action: Attempt the reaction at a lower temperature for a longer period. For example, if the reaction was run at 100 °C, try 80 °C overnight.

Issue 2: Significant Formation of Homocoupled Dimer

Symptoms:

  • A significant byproduct with a mass corresponding to two pyrazolo[1,5-a]pyridine units coupled together.

  • This byproduct can often co-elute with the desired product, making purification difficult.

Troubleshooting Workflow:

start High Homocoupling check_atmosphere 1. Rigorous O2 Exclusion (Degassed Solvents, Inert Gas) start->check_atmosphere check_catalyst 2. Evaluate Catalyst System (Pre-catalyst vs. in situ, Ligand Choice) check_atmosphere->check_catalyst check_reagents 3. Check Reagent Purity (Boronic Acid Quality) check_catalyst->check_reagents optimize_conditions 4. Modify Reaction Conditions (Lower Temperature, Slower Addition) check_reagents->optimize_conditions resolution Problem Resolved optimize_conditions->resolution

Caption: Troubleshooting workflow for homocoupling.

Detailed Steps:

  • Rigorous O₂ Exclusion: The presence of oxygen is a primary driver for many homocoupling pathways.[4]

    • Action: Implement the same stringent inert atmosphere techniques as described for protodeboronation.

  • Evaluate Catalyst System: The choice of palladium source and ligand can significantly influence the propensity for homocoupling.

    • Action: Consider using a pre-catalyst that is less susceptible to forming Pd(II) species that can drive homocoupling. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often suppress this side reaction by promoting the desired reductive elimination step.[6]

  • Check Reagent Purity: Impurities in the boronic acid can sometimes contribute to side reactions.

    • Action: Assess the purity of your Pyrazolo[1,5-a]pyridin-3-ylboronic acid. If it has been stored for a long time, consider re-purifying it or using a fresh batch.

  • Modify Reaction Conditions:

    • Action: Try running the reaction at a lower temperature. In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of this reagent, thereby disfavoring the bimolecular homocoupling reaction.

Data Summary Table

ParameterRecommendation for Minimizing ProtodeboronationRecommendation for Minimizing HomocouplingRationale
Atmosphere Strictly inert (N₂ or Ar)Strictly inert (N₂ or Ar)Oxygen can promote both side reactions.[1][4]
Base Milder bases (e.g., K₃PO₄, Cs₂CO₃)Standard bases are often acceptable, but purity is key.Strong bases can accelerate C-B bond cleavage.[3]
Solvents Degassed, anhydrous or minimal waterDegassedExcess water promotes protodeboronation.[2]
Catalyst/Ligand Standard conditions may suffice.Use bulky, electron-rich phosphine ligands (e.g., SPhos).These ligands can stabilize Pd(0) and favor cross-coupling.[6]
Temperature Lower temperature if possibleLower temperature if possibleHigher temperatures can increase the rate of side reactions.

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction flask, add Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask with a septum and perform at least three vacuum/inert gas (N₂ or Ar) cycles.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Al-Zoubi, R. M., et al. (2011). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Protodeboronations. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Leconte, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Solubility

Welcome to the technical support center for Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this versatile reagent. The following information is structured in a user-friendly question-and-answer format, offering troubleshooting guides and detailed experimental protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My Pyrazolo[1,5-a]pyridin-3-ylboronic acid is poorly soluble in my reaction solvent, leading to a heterogeneous mixture. What are the initial steps I should take?

A1: Poor solubility is a common challenge with heterocyclic boronic acids. The initial steps to address this issue involve optimizing your solvent system. A good starting point is to use a mixture of a nonpolar aprotic solvent with a polar protic co-solvent. For instance, combinations like dioxane/water, toluene/ethanol, or THF/water are often effective.[1] The aqueous component, typically in a 10:1 to 5:1 organic/water ratio, can significantly improve the solubility of the boronic acid and the inorganic base, facilitating the reaction.[1] It is crucial to ensure vigorous stirring to maximize the interfacial area in biphasic systems.

Q2: I'm observing significant decomposition of my boronic acid during the reaction, which I suspect is due to the aqueous basic conditions used to improve solubility. How can I mitigate this?

A2: This is a classic issue known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often accelerated by strong bases in aqueous media.[1] To circumvent this, you can:

  • Switch to a milder base: Instead of strong bases like NaOH or K₃PO₄, consider using weaker bases such as K₂CO₃ or Cs₂CO₃.[1]

  • Employ anhydrous conditions: If your reaction allows, switching to a completely anhydrous solvent system can prevent protodeboronation by eliminating the proton source.[1]

  • Use a boronic acid surrogate: Converting the boronic acid to a more stable derivative, such as a pinacol ester, a diethanolamine (DABO) boronate, or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from decomposition under the reaction conditions.[2][3][4] These derivatives often exhibit improved stability and solubility.

Q3: I am considering using a boronic ester derivative of Pyrazolo[1,5-a]pyridin-3-ylboronic acid to improve stability and solubility. Which derivative is most suitable for my Suzuki-Miyaura coupling?

A3: The choice of the boronic ester derivative depends on your specific reaction conditions and requirements.

  • Pinacol Esters: These are widely used due to their stability and ease of handling. They are generally more soluble in organic solvents than the corresponding boronic acids.[5]

  • Diethanolamine (DABO) Boronates: These are air- and water-stable crystalline solids that can often be used directly in Suzuki-Miyaura reactions, especially in protic solvents.[2]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. They undergo a slow-release of the active boronic acid under basic conditions, which can be advantageous in minimizing side reactions.[3][4]

Q4: Can I use phase-transfer catalysts to improve the solubility and reaction rate of my Pyrazolo[1,5-a]pyridin-3-ylboronic acid in a biphasic system?

A4: Yes, phase-transfer catalysts (PTCs) can be highly effective. A PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs. In the context of a Suzuki-Miyaura or Chan-Lam coupling, a PTC can help transport the boronate salt from the aqueous phase to the organic phase where the catalyst and the organic halide are located. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used for this purpose.

Troubleshooting Guides & Experimental Protocols

Issue 1: Poor Solubility in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Low or no product yield.

  • The reaction mixture remains a slurry even at elevated temperatures.

  • Recovery of unreacted starting materials.

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting Workflow start Start: Poor Solubility Observed solvent_screening Screen Co-solvent Systems (e.g., Dioxane/H₂O, Toluene/EtOH) start->solvent_screening check_solubility Is Solubility Improved? solvent_screening->check_solubility increase_temp Increase Reaction Temperature (monitor for decomposition) check_solubility->increase_temp No check_yield Is Yield Acceptable? check_solubility->check_yield Yes increase_temp->check_yield use_ptc Introduce Phase-Transfer Catalyst (e.g., TBAB) check_yield->use_ptc No success Success: Optimized Reaction check_yield->success Yes check_yield2 Is Yield Acceptable? use_ptc->check_yield2 derivatize Derivatize Boronic Acid (Pinacol, DABO, MIDA ester) check_yield2->derivatize No check_yield2->success Yes derivatize->success failure Consult Further Literature/ Technical Support derivatize->failure

Caption: Decision workflow for troubleshooting poor solubility.

Protocol 1: Co-solvent Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening co-solvent systems to improve the solubility of Pyrazolo[1,5-a]pyridin-3-ylboronic acid in a Suzuki-Miyaura reaction.

Materials:

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent A (e.g., Dioxane, Toluene, THF)

  • Solvent B (e.g., Water, Ethanol)

  • Reaction vials and stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a series of oven-dried reaction vials, add the aryl halide, Pyrazolo[1,5-a]pyridin-3-ylboronic acid, palladium catalyst, and base.

  • Purge each vial with an inert gas.

  • To each vial, add a different pre-mixed and degassed solvent system (e.g., Dioxane/H₂O 10:1, Dioxane/H₂O 5:1, Toluene/EtOH 10:1).

  • Seal the vials and heat to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reactions by TLC or LC-MS at regular intervals to assess conversion.

  • Upon completion, cool the reactions, perform an aqueous workup, and analyze the crude product to determine the optimal solvent system.[1]

Issue 2: Protodeboronation Side Reaction

Symptoms:

  • Formation of a byproduct corresponding to the arene of the boronic acid.

  • Reduced yield of the desired cross-coupled product.

Troubleshooting Workflow:

G cluster_1 Protodeboronation Troubleshooting start Start: Protodeboronation Observed milder_base Switch to Milder Base (e.g., K₂CO₃, CsF) start->milder_base check_protodeboronation Is Protodeboronation Reduced? milder_base->check_protodeboronation anhydrous_conditions Switch to Anhydrous Conditions check_protodeboronation->anhydrous_conditions No success Success: Minimized Side Reaction check_protodeboronation->success Yes check_protodeboronation2 Is Protodeboronation Reduced? anhydrous_conditions->check_protodeboronation2 use_mida Use MIDA Boronate for Slow Release check_protodeboronation2->use_mida No check_protodeboronation2->success Yes use_mida->success failure Re-evaluate Reaction Strategy use_mida->failure

Caption: Decision workflow for minimizing protodeboronation.

Protocol 2: Synthesis and Use of Pyrazolo[1,5-a]pyridin-3-yl MIDA Boronate

This protocol provides a method for converting the boronic acid to its MIDA boronate for use in a slow-release Suzuki-Miyaura coupling.[3][4]

Part A: Synthesis of MIDA Boronate

  • In a round-bottom flask, suspend Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.1 equiv.) in a 10:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After 4-6 hours, or when no more water is collected, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the MIDA boronate by column chromatography or recrystallization.[6]

Part B: Slow-Release Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the synthesized Pyrazolo[1,5-a]pyridin-3-yl MIDA boronate (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂/SPhos), and a base (e.g., K₃PO₄).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 5:1).

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir. The MIDA boronate will slowly hydrolyze to release the boronic acid for the coupling reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product.[3]

Data Summary Table

Solvent ClassRecommended SolventsExpected SolubilityNotes
Aprotic Polar Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF)Moderate to GoodOften used as the primary solvent in cross-coupling reactions.
Aprotic Nonpolar Toluene, XylenesPoor to ModerateCan be effective at higher temperatures.
Protic Polar Water, Ethanol, IsopropanolPoor (as single solvent)Excellent as co-solvents with aprotic polar solvents to increase polarity and dissolve inorganic bases.[1]
Chlorinated Dichloromethane (DCM)ModerateUseful for manipulations at room temperature but less common for high-temperature cross-coupling reactions.

References

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling.
  • Al-Zoubi, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2865-2875.
  • Cieplik, J., et al. (2020).
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
  • Organic Chemistry Portal. Chan-Lam Coupling.
  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Al-Zoubi, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Sigma-Aldrich. Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester.
  • ResearchGate. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction.
  • Burke, M. D., et al.
  • Suwiński, J., et al. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
  • Grillo, A. S., et al. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2295–2305.
  • Chem-Station Int. Ed.
  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • BLDpharm.
  • ResearchGate. How can I solve my problem with Suzuki coupling?
  • PubMed. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line.
  • ResearchGate. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • Buchwald, S. L., et al.
  • Figshare.
  • Echemi. 274-56-6, Pyrazolo[1,5-a]pyridine Formula.
  • Semantic Scholar. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Fluorochem. Pyrazolo[1,5-a]pyridin-3-ylboronic acid.
  • AWS.
  • Google Patents.
  • ResearchGate.
  • PubMed Central. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • ResearchGate.
  • ACS Omega. Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles.

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis with Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives in microwave-assisted synthesis. This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives in microwave-assisted synthesis. This guide is designed to provide practical, field-proven insights to help you navigate common challenges and optimize your synthetic protocols. Our focus is on explaining the causality behind experimental choices to empower you with robust, self-validating methodologies.

Introduction to Microwave-Assisted Synthesis with Pyrazolo[1,5-a]pyridine Scaffolds

The Pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant interest for their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful technology to accelerate the exploration of this chemical space, providing dramatic reductions in reaction times, improved yields, and enhanced reproducibility compared to conventional heating methods.[3][4]

Microwave heating directly energizes polar molecules in the reaction mixture, leading to rapid and uniform temperature increases that are difficult to achieve with traditional oil baths.[5] This volumetric heating is particularly advantageous for constructing complex heterocyclic systems, enabling reactions to be completed in minutes rather than hours.[6][7]

This guide will primarily focus on troubleshooting the most common applications of Pyrazolo[1,5-a]pyridin-3-ylboronic acid: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper or Palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig, Ullmann-type).

Part 1: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds. However, when working with electron-rich heterocyclic systems like pyrazolo[1,5-a]pyridines, specific challenges can arise. Below are common issues and their solutions in a question-and-answer format.

Q1: I am observing very low to no yield of my desired coupled product. What are the likely causes and how can I fix it?

Low conversion is a frequent issue. The problem can typically be traced back to the catalyst, base, or reaction conditions.

  • Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A failure in any of these steps, often due to an inactive catalyst or an inappropriate base, will halt the reaction.[8] Heterocyclic boronic acids can also be challenging substrates due to potential catalyst inhibition by the nitrogen lone pair.[9]

  • Troubleshooting Steps:

    Potential CauseSuggested Solution & Rationale
    Inactive Catalyst Use a fresh, active catalyst. Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon storage. Consider using a more robust pre-catalyst, such as a second or third-generation Buchwald-type catalyst (e.g., XPhosPdG2/XPhos). These are often more air-stable and efficiently generate the active Pd(0) species in situ.[10]
    Ineffective Base Screen different bases. The base's strength and solubility are critical for the transmetalation step. A common starting point is K₂CO₃ or Cs₂CO₃. If yields are low, a stronger base like K₃PO₄ might be necessary, especially in polar aprotic solvents like DMF or dioxane.[8][11] Ensure the base is finely powdered and anhydrous.
    Suboptimal Solvent Choose a solvent with good microwave absorption. Polar aprotic solvents like DMF, dioxane, or a mixture of toluene/water or dioxane/water are excellent choices.[12][13] They effectively absorb microwave energy and help solubilize the reagents. For sensitive substrates, anhydrous solvents are crucial to prevent side reactions.
    Incorrect Temperature/Time Optimize microwave parameters. Start with a temperature screen (e.g., 100 °C, 120 °C, 140 °C) for a fixed time (e.g., 15-20 minutes).[14] High temperatures can sometimes lead to decomposition, so finding the optimal balance is key. Monitor the reaction by LC-MS to avoid prolonged heating once the reaction is complete.[3]
Q2: My main side product is the debrominated/dehalogenated starting material from my coupling partner. How can I prevent this?

Debromination is a common side reaction, particularly with electron-rich heterocycles, leading to significant yield loss.[10]

  • Causality: This side reaction occurs when the aryl halide is reduced instead of undergoing cross-coupling. It is often promoted by certain palladium catalysts and reaction conditions, especially in the presence of trace water or other proton sources.

  • Troubleshooting Steps:

    Potential CauseSuggested Solution & Rationale
    Catalyst Choice Switch to a catalyst system known to suppress debromination. The combination of a bulky, electron-rich phosphine ligand with a palladium source is highly effective. The XPhosPdG2/XPhos tandem catalyst system has been explicitly shown to minimize debromination in the coupling of 3-bromo pyrazolo[1,5-a]pyrimidinones.[2][10]
    Reaction Conditions Use rigorously anhydrous conditions. Ensure solvents are dry and the reaction is run under an inert atmosphere (Nitrogen or Argon). Water can be a very effective solvent for microwave Suzuki reactions, but it can also be a proton source for debromination. If using aqueous conditions, a careful balance is needed. A switch to a purely organic solvent system like dioxane or THF may be beneficial.[10]
Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?

Homocoupling (Glaser coupling) of the boronic acid leads to the formation of a bi-aryl pyrazolo[1,5-a]pyridine dimer, consuming the starting material and complicating purification.

  • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid, or by certain palladium catalyst systems.

  • Troubleshooting Steps:

    Potential CauseSuggested Solution & Rationale
    Oxygen in the Reaction Thoroughly degas all solvents and the reaction mixture. This is critical. Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding the catalyst.[8]
    Catalyst/Conditions Optimize the catalyst and base. Sometimes, a less active catalyst or a weaker base can reduce the rate of homocoupling relative to the desired cross-coupling. Slow addition of the boronic acid to the reaction mixture can also help by keeping its instantaneous concentration low.[15]
Q4: My boronic acid seems to be decomposing (protodeboronation). How can I improve its stability under microwave conditions?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with heteroaryl boronic acids.[16][17]

  • Causality: The C-B bond is susceptible to cleavage by proton sources, a process often accelerated by heat and the presence of water or strong bases.

  • Troubleshooting Steps:

    Potential CauseSuggested Solution & Rationale
    Presence of Protic Sources Use anhydrous conditions and a non-protic solvent. Ensure all reagents and solvents are dry. If an aqueous system is required, consider using a milder base like KF or CsF.
    Inherent Instability Convert the boronic acid to its pinacol ester derivative. Boronic esters are generally more stable towards protodeboronation and are still effective in Suzuki couplings.[16] This is a highly recommended strategy for sensitive heterocyclic boronic acids.
    Base Strength Use a milder base. Strong bases can accelerate protodeboronation. Screen bases like K₃PO₄, Cs₂CO₃, or KF.[16]

Part 2: Troubleshooting Guide for C-N Cross-Coupling Reactions

Microwave-assisted Buchwald-Hartwig or Ullmann-type aminations are efficient methods for installing amine functionalities on the pyrazolo[1,5-a]pyridine scaffold.

Q1: My C-N coupling reaction with Pyrazolo[1,5-a]pyridin-3-yl halide is not working. What should I check first?

Similar to Suzuki reactions, C-N couplings are sensitive to the catalyst system and reaction conditions.

  • Causality: The efficiency of C-N coupling depends on the successful oxidative addition of the palladium or copper catalyst to the aryl halide and the subsequent coupling with the amine. Catalyst poisoning by the substrate or amine, or the use of an incorrect base, can inhibit the reaction.

  • Troubleshooting Steps:

    Potential CauseSuggested Solution & Rationale
    Catalyst System For Buchwald-Hartwig (Pd-catalyzed): Use a robust catalyst/ligand system. Pd₂(dba)₃ with a bulky phosphine ligand like XPhos is a common and effective choice.[18] For Ullmann-type (Cu-catalyzed): A simple CuI source with a suitable ligand (e.g., a carbazole-based ligand) can be very effective, especially under microwave heating.[1]
    Base Selection The base is critical. For Pd-catalyzed reactions, a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is often required.[18] For Cu-catalyzed reactions, a weaker base like K₂CO₃ is typically sufficient.[1]
    Solvent Choice Use a high-boiling point polar aprotic solvent. Toluene, dioxane, or DMF are excellent choices as they are stable at the high temperatures often required for C-N coupling and couple well with microwaves.[18]
    Reaction Time/Temp Microwave heating can drastically shorten reaction times. A typical starting point is 130-150 °C for 10-30 minutes.[18] The high temperatures achieved rapidly under microwave irradiation can often overcome the activation energy barriers for these couplings.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for microwave synthesis with these compounds? A: There is no single "best" solvent, as the optimal choice is reaction-dependent. However, polar aprotic solvents like DMF, NMP, dioxane, and acetonitrile are excellent starting points because they absorb microwave energy efficiently, allowing for rapid heating.[12] For reactions sensitive to water, ensure you are using anhydrous grades of these solvents.

Q: Can I use a domestic microwave oven for these reactions? A: Absolutely not. Laboratory microwave reactors are specifically designed with safety features to handle high pressures and temperatures, and to monitor reaction parameters in real-time. Using a domestic microwave is extremely dangerous and can lead to explosions and exposure to hazardous chemicals.

Q: How do I choose between a boronic acid and its pinacol ester? A: If you are experiencing issues with protodeboronation or general instability of your Pyrazolo[1,5-a]pyridin-3-ylboronic acid, switching to the pinacol ester is a highly recommended strategy. Boronic esters are more robust, have a longer shelf-life, and are less prone to decomposition under reaction conditions.[16]

Q: My reaction works, but the purification is very difficult. Any suggestions? A: Difficult purifications often stem from side products like homocoupled materials or residual palladium catalyst.

  • Optimize the reaction to minimize side products using the tips above.

  • For palladium removal, you can try filtering the crude reaction mixture through a pad of Celite® or using a metal scavenger resin.

  • If homocoupled products are the issue, careful column chromatography with a shallow solvent gradient is often necessary. Sometimes recrystallization can be effective if the product is a solid.[19]

Part 4: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pyrazolo[1,5-a]pyridin-3-ylboronic acid or its pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst and ligand (e.g., XPhosPdG2, 2-5 mol%) under an inert atmosphere.

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.2 M concentration).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes) with magnetic stirring.

  • After the reaction, allow the vial to cool to below 50 °C before opening.

  • Monitor the reaction completion by TLC or LC-MS.

  • Workup typically involves diluting with an organic solvent, washing with water and brine, drying over Na₂SO₄, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle Workflow

This diagram illustrates the key steps in the catalytic cycle that must be optimized for a successful reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Key Inputs cluster_outputs Outputs pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition Intermediate pd0->oa + R-X (Pyrazolo-Halide) trans Transmetalation Intermediate oa->trans + Ar-B(OR)₂ (Boronic Acid Derivative) + Base re Reductive Elimination Intermediate trans->re Isomerization re->pd0 Release of R-Ar Product RX Pyrazolo[1,5-a]pyridin-X ArB Ar-B(OH)₂ Base Base (e.g., K₂CO₃) Solvent Solvent Product Coupled Product SideProducts Side Products (Debromination, Homocoupling)

Caption: Key stages of the Suzuki-Miyaura catalytic cycle.

Diagram: Troubleshooting Logic Flow

This diagram provides a logical workflow for addressing common issues in microwave-assisted Suzuki reactions.

Troubleshooting_Flow start Start Experiment check_yield Low/No Yield? start->check_yield check_side_products Major Side Products? check_yield->check_side_products No optimize_catalyst Optimize Catalyst (e.g., XPhosPdG2) check_yield->optimize_catalyst Yes debromination Debromination? check_side_products->debromination Yes success Successful Reaction check_side_products->success No optimize_base Optimize Base (K₂CO₃, Cs₂CO₃, K₃PO₄) optimize_catalyst->optimize_base optimize_conditions Optimize Temp/Time (100-140°C, 15-30 min) optimize_base->optimize_conditions optimize_conditions->check_yield homocoupling Homocoupling? debromination->homocoupling No solve_debromination Use XPhos Ligand Ensure Anhydrous debromination->solve_debromination Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No solve_homocoupling Degas Thoroughly Slow Boronic Acid Addition homocoupling->solve_homocoupling Yes solve_protodeboronation Use Pinacol Ester Use Milder Base (KF) protodeboronation->solve_protodeboronation Yes protodeboronation->success No solve_debromination->success solve_homocoupling->success solve_protodeboronation->success

Caption: A decision tree for troubleshooting Suzuki reactions.

References

  • Cremonesi, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Available at: [Link]

  • Tan, W. T., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Polymers. Available at: [Link]

  • Kozlov, A., et al. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts. Available at: [Link]

  • Lin, S., et al. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. Available at: [Link]

  • Padyana, A. K., et al. (2023). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available at: [Link]

  • CEM Corporation. (n.d.). How Microwaves Heat Solvent. Available at: [Link]

  • El-Adl, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. Available at: [Link]

  • ResearchGate. (2017). Discussion on low yield in Suzuki coupling reactions. Available at: [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Wilson, A. A., et al. (2012). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. Journal of Visualized Experiments. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Basanagouda, M., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][14][18][20]triazines. Molecules. Available at: [Link]

  • El-Adl, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • Cremonesi, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Pinto, A., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Abonia, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Suzuki Cross-Coupling Reaction... [Request PDF]. Available at: [Link]

  • Pinto, A., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available at: [Link]

  • Al-Issa, S. A., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]

  • Obermayer, D., et al. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. Available at: [Link]

  • El-Adl, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one... RSC Advances. Available at: [Link]

  • El-Borai, M. A., et al. (2014). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., et al. (2019). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Len, C. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. CORE. Available at: [Link]

  • PolyPublie. (n.d.). Process Development for Metal and Sulfur Removal from Crude Petroleum Oil Utilizing Microwave Heating Technology. Available at: [Link]

  • El-Borai, M. A., et al. (2013). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tu, S., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid

Prepared by: Senior Application Scientist, Catalyst Division Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Catalyst Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for the cross-coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives. The unique electronic and structural properties of this scaffold present specific challenges that require careful consideration of the catalytic system to ensure successful and reproducible outcomes.

Part 1: Foundational Concepts & Initial Reaction Setup

This section addresses the fundamental challenges associated with the pyrazolo[1,5-a]pyridine core and provides guidance on initial experimental design.

Q1: Why is cross-coupling with Pyrazolo[1,5-a]pyridin-3-ylboronic acid often challenging?

The primary difficulties arise from the inherent properties of the N-heterocyclic core.

  • Catalyst Inhibition: The pyrazolo[1,5-a]pyridine scaffold contains a Lewis basic nitrogen atom. This nitrogen can coordinate to the palladium center of the catalyst, leading to the formation of off-cycle, inactive catalytic species. This inhibition slows down or completely stalls the catalytic cycle.[1][2] Highly active and sterically hindered ligands are required to mitigate this effect.[3]

  • Protodeboronation: Like many heteroaryl boronic acids, Pyrazolo[1,5-a]pyridin-3-ylboronic acid is susceptible to protodeboronation, a side reaction where the C–B bond is cleaved by a proton source (e.g., water, alcohol) to return the unsubstituted heterocycle.[1][4] This is particularly problematic with electron-rich heterocycles and under harsh basic conditions.[5]

Q2: For better results, should I use the boronic acid or its pinacol ester derivative?

For improved stability and reproducibility, using the pinacol ester is highly recommended.

Boronic esters, such as the pinacol ester of Pyrazolo[1,5-a]pyridin-3-ylboronic acid, are generally more robust and less prone to premature protodeboronation compared to the corresponding boronic acids.[4] While the boronic acid can be used, the ester provides a wider tolerance for reaction conditions and often leads to higher, more consistent yields.

cluster_start Initial Substrate Choice Start Starting Material Decision High risk of protodeboronation? Start->Decision BA Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Decision->BA Yes BE Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Pinacol Ester (Recommended) Decision->BE No (Lower Risk)

Caption: Decision workflow for selecting the boron-containing reagent.

Q3: What are the most critical parameters to control before starting the reaction?

Success in cross-coupling hinges on meticulous preparation.

  • High-Purity Reagents: Ensure both the boronic acid/ester and the coupling partner (aryl/heteroaryl halide) are of high purity. Impurities can poison the catalyst.[4]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] All reactions must be set up under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

  • Anhydrous & Degassed Solvents: Use high-quality anhydrous solvents. Thoroughly degas the solvent before use (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. While some Suzuki reactions benefit from a small amount of water, it's best to start with anhydrous conditions to minimize protodeboronation and add water as a controlled variable if needed.[6]

Part 2: Catalyst & Ligand Selection Guide

The choice of the palladium source and, more importantly, the ancillary ligand is paramount for overcoming the challenges discussed above.

Q4: What is the best "go-to" catalyst system for a first attempt?

For a challenging substrate like this, start with a modern, well-defined palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These systems are designed to be air- and moisture-stable, improving reproducibility and generating the active Pd(0) catalyst in a controlled manner.[1][7]

Recommended Starting Point:

  • Catalyst: A G2, G3, or G4 Buchwald Precatalyst (e.g., XPhos Pd G3, SPhos Pd G2).

  • Rationale: These precatalysts incorporate sterically demanding and electron-donating biarylphosphine ligands (like XPhos or SPhos) that accelerate the rate-limiting oxidative addition and reductive elimination steps.[2] The bulk of the ligand helps prevent the N-heterocycle substrate from deactivating the palladium center.[3] A system like XPhosPdG2 has been explicitly shown to be effective for similar pyrazolo[1,5-a]pyrimidine systems, helping to avoid side reactions like debromination.[8]

Q5: When should I consider using an N-Heterocyclic Carbene (NHC) ligand instead of a phosphine?

NHC ligands are an excellent alternative to phosphines and should be considered under the following circumstances:

  • High Temperatures: NHCs form very strong bonds with palladium, resulting in highly stable catalysts that resist decomposition at elevated temperatures. If your reaction requires temperatures >120 °C, an NHC-based catalyst (e.g., PEPPSI-IPr) may offer superior performance.

  • Challenging Oxidative Addition: The strong σ-donating ability of NHCs can enhance the rate of oxidative addition, particularly with less reactive electrophiles like aryl chlorides.[9]

  • Phosphine Sensitivity: If your substrate or other functional groups are sensitive to phosphines, NHCs provide a phosphine-free alternative.

The steric and electronic properties of NHC ligands can be tuned to promote the catalytic cycle, with bulky NHCs often showing increased activity.[10][11]

Table 1: Comparison of Recommended Catalyst Systems for Pyrazolo[1,5-a]pyridine Coupling
Catalyst System (Precatalyst)Ligand ClassTypical LoadingKey AdvantagesPotential Issues to Monitor
XPhos Pd G3 / SPhos Pd G2 Biaryl Monophosphine1 - 3 mol%High activity for N-heterocycles, excellent substrate scope, good stability.[2][8]Can be sensitive to air/moisture in the active Pd(0) form.
PEPPSI-IPr / PEPPSI-SIPr N-Heterocyclic Carbene1 - 5 mol%Exceptional thermal stability, effective for aryl chlorides, phosphine-free.[12]May require higher temperatures for activation; can be less active at RT.
Pd₂(dba)₃ + Ligand (in situ) User-Selected1 - 5 mol% PdAllows for rapid screening of various ligands with a single palladium source.Less reproducible than precatalysts, requires careful handling of air-sensitive components.[13]
Pd(PPh₃)₄ Basic Triarylphosphine5 - 10 mol%Inexpensive, readily available.Often low activity for N-heterocycles, prone to catalyst inhibition and side reactions.[14] Not recommended for this substrate.
Part 3: Troubleshooting Guide

Even with an optimized system, problems can arise. This guide addresses the most common failure modes.

cluster_troubleshooting Troubleshooting Workflow Start Low / No Conversion Check1 Verify Inert Atmosphere & Reagent Purity Start->Check1 Analysis Analyze Crude Reaction Mixture (LCMS / NMR) Check1->Analysis If OK Path1 Main species is Unreacted Starting Material Analysis->Path1 Path2 Major side product is Protodeboronated Heterocycle Analysis->Path2 Path3 Major side product is Homocoupled Aryl Halide Analysis->Path3 Action1 Increase Temperature Screen Different Base (e.g., K₃PO₄) Try a more active ligand (XPhos -> SPhos) Path1->Action1 Action2 Switch to Pinacol Ester Use Milder Base (K₃PO₄, KF) Ensure Strictly Anhydrous Solvent Path2->Action2 Action3 Increase Boronic Ester Equivalents Change Base/Solvent to improve solubility and transmetalation rate Path3->Action3

Caption: A logical workflow for diagnosing and solving common cross-coupling issues.

Q6: My reaction shows no conversion. The starting materials are recovered unchanged. What should I check first?

This typically points to a fundamental issue with catalyst activity or reaction conditions.

  • Catalyst Deactivation: This is the most common cause. Re-evaluate your setup for maintaining an inert atmosphere. Ensure solvents were properly degassed immediately before use.[4]

  • Base Incompatibility: The chosen base may not be strong enough or soluble enough in the reaction medium. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] K₃PO₄ is often an excellent choice for heteroaryl couplings as it is effective at promoting transmetalation without being overly harsh.

  • Insufficient Temperature: While many modern catalysts work at room temperature for simple substrates, challenging couplings often require heat.[6] If running at room temperature, try increasing the temperature to 60-80 °C.

  • Precatalyst Activation: Ensure the conditions are suitable for the precatalyst to be reduced to the active Pd(0) species.

Q7: My main side product is the unsubstituted pyrazolo[1,5-a]pyridine. How do I prevent protodeboronation?

This is a classic problem with heteroaryl boronic acids.

  • Switch to the Pinacol Ester: As mentioned in Q2, this is the most effective solution.

  • Use a Milder, Non-nucleophilic Base: A very strong base in the presence of trace water can accelerate protodeboronation. Switch from carbonates like Cs₂CO₃ to potassium phosphate (K₃PO₄).

  • Ensure Anhydrous Conditions: Re-dry your solvents and reagents. Use molecular sieves if necessary.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation or side reactions.

Q8: The reaction is messy and my desired product is a minor component. What is happening?

A messy reaction profile suggests catalyst decomposition or substrate instability.

  • Re-purify Starting Materials: Trace impurities can have a significant negative impact.

  • Choose a More Stable Catalyst: If you are generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, switch to a well-defined, robust precatalyst like a Buchwald G3/G4 type or a PEPPSI-NHC type.[7] These are designed for higher stability and longevity.

  • Lower the Temperature: High temperatures can sometimes accelerate decomposition pathways. If possible, try a more active ligand that allows the reaction to proceed at a lower temperature.

Part 4: Standard Experimental Protocol

This section provides a reliable starting protocol for the Suzuki-Miyaura coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester with a generic aryl bromide.

Reaction: Suzuki-Miyaura Coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester with 4-Bromoanisole

Reagents & Materials:

  • Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or N₂)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester (e.g., 0.5 mmol, 122 mg), 4-bromoanisole (0.6 mmol, 112 mg, 75 µL), K₃PO₄ (1.5 mmol, 318 mg), and XPhos Pd G3 (0.01 mmol, 9.5 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL for a 0.1 M concentration) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling.
  • Sikdar, S., et al. (2023).
  • El-Shishtawy, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • BenchChem. (2025).
  • Dreher, S. D., et al. (2018).
  • BenchChem. (2025). A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
  • Hadei, N., et al. (2007). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters.
  • Szilvási, T., & Veszprémi, T. (2019). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • Organ, M. G., et al. (2009). Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 1,5-Dimethyl-3-phenylpyrazole Ligands.
  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Li, A. Y., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Gribble, G. W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
  • Jayaraj, A., et al. (2025). Selected ligands and catalysts for Buchwald-Hartwig amination. European Journal of Inorganic Chemistry.

Sources

Optimization

Technical Support Center: Monitoring Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Reactions

Welcome to the technical support center for the analytical monitoring of reactions involving Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block, particularly in applications like Suzuki-Miyaura cross-coupling reactions.[1] Accurate, real-time monitoring of these reactions is paramount for optimizing yield, minimizing impurities, and ensuring process robustness.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.

Core Analytical Strategies: An Overview

The choice of analytical technique is dictated by the specific information required—be it quantitative tracking of reactants and products, identification of trace impurities, or elucidation of structural dynamics. The primary methods covered in this guide are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

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} केंदोट Caption: General workflow for monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis in reaction monitoring, offering excellent resolution for separating the starting boronic acid, the coupled product, and various non-volatile impurities.

HPLC: Frequently Asked Questions

Q1: What is the biggest challenge when analyzing boronic acids like Pyrazolo[1,5-a]pyridin-3-ylboronic acid with Reverse-Phase (RP) HPLC?

A1: The primary challenge is the inherent instability of boronic acids and their esters (e.g., pinacol esters) under typical RP-HPLC conditions.[2] The boronic acid can undergo dehydration on-column to form a cyclic anhydride trimer known as a boroxine. Pinacol esters are susceptible to hydrolysis back to the boronic acid.[3][4] This leads to issues like poor peak shape (tailing), shifting retention times, and inaccurate quantification.

Q2: How do I select the right column and mobile phase to get good peak shape and reproducibility?

A2: Success hinges on controlling the compound's ionization state and minimizing unwanted secondary interactions with the column.

  • Column: A modern, high-purity silica C18 column is a standard starting point. Columns with low silanol activity are preferable to reduce peak tailing.[4] For highly polar boronic acids that may not retain well, an aqueous-compatible stationary phase (like HSS T3) can be used, allowing for highly aqueous starting conditions.[5]

  • Mobile Phase: The pH of the mobile phase is critical. Using a buffered mobile phase (e.g., 10-20 mM ammonium acetate or ammonium formate) provides pH stability and improves reproducibility.[6] For Pyrazolo[1,5-a]pyridin-3-ylboronic acid, which contains a basic pyridine moiety, method development should explore both low pH (e.g., 0.1% formic acid, pH ~2.7) and high pH (e.g., 0.1% ammonium hydroxide, pH ~10) to find the optimal retention and peak shape.[5]

HPLC: Troubleshooting Guide

Problem: My Pyrazolo[1,5-a]pyridin-3-ylboronic acid peak is tailing or splitting.

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} केंदोट Caption: Troubleshooting flowchart for HPLC peak shape issues.

Possible Cause Explanation & Solution
Secondary Silanol Interactions The pyridine nitrogen and boronic acid group can interact with residual acidic silanols on the silica support, causing tailing. Solution: Use a well-end-capped, high-purity column. Operating at a low pH protonates the silanols, reducing interaction. Conversely, a high pH deprotonates them. Adding a buffer is key.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing. Solution: Dilute the sample or reduce the injection volume.[7]
On-Column Degradation The analyte may be degrading during the chromatographic run. Solution: Try a faster gradient to reduce analysis time. Lowering the column temperature can sometimes slow degradation.
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[7]
Protocol: Generic HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B in 0.5 minutes, and re-equilibrate for 2.5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detector, monitor at a wavelength appropriate for the pyrazolo[1,5-a]pyridine core (e.g., 254 nm, or determine λmax by UV scan).

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of diluent (e.g., 990 µL of 50:50 water:acetonitrile). Filter if particulates are present.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for confirming the identity of the product, detecting low-level impurities, and troubleshooting unexpected HPLC peaks. It provides molecular weight information that is crucial for understanding side reactions.

LC-MS: Frequently Asked Questions

Q1: My mass spectrum is complex, showing peaks that don't correspond to my expected product. What are they?

A1: With boronic acids, several species are commonly observed in the mass spectrometer source.

  • Boroxines: The trimeric anhydride of the boronic acid is a very common observation, appearing at [3M-3H₂O+H]⁺.[8]

  • Solvent Adducts: You may see adducts with mobile phase components, such as acetonitrile ([M+ACN+H]⁺) or formate ([M+HCOOH-H]⁻).[6][9]

  • Dehydration/Degradation: The pyridine ring can be susceptible to oxidation, and the C-B bond can cleave under certain conditions (protodeboronation), leading to the formation of boric acid and the corresponding pyrazolo[1,5-a]pyridine.[10][11]

Q2: I'm getting a very weak signal for my boronic acid. How can I improve sensitivity?

A2: Poor signal intensity can stem from several factors.

  • Ionization Mode: Pyrazolo[1,5-a]pyridin-3-ylboronic acid has a basic nitrogen, making it a good candidate for positive electrospray ionization (ESI+). Ensure you are in the correct mode.

  • Source Conditions: The boronic acid group can be labile. Harsh source conditions (high temperatures, high voltages) can cause fragmentation or degradation before detection. Systematically optimize source parameters like capillary voltage and gas temperatures.[12]

  • Mobile Phase: Formic acid is often better for ESI+ than TFA, which can cause ion suppression. Ammonium acetate or formate are generally MS-friendly buffers.[6]

  • Matrix Effects: Components from the reaction mixture (salts, catalysts) can suppress the ionization of your analyte. Ensure proper sample cleanup or sufficient chromatographic separation from these components.[12][13]

LC-MS: Troubleshooting Guide
Problem Possible Cause Explanation & Solution
No Peak Detected Incorrect MS settings or LC issue.Solution: Verify the LC method is working (check UV trace). Ensure the MS is tuned and calibrated. Check that the correct m/z range is being scanned and the correct ionization polarity is selected. Confirm there is flow into the MS source.[12]
High Background Noise Contaminated mobile phase, solvent lines, or source.Solution: Use high-purity LC-MS grade solvents and additives.[13] Flush the system with a strong solvent like isopropanol. Perform a source cleaning as per the manufacturer's instructions.
Retention Time Shifts Unstable column temperature, mobile phase composition, or column degradation.Solution: Ensure the column oven is on and stable. Prepare fresh mobile phases daily. If shifts persist, the column may be aging or contaminated, requiring flushing or replacement.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and is a powerful tool for in situ reaction monitoring and quantitative analysis without the need for response factors.

NMR: Frequently Asked Questions

Q1: Can I just use ¹H NMR to monitor my reaction?

A1: Yes, ¹H NMR is excellent for monitoring the consumption of the starting material and the formation of the product by tracking characteristic aromatic signals. However, it doesn't directly observe the boron atom. It won't easily distinguish between the boronic acid, a boronate ester, or a boroxine, as these species can be in rapid equilibrium.

Q2: What is the advantage of using ¹¹B NMR?

A2: ¹¹B NMR directly probes the environment of the boron atom.[14] The chemical shift and line width of the ¹¹B signal are highly sensitive to the hybridization state of the boron.[10] A trigonal boronic acid will have a different chemical shift (typically broader signal) than a tetrahedral boronate ester (typically sharper signal).[15][16] This makes ¹¹B NMR an excellent tool for studying speciation and confirming the integrity of the C-B bond.[10][14]

Q3: Can I get quantitative data from NMR (qNMR)?

A3: Absolutely. Quantitative NMR (qNMR) is a primary analytical method. By adding a stable internal standard of known concentration that has a resonance in a clean region of the spectrum, you can accurately determine the concentration or purity of your analyte.[17][18] For this to be accurate, specific acquisition parameters must be used, most importantly a sufficiently long relaxation delay (D1) to ensure full relaxation of all nuclei being integrated.[19]

Protocol: Quantitative ¹H NMR (qNMR) for Reaction Conversion
  • Standard Preparation: Accurately weigh a known amount of a stable internal standard (e.g., dimethyl sulfone, maleic acid) and dissolve it in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Withdraw a precise aliquot of the reaction mixture (e.g., 50 µL) and add it to a precise volume of the internal standard solution in an NMR tube.

  • Acquisition:

    • Acquire a standard ¹H spectrum to identify the peaks for the starting material, product, and internal standard.

    • For quantitative analysis, ensure the relaxation delay (D1) is at least 5 times the longest T₁ value of the peaks you are integrating. A D1 of 30 seconds is often a safe starting point.

    • Set the pulse angle to 90 degrees.

  • Processing: Carefully integrate a well-resolved peak for the starting material, the product, and the internal standard.

  • Calculation: Use the following formula to determine the concentration of your analyte: Cₓ = (Iₓ / Nₓ) * (N_cal / I_cal) * C_cal Where: C = concentration, I = integral area, N = number of protons for the integrated signal, 'x' is the analyte, and 'cal' is the calibrant (internal standard).[19]

Analyte Typical ¹¹B Chemical Shift (ppm) vs BF₃•OEt₂ Appearance
Arylboronic Acidδ 28-32Broad singlet
Arylboronate Ester (tetrahedral)δ 5-15Sharper singlet
Boroxine (trigonal)δ 30-34Broad singlet
Boric Acidδ ~19Broad singlet

Note: These are typical ranges and can vary based on solvent and substituents.[10][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is less common for direct analysis of boronic acids due to their low volatility and thermal lability. However, it becomes a powerful technique for specific applications after a chemical modification step known as derivatization.

GC-MS: Frequently Asked Questions

Q1: Why can't I inject Pyrazolo[1,5-a]pyridin-3-ylboronic acid directly into a GC?

A1: The boronic acid functional group contains polar O-H bonds, which lead to strong intermolecular hydrogen bonding. This makes the molecule non-volatile; it will decompose at the high temperatures of the GC inlet rather than vaporize.[3]

Q2: What is derivatization and how does it help?

A2: Derivatization is a reaction that converts a compound into a more volatile and thermally stable derivative. For boronic acids, this typically involves reacting them with a diol or similar agent to form a cyclic boronate ester. This masks the polar O-H groups, increasing volatility and improving chromatographic performance.[20]

Q3: What are common derivatizing agents for boronic acids for GC analysis?

A3:

  • Triethanolamine: Reacts with boric acid to form a volatile triethanolamine borate, which is amenable to GC analysis. This is a fast and selective method.[21][22]

  • Pinacol: While often used synthetically, pinacol can be used to derivatize boronic acids to their corresponding pinacol esters for analysis.[23]

  • 1,3-Propanediol or other diols: These react with the boronic acid to form stable 5- or 6-membered cyclic esters suitable for GC.

Protocol: Derivatization with Triethanolamine for GC-MS Analysis
  • Sample Preparation: Evaporate the solvent from a known amount of the reaction sample to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add a solution of triethanolamine in a suitable organic solvent (e.g., pyridine or dimethylformamide). Heat gently (e.g., 60 °C for 15 minutes) to drive the reaction to completion.[21]

  • GC-MS Analysis:

    • Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is usually sufficient.

    • Inlet: Use a standard split/splitless inlet, typically at 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp at 10-20 °C/min to a final temperature of ~300 °C.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500. The resulting derivative will have a characteristic mass spectrum that can be used for identification and quantification.

References

  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. Retrieved from [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). Journal of Organic Chemistry. Retrieved from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. Retrieved from [Link]

  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. (2010). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry. Retrieved from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹⁷O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods. Retrieved from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]

  • Nitrophenyl boronic acids as derivatizing agents in chromatography. (n.d.). VTechWorks. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved from [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. Retrieved from [Link]

  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. (2010). Semantic Scholar. Retrieved from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. Retrieved from [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (n.d.). ProQuest. Retrieved from [Link]

  • pushing-the-frontiers-boron-11-nmr-as-a-method-for-quantitative-boron-analysis-and-its-application-to-determine-boric-acid-in-commercial-biocides. (2018). Bohrium. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. Retrieved from [Link]

  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. (n.d.). ResearchGate. Retrieved from [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Strathclyde. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. Retrieved from [Link]

  • Supporting Information: Pushing the frontiers: Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides. (n.d.). RSC. Retrieved from [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Wiley Online Library. Retrieved from [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. Retrieved from [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). R Discovery. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • US EPA - ILV for Pyraclonil & Metabolites in Water. (n.d.). US EPA. Retrieved from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). PMC - NIH. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]

  • AA Troubleshooting and Maintenance Guide. (n.d.). Agilent. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity and Performance of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid and Other Key Heterocyclic Boronic Acids in Cross-Coupling Reactions

Introduction: The Indispensable Role of Heterocyclic Boronic Acids in Modern Drug Discovery In the landscape of contemporary medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Heterocyclic Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. This Nobel Prize-winning methodology offers a powerful and versatile tool for the synthesis of complex organic molecules, with broad functional group tolerance and generally mild reaction conditions.[1][2] Central to this transformation are organoboron reagents, particularly boronic acids, which serve as key building blocks for introducing diverse molecular fragments.

Among the vast arsenal of available boronic acids, heterocyclic variants are of paramount importance. The incorporation of heterocyclic motifs is a well-established strategy in drug design to modulate physicochemical properties, enhance target binding affinity, and improve pharmacokinetic profiles.[3] This guide provides an in-depth, objective comparison of the performance of Pyrazolo[1,5-a]pyridin-3-ylboronic acid against other widely utilized heterocyclic boronic acids, namely Indazole-5-boronic acid , Benzofuran-2-boronic acid , and Thieno[3,2-b]thiophene-2-boronic acid .

This analysis is grounded in experimental data from peer-reviewed literature and aims to provide researchers, scientists, and drug development professionals with a clear understanding of the relative reactivity, stability, and potential challenges associated with these critical reagents. By explaining the causality behind experimental choices and potential pitfalls, this guide serves as a practical resource for optimizing synthetic strategies and accelerating discovery programs.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Heterocycle

The pyrazolo[1,5-a]pyridine core is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[4] Its unique electronic properties and structural rigidity make it an attractive scaffold for interacting with a variety of biological targets. Derivatives of this heterocycle have been investigated as potent inhibitors of kinases such as PI3K and for their potential in treating a range of diseases.[4][5] Consequently, the corresponding boronic acid, Pyrazolo[1,5-a]pyridin-3-ylboronic acid, represents a valuable building block for the synthesis of novel pharmaceutical candidates.

Comparative Analysis of Reactivity in Suzuki-Miyaura Cross-Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the nature of the boronic acid, the coupling partner (typically an aryl or heteroaryl halide), and the reaction conditions (catalyst, ligand, base, and solvent). A critical challenge with many heteroaryl boronic acids is their propensity to undergo protodeboronation, an undesired side reaction that cleaves the C-B bond and reduces the yield of the desired product.[1]

The following sections present a comparative overview of the performance of Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its counterparts, supported by experimental data. It is important to note that the data presented is compiled from different studies and direct, head-to-head comparisons under identical conditions are limited. However, the trends observed provide valuable insights into the relative reactivity and stability of these reagents.

Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: Reactivity and Challenges

While specific data for the Suzuki-Miyaura coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid is not as abundant as for some other heterocycles, studies on structurally related systems, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, offer crucial insights. A significant challenge observed in the coupling of this related scaffold is the competing debromination reaction, which is mechanistically analogous to protodeboronation of the boronic acid.[6][7] This suggests that the pyrazolo[1,5-a]pyridine core can be susceptible to this undesired side reaction under certain conditions.

In a study on the microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl boronic acids, the choice of catalyst and ligand system was found to be critical in minimizing the debromination byproduct.[6][8] The use of a tandem catalyst system of XPhosPdG2/XPhos was necessary to achieve good to excellent yields of the desired coupled products.[6][7] This highlights the importance of catalyst selection when working with the pyrazolo[1,5-a]pyridine scaffold.

Another study on the synthesis of 2-arylpyrazolo[1,5-a]pyridines via the Suzuki-Miyaura coupling of the corresponding triflate reported yields ranging from 52-95%, demonstrating the general feasibility of coupling reactions on this heterocyclic system.[9]

Key takeaway: The Pyrazolo[1,5-a]pyridine scaffold is a viable substrate for Suzuki-Miyaura coupling, but careful optimization of the catalyst system is crucial to mitigate the risk of protodeboronation.

Indazole-5-boronic Acid: A Robust Coupling Partner

The indazole moiety is another privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Indazole-5-boronic acid is a commonly used building block for the synthesis of these compounds.

Studies have shown that unprotected N-H indazoles can be challenging substrates in palladium-catalyzed cross-coupling reactions. However, with the appropriate choice of precatalysts and ligands, such as those based on XPhos, good to excellent yields can be achieved under relatively mild conditions.[3] For example, the coupling of 3-chloroindazole with 5-indole boronic acid proceeded in high yield with an optimized catalyst system.[3] In another instance, the Suzuki-Miyaura coupling of a 7-bromo-4-sulfonamido-1H-indazole with various aryl boronic acids afforded the desired products in moderate to excellent yields.[10]

Key takeaway: Indazole-5-boronic acid is a generally reliable coupling partner, even in the presence of a free N-H group, provided that a suitable catalyst system is employed.

Benzofuran-2-boronic Acid: High Reactivity with Potential for Instability

Benzofuran derivatives are prevalent in natural products and pharmacologically active compounds. Benzofuran-2-boronic acid is a key reagent for the synthesis of 2-arylbenzofurans via Suzuki-Miyaura coupling.

Generally, benzofuran-2-boronic acid exhibits high reactivity in these coupling reactions. Studies have reported good to excellent yields (up to 98%) in the coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids in the presence of a palladium catalyst in an aqueous ethanol solution.[11] However, like many electron-rich five-membered heterocyclic boronic acids, benzofuran-2-boronic acid can be susceptible to protodeboronation, particularly under prolonged heating or strongly basic conditions.

Key takeaway: Benzofuran-2-boronic acid is a highly reactive coupling partner, often providing high yields, but care must be taken to avoid conditions that promote protodeboronation.

Thieno[3,2-b]thiophene-2-boronic Acid: A Stable and Versatile Reagent

The thieno[3,2-b]thiophene scaffold is of significant interest in materials science for the development of organic semiconductors, and its derivatives also show promise in medicinal chemistry.[12][13] Thieno[3,2-b]thiophene-2-boronic acid is a valuable building block for the synthesis of functionalized materials and complex organic molecules.[13]

The fused thiophene ring system generally imparts good stability to the boronic acid. Suzuki-Miyaura coupling reactions involving thieno[3,2-b]thiophene-2-boronic acid typically proceed efficiently. For instance, the coupling of 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene with arylboronic acids using a palladium catalyst gave the desired products in good yields (69-74%).[12]

Key takeaway: Thieno[3,2-b]thiophene-2-boronic acid is a stable and versatile reagent that performs well in Suzuki-Miyaura coupling reactions, making it a reliable choice for applications in both materials science and medicinal chemistry.

Quantitative Performance Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of the discussed heterocyclic boronic acids. It is crucial to reiterate that these results are from different studies and may not be directly comparable due to variations in reaction conditions.

Heterocyclic Boronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK2CO3Dioxane/H2O150 (MW)0.586[6][7]
Pyrazolo[1,5-a]pyridine-2-yl triflatePhenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O801285[9]
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh3)4Cs2CO3Dioxane/EtOH/H2O140470[10]
3-Chloroindazole5-Indole boronic acidPd2(dba)3 / XPhosK3PO4Dioxane/H2O10015>95[3]
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complexK2CO3EtOH/H2O80491[11]
2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene4-dodecyl-phenylboronic acidPd(PPh3)4K2CO3THFRefluxN/A69[12]

Experimental Protocols: A Guide to Best Practices

To ensure trustworthy and reproducible results, adherence to well-defined experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for representative Suzuki-Miyaura cross-coupling reactions involving these heterocyclic boronic acids.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrazolo[1,5-a]pyridine Derivative

This protocol is adapted from the successful coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[6]

Materials:

  • 3-Halogenated pyrazolo[1,5-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.05 equiv)

  • XPhos (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Dioxane/Water (4:1 mixture), degassed

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add the 3-halogenated pyrazolo[1,5-a]pyridine derivative, arylboronic acid, XPhos Pd G2, XPhos, and K2CO3.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vial in the microwave reactor and irradiate at 150 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of Indazole-5-boronic Acid

This protocol is based on the coupling of 7-bromo-4-sulfonamido-1H-indazoles.[10]

Materials:

  • Halogenated indazole derivative (1.0 equiv)

  • Indazole-5-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 equiv)

  • Cesium carbonate (Cs2CO3) (1.3 equiv)

  • Dioxane/Ethanol/Water (3:1.5:0.5 mixture), degassed

  • Sealed tube with a stir bar

Procedure:

  • To a sealed tube, add the halogenated indazole derivative, indazole-5-boronic acid, Pd(PPh3)4, and Cs2CO3.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/ethanol/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 140 °C for 4 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow

To further elucidate the process, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_side Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar PdII_R_Ar->Pd0 RedElim Reductive Elimination PdII_R_Ar->RedElim Product R-Ar RedElim->Product in1 in2 RX R-X RX->OxAdd ArBOH2 ArB(OH)2 + Base ArBOH2->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Extract, Wash, Dry monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

The selection of a heterocyclic boronic acid for Suzuki-Miyaura cross-coupling is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. This guide has provided a comparative analysis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid against other important heterocyclic boronic acids, highlighting their relative reactivities and potential challenges.

Pyrazolo[1,5-a]pyridin-3-ylboronic acid emerges as a valuable, albeit potentially sensitive, building block. Its successful application hinges on the careful selection of reaction conditions, particularly the catalyst and ligand system, to circumvent the competing protodeboronation reaction. In contrast, Indazole-5-boronic acid offers a more robust profile, tolerating a wider range of conditions even with an unprotected N-H group. Benzofuran-2-boronic acid is highly reactive but requires careful management to avoid decomposition, while Thieno[3,2-b]thiophene-2-boronic acid stands out for its stability and reliability.

As the demand for novel, complex molecules continues to grow in both pharmaceutical and materials science, the development of new and more robust heterocyclic boronic acids and improved catalytic systems will remain an active area of research. A deeper understanding of the factors governing the stability and reactivity of these reagents will undoubtedly lead to more efficient and predictable synthetic routes, ultimately accelerating the pace of innovation.

References

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Al-Amin, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Al-Hashimi, M., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC.
  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Journal not specified].
  • Chen, Z., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Journal not specified].
  • Thieno[3,2-b]thiophene-2-boronic acid. Chem-Impex.
  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate.
  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate.
  • Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses.
  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. [Journal not specified].
  • Protodeboronation. Wikipedia.
  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Source not specified].
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
  • Synthesis of thieno[2,3-b]thiophene via Suzuki-Miyaura cross coupling reaction. ResearchGate.
  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
  • Reaction Conditions a and Yields for the. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Source not specified].
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications (RSC Publishing).
  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Source not specified].
  • Schmidt, J., et al. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: Variation of the central linker group. [Source not specified].
  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing).
  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. ResearchGate.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI.
  • (5-Methyl-1H-pyrazol-3-yl)boronic acid. BLDpharm.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide: Pyrazolo[1,5-a]pyridin-3-ylboronic Acid vs. Its Pinacol Ester in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the c...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors used in targeted cancer therapy.[1][2][3] The functionalization of this heterocyclic system, often accomplished via palladium-catalyzed cross-coupling reactions, is a cornerstone of drug discovery programs.[3][4] Among the most powerful tools for this purpose is the Suzuki-Miyaura reaction, which utilizes organoboron reagents.

This guide provides an in-depth, data-driven comparison of two key reagents for introducing the pyrazolo[1,5-a]pyridine moiety: the free boronic acid and its corresponding pinacol ester. The choice between these reagents is not trivial; it represents a critical decision that balances reactivity against stability, profoundly impacting reaction efficiency, reproducibility, and the overall strategic approach to a synthetic campaign.

The Fundamental Trade-Off: A Physicochemical Overview

At its core, the decision to use Pyrazolo[1,5-a]pyridin-3-ylboronic acid or its pinacol ester derivative hinges on a classic chemical trade-off between reactivity and stability.

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid features a hydrophilic -B(OH)₂ group. This moiety is inherently more reactive in the catalytic cycle of the Suzuki-Miyaura coupling.[5][6] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to several degradation pathways, including protodeboronation (loss of the boron group), oxidation, and dehydration to form cyclic trimers known as boroxines.[7][8] This instability can complicate storage, handling, and quantitative analysis.[9]

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester protects the reactive boronic acid functionality by forming a five-membered dioxaborolane ring with pinacol. This structural modification sterically shields the boron atom, significantly enhancing the molecule's stability.[7][10] Pinacol esters are generally less sensitive to moisture and air, exhibit a longer shelf-life, and are more amenable to standard purification techniques like silica gel chromatography.[5][11] This enhanced stability, however, tempers the reagent's reactivity.[12]

Table 1: Physicochemical Properties at a Glance

PropertyPyrazolo[1,5-a]pyridin-3-ylboronic acidPyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol esterRationale for Difference
Molecular Formula C₇H₇BN₂O₂[13]C₁₃H₁₇BN₂O₂Addition of the C₆H₁₀ pinacol group.
Molecular Weight 161.96 g/mol [13]244.10 g/mol Increased mass from the pinacol protecting group.
Typical Physical Form White to yellow solid[14]SolidPinacol esters are often more crystalline and less hygroscopic.
Polarity HigherLowerThe hydroxyl groups of the boronic acid are replaced by the less polar pinacolato group.
Aqueous Solubility Low, pH-dependent[15]Very LowThe hydrophobic pinacol group significantly reduces water solubility.
Organic Solvent Solubility Variable; often poor in nonpolar solvents[16]Generally good in common organic solvents (DCM, THF, Dioxane)[16][17]Increased lipophilicity improves compatibility with organic media.

G cluster_0 Pyrazolo[1,5-a]pyridin-3-ylboronic acid cluster_1 Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester BA Structure A: Boronic Acid - High Reactivity - Prone to Degradation (Protodeboronation, Boroxine Formation) - More Polar BPin Structure B: Pinacol Ester - High Stability - Protected Boron Atom - Easier Handling & Purification - Less Polar BA->BPin Esterification (e.g., Pinacol, MgSO₄) BPin->BA Deprotection (e.g., NaIO₄, KHF₂, or Acid Hydrolysis)

Diagram 2: Workflow for Miyaura Borylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask, add 3-bromo-pyrazolo[1,5-a]pyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the substrate). Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq.).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

    • Experimental Insight: The use of KOAc is crucial as a base. Anhydrous conditions are important to prevent premature hydrolysis of the product and reagents.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues and salts. Wash the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography to yield the pure pinacol ester.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol outlines a parallel experiment to compare the performance of the boronic acid and its pinacol ester in coupling with a representative aryl bromide (e.g., 4-bromoanisole).

G cluster_A Pathway A: Boronic Acid cluster_B Pathway B: Pinacol Ester A1 Mix Aryl-Br, Boronic Acid (1.2 eq), K₂CO₃ (2 eq), Pd(PPh₃)₄ (3 mol%) A2 Add Dioxane/H₂O (4:1) A1->A2 A3 Heat at 80°C for 2h A2->A3 End End: Compare Yield & Purity A3->End B1 Mix Aryl-Br, Pinacol Ester (1.2 eq), K₃PO₄ (3 eq), PdCl₂(dppf) (3 mol%) B2 Add Dioxane/H₂O (4:1) B1->B2 B3 Heat at 100°C for 8h B2->B3 B3->End Start Start: 4-Bromoanisole Start->A1 Start->B1

Diagram 3: Parallel workflow for a comparative Suzuki coupling experiment.

Step-by-Step Methodology (Run in parallel):

  • Reaction Setup:

    • Flask A (Boronic Acid): Charge with 4-bromoanisole (1.0 eq.), Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Flask B (Pinacol Ester): Charge with 4-bromoanisole (1.0 eq.), Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.2 eq.), PdCl₂(dppf) (0.03 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill both flasks with an inert gas.

  • Solvent Addition: To each flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heating:

    • Flask A: Heat to 80 °C for 2 hours.

    • Flask B: Heat to 100 °C for 8 hours.

    • Experimental Insight: The stronger base (K₃PO₄) and higher temperature for Flask B are chosen to facilitate the activation of the more stable pinacol ester.

  • Monitoring & Work-up: Monitor both reactions by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over Na₂SO₄.

  • Analysis: Purify both crude products by column chromatography. Compare the isolated yields and purity of the final product, 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine.

Conclusion and Strategic Recommendations

The choice between Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its pinacol ester is a strategic decision dictated by the specific goals of the synthesis.

  • Choose Pyrazolo[1,5-a]pyridin-3-ylboronic acid for:

    • Rapid, small-scale synthesis: When speed is critical and the reagent can be used shortly after synthesis or purchase. [5] * Cost-sensitive projects: Boronic acids are often less expensive on a per-gram basis. [5] * Reactions requiring milder conditions: Its higher reactivity may allow for lower temperatures, benefiting thermally sensitive substrates.

  • Choose Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester for:

    • Multi-step and large-scale synthesis: Where reagent stability, shelf-life, and batch-to-batch consistency are non-negotiable. [5] * High-throughput screening and library synthesis: The ease of handling and stability are ideal for automated or parallel synthesis platforms. [12] * Enhanced Reproducibility: The well-defined, stable nature of the ester leads to more reliable and reproducible outcomes, a cornerstone of process development and medicinal chemistry. [7] Ultimately, while the boronic acid offers a direct path with higher intrinsic reactivity, the pinacol ester provides a more robust and reliable journey. For the drug development professional, where precision, reproducibility, and scalability are paramount, the superior handling and stability of the pinacol ester often make it the more prudent and valuable long-term choice.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). ACS Catalysis. Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2020). ResearchGate. Retrieved from [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. Retrieved from [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Boron-Chem. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... (2020). ResearchGate. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). ACS Publications. Retrieved from [Link]

  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules. Retrieved from [Link]

  • Comparison of reactivity of different boron reagents. (2021). ResearchGate. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved from [Link]

  • Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... (2020). ResearchGate. Retrieved from [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). Molecules. Retrieved from [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters. Retrieved from [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station. Retrieved from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

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Sources

Validation

The Emerging Potential of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Derivatives in Kinase Inhibition: A Comparative Guide

For researchers and professionals in drug discovery, the quest for potent and selective kinase inhibitors is a continuous journey. Within the vast landscape of heterocyclic scaffolds, the pyrazolo[1,5-a]pyridine core has...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the quest for potent and selective kinase inhibitors is a continuous journey. Within the vast landscape of heterocyclic scaffolds, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged" structure, forming the foundation of numerous kinase inhibitors that have entered clinical trials and even received regulatory approval.[1] This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from this scaffold, with a forward-looking perspective on the untapped potential of novel derivatives, specifically those incorporating a boronic acid moiety at the 3-position.

While direct experimental data on Pyrazolo[1,5-a]pyridin-3-ylboronic acid derived kinase inhibitors is nascent, this guide will extrapolate from the wealth of information on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds. We will delve into their known kinase targets, comparative efficacy, and the underlying principles of their mechanism of action. Furthermore, by examining the role of boronic acid in other kinase inhibitor classes, we will build a scientifically grounded hypothesis for the potential of this novel chemotype.

The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Hinge-Binder

The pyrazolo[1,5-a]pyridine and its close relative, the pyrazolo[1,5-a]pyrimidine, have been extensively explored in medicinal chemistry due to their ability to act as effective ATP-competitive inhibitors.[2][3] These bicyclic systems can form crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity and inhibitory potency.[1]

Diverse Kinase Targets and Comparative Efficacy

Derivatives of the pyrazolo[1,5-a]pyridine and pyrimidine scaffolds have demonstrated inhibitory activity against a wide array of protein kinases implicated in oncology and other diseases. The table below summarizes the performance of representative compounds against various kinase targets.

Compound ClassTarget Kinase(s)Key Efficacy Data (IC50)Reference Compound(s)Source(s)
Pyrazolo[1,5-a]pyridinesRET (Rearranged during Transfection)Potent inhibition of RET kinase.Selpercatinib (a pyrazolo[1,5-a]pyridine derivative) is an FDA-approved RET inhibitor.[1]
Pyrazolo[1,5-a]pyridinesPI3Kα (Phosphoinositide 3-kinase α)Compound 5x exhibited an IC50 of 0.9 nM against p110α.-[4]
Pyrazolo[1,5-a]pyrimidinesCDK9 (Cyclin-dependent kinase 9)Lead compounds show high selectivity for CDK9 over other kinases.PIK-75[5]
Pyrazolo[1,5-a]pyrimidinesTRK (Tropomyosin receptor kinase)Several derivatives show potent inhibition of TrkA, TrkB, and TrkC in the low nanomolar range.Larotrectinib, Entrectinib[6]
Pyrazolo[1,5-a]pyrimidinesEGFR (Epidermal Growth Factor Receptor)Compound 9b showed an IC50 of 8.4 nM.Sorafenib[7][8]
Pyrazolo[1,5-a]pyrimidinesPim-1Nanomolar inhibitory activity.SGI-1776[3]
Pyrazolo[1,5-a]pyridinesMARK (Microtubule Affinity Regulating Kinase)Selectively inhibit MARK, with potential applications in neurodegenerative diseases.-[9]

Expert Insight: The success of the pyrazolo[1,5-a]pyridine scaffold lies in its structural rigidity and the strategic placement of nitrogen atoms, which facilitate precise interactions within the ATP-binding pocket of various kinases. Structure-activity relationship (SAR) studies have consistently shown that substitutions at different positions of the bicyclic core can significantly modulate potency and selectivity.[5][6][10]

The Boronic Acid Moiety: A New Frontier for Pyrazolopyridine Inhibitors

While the core pyrazolopyridine scaffold provides a strong foundation for kinase binding, the introduction of a boronic acid group at the 3-position presents an exciting avenue for developing next-generation inhibitors. Boronic acids are known to form reversible covalent bonds with serine, threonine, and tyrosine residues, which are often present in the active sites of kinases. This unique binding modality can lead to enhanced potency and prolonged duration of action.

A recent study on pyrazolo[4,3-f]quinoline-based compounds identified dual CLK/ROCK inhibitors containing a boronic acid moiety.[11] These compounds demonstrated potent, low nanomolar inhibition of their target kinases.[11] This provides compelling evidence for the potential of incorporating boronic acid into other "privileged" scaffolds like pyrazolo[1,5-a]pyridine to achieve novel and potent kinase inhibition.

Hypothesized Advantages of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid Derivatives:
  • Dual Binding Mechanism: Combination of hinge-binding via the pyrazolopyridine core and reversible covalent interaction through the boronic acid group.

  • Enhanced Potency: The covalent interaction could lead to significantly lower IC50 values compared to non-boronic acid analogs.

  • Improved Selectivity: The specific geometry required for the covalent interaction could be exploited to achieve higher selectivity for the target kinase over off-targets.

Experimental Workflows for Efficacy Evaluation

To assess the efficacy of novel Pyrazolo[1,5-a]pyridin-3-ylboronic acid derived kinase inhibitors, a systematic experimental approach is crucial. The following protocols outline the key assays for in vitro and cell-based evaluation.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the test compounds against the target kinase.

Methodology:

  • Reagents and Materials: Recombinant active kinase, appropriate peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Causality and Self-Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. Including a known inhibitor as a positive control and a vehicle (DMSO) as a negative control validates the assay's performance.

Cellular Target Engagement Assay

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

Methodology:

  • Cell Line: Select a cell line that expresses the target kinase and where its activity is a known driver of a downstream signaling event (e.g., phosphorylation of a substrate).

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Lyse the cells and perform a Western blot or an ELISA to detect the phosphorylation status of a known downstream substrate of the target kinase.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate and the loading control. Determine the concentration at which the compound inhibits 50% of the downstream signaling (IC50).

Expert Insight: This assay is critical to bridge the gap between biochemical potency and cellular activity. It provides evidence that the compound can penetrate the cell membrane and engage its intended target in a complex biological environment.

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., RET, EGFR, TRK) Growth Factor->RTK Activation PI3K PI3K RTK->PI3K Recruitment & Activation Akt Akt PI3K->Akt Phosphorylation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylation Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrazolo[1,5-a]pyridine\nInhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine\nInhibitor->RTK Inhibition Pyrazolo[1,5-a]pyridine\nInhibitor->PI3K Inhibition

Caption: Representative signaling pathway susceptible to inhibition by pyrazolo[1,5-a]pyridine derivatives.

G Start Compound Synthesis Synthesis of Pyrazolo[1,5-a]pyridin-3-yl boronic acid derivatives Start->Compound Synthesis Biochemical Screening In Vitro Kinase Inhibition Assay (IC50) Compound Synthesis->Biochemical Screening Cell-Based Assays Cellular Target Engagement & Antiproliferation Assays Biochemical Screening->Cell-Based Assays Lead Optimization SAR Studies Cell-Based Assays->Lead Optimization Lead Optimization->Compound Synthesis Iterative Design In Vivo Studies Xenograft Models Lead Optimization->In Vivo Studies Clinical Candidate Clinical Candidate In Vivo Studies->Clinical Candidate

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] Its structural si...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] Its structural similarity to purines allows it to interact with a wide array of biological targets, acting as an antagonist in various biological processes.[3] This has led to the development of numerous derivatives with potent anticancer, kinase inhibitory, antiviral, and other therapeutic properties.[2]

This guide provides an in-depth comparison of pyrazolo[1,5-a]pyridine derivatives, focusing on their structure-activity relationships (SAR) across different therapeutic areas. We will explore how specific structural modifications on the core scaffold influence biological activity, supported by comparative experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to design and develop novel and more effective therapeutic agents based on this versatile framework.

I. Pyrazolo[1,5-a]pyridines as Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][4] The pyrazolo[1,5-a]pyridine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors, often acting as ATP-competitive inhibitors by engaging with the ATP-binding pocket of the target kinase.[2]

A. Targeting Tropomyosin Receptor Kinases (Trk)

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are transmembrane receptors that play a vital role in neuronal development and function.[5] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of oncogenic Trk fusion proteins, making them a significant target in cancer therapy.[5] Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, underscoring the scaffold's importance in this area.[5][6][7]

Structure-Activity Relationship (SAR) Insights for Trk Inhibition:

The development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has revealed several key SAR trends:

  • C3 Position: Substitution at the C3 position with a picolinamide group has been shown to significantly enhance TrkA inhibitory activity.[5] The amide bond is crucial for this enhanced potency.

  • C5 Position: The introduction of a substituted pyrrolidine ring at the C5 position can further boost inhibitory activity. For example, a 2,5-difluorophenyl-substituted pyrrolidine at this position contributes to high potency.[5]

  • Macrocyclization: The development of macrocyclic derivatives has been a successful strategy to improve potency and selectivity. These macrocycles often constrain the molecule in a bioactive conformation, enhancing binding affinity.[5]

  • Hinge-Binding: The pyrazolo[1,5-a]pyrimidine core itself is essential for forming a critical hydrogen bond interaction with the hinge region of the kinase (specifically with Met592 in TrkA), anchoring the inhibitor in the active site.[5]

Comparative Data: TrkA Inhibition
Compound IDC3-SubstituentC5-SubstituentTrkA IC50 (nM)Reference
8 Picolinamide2,5-difluorophenyl-pyrrolidine1.7[Haas et al., 2010][5]
9 Picolinamide2,5-difluorophenyl-pyrrolidine1.7[Haas et al., 2010][5]
12 Carboxamide-linked PyridinePyrrolidine<100[Andrews et al., 2011][5]
13 Carboxamide-linked PyridinonePyrrolidine<100[Andrews et al., 2011][5]
B. Targeting Cyclin-Dependent Kinases (CDKs) and FLT3

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8] Similarly, FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target.[9]

SAR Insights for CDK9 and FLT3-ITD Inhibition:
  • CDK9 Inhibition: Starting from a multi-kinase inhibitor, researchers developed a series of pyrazolo[1,5-a]pyrimidines as selective CDK9 inhibitors. The lead compound from this series demonstrated greater selectivity compared to the initial hit.[8]

  • FLT3-ITD Inhibition: Optimization of a screening hit led to the discovery of potent and selective pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitors.[9] Compounds 17 and 19 from this series showed exceptional potency against both wild-type and quizartinib-resistant FLT3 mutants (FLT3D835Y).[9]

Comparative Data: FLT3-ITD Inhibition
Compound IDFLT3-ITD IC50 (nM)FLT3D835Y IC50 (nM)Reference
17 0.40.3[Bioorg Med Chem. 2021][9]
19 0.40.3[Bioorg Med Chem. 2021][9]
Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound with Kinase Compound_Prep->Incubation Enzyme_Prep Kinase & Substrate Preparation Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Pre-incubation to allow binding equilibrium Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Allow phosphorylation to occur Detection Measure Phosphorylation (e.g., Luminescence, Fluorescence) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is a representative example for determining kinase inhibition and calculating IC50 values.

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyridine test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

    • Rationale: This step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiate Kinase Reaction: Add ATP to the wells to start the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Rationale: ATP is the phosphate donor for the kinase. The concentration is often kept at or near the Km value for ATP to ensure sensitive detection of competitive inhibitors.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP.

  • Measure Luminescence: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

II. Anticancer Activity of Pyrazolo[1,5-a]pyridine Derivatives

Beyond specific kinase inhibition, many pyrazolo[1,5-a]pyridine derivatives exhibit broad-spectrum anticancer activity.[10] This is often the result of modulating multiple signaling pathways or targeting other critical cellular processes.[10]

SAR Insights for General Anticancer Activity:
  • Dual CDK2/TrkA Inhibition: A series of pyrazolo[1,5-a]pyrimidines demonstrated potent dual inhibitory activity against both CDK2 and TrkA.[10] This dual-targeting approach can be advantageous in overcoming resistance mechanisms. Compound 6t showed an IC50 of 0.09 µM against CDK2, while compound 6s had an IC50 of 0.23 µM against CDK2 and 0.45 µM against TrkA.[10]

  • Broad-Spectrum Activity: Some derivatives, like compound 6n , have shown significant growth inhibition across a wide range of cancer cell lines, suggesting a mechanism that affects a fundamental process common to many cancers.[10]

Signaling Pathway: Role of CDK2 in Cell Cycle Progression

The diagram below illustrates the critical role of CDK2 in the G1/S transition of the cell cycle, a common target for anticancer therapies.

G Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription of S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the G1/S transition by a CDK2 inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Rationale: This ensures that cells are in a logarithmic growth phase and are healthy at the start of the experiment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Rationale: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

III. Antiviral Activity of Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold has also been explored for its antiviral properties, particularly against herpesviruses.[11]

SAR Insights for Antiherpetic Activity:
  • C3 Substituent: The nature of the substituent at the C3 position has a significant impact on antiviral activity.[11] Alterations in the basicity and orientation of heteroatomic groups at this position can lead to substantial changes in potency.[11]

  • NAK Inhibition: More recently, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of Numb-associated kinases (NAKs), such as AAK1.[12] These kinases are involved in viral entry and trafficking. While potent AAK1 inhibitors were developed, it was noted that pan-NAK activity might be more effective for broad antiviral efficacy against various RNA viruses.[12]

Conclusion

The pyrazolo[1,5-a]pyridine core is a remarkably fruitful scaffold for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at specific positions of the heterocyclic ring system can lead to significant enhancements in activity and selectivity.

For researchers in drug discovery, the key takeaways are:

  • The C3 and C5 positions are critical hotspots for modification to enhance kinase inhibitory potency.

  • Macrocyclization is a powerful strategy for improving both potency and selectivity.

  • A dual-targeting approach , such as inhibiting both CDK2 and TrkA, can yield compounds with broad-spectrum anticancer activity.

The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine nucleus, guided by the SAR principles discussed herein, holds immense promise for the discovery of next-generation therapeutics to address unmet needs in oncology, virology, and beyond.

References
  • Al-Ostoot, F.H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Fatima, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Abdellatif, K.R.A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Collins, M., et al. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fatima, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Chellal, M., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Journal of Medicinal Chemistry. Available at: [Link]

  • Lv, K., et al. (2020). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Singh, H., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Singh, H., et al. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Van der Sluys, L., et al. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]

  • Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal. Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Compounds Synthesized from Pyrazolo[1,5-a]pyridin-3-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered sub...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered substantial interest in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent mimic of purines, allowing it to interact with the ATP-binding sites of various kinases. This has led to the development of numerous potent and selective kinase inhibitors. Furthermore, the amenability of this scaffold to chemical modification, particularly at the 3-position through the use of Pyrazolo[1,5-a]pyridin-3-ylboronic acid, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will delve into the biological activities of compounds synthesized from this key boronic acid intermediate, with a focus on their comparative performance as kinase inhibitors and anti-tubercular agents. We will examine the experimental data that underpins these findings and provide detailed protocols for their synthesis and evaluation.

Synthetic Strategy: The Suzuki-Miyaura Coupling as a Key Enabler

A cornerstone of synthesizing 3-substituted pyrazolo[1,5-a]pyridine derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient and versatile introduction of a wide range of aryl and heteroaryl moieties at the 3-position of the pyrazolo[1,5-a]pyridine core. The use of Pyrazolo[1,5-a]pyridin-3-ylboronic acid or its pinacol ester as a starting material is a common and effective strategy.

Suzuki_Coupling reagent1 Pyrazolo[1,5-a]pyridin-3-ylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) reagent1->catalyst reagent2 Aryl/Heteroaryl Halide (Ar-X) reagent2->catalyst product 3-Aryl-pyrazolo[1,5-a]pyridine catalyst->product Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of 3-Aryl-pyrazolo[1,5-a]pyridines.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine with a boronic acid. This can be adapted for the coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid with an appropriate aryl or heteroaryl halide.

  • To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent), the desired arylboronic acid (1.5 equivalents), XPhosPdG2 (0.1 equivalents), and XPhos (0.1 equivalents).

  • Add anhydrous THF as the solvent.

  • Seal the vial and heat in a microwave reactor at 80°C for 16 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyrimidine derivative.

Comparative Biological Activities

Kinase Inhibition: A Dominant Therapeutic Application

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have proven to be exceptionally fruitful in the discovery of potent kinase inhibitors for the treatment of cancer.[1]

The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several studies have reported the development of pyrazolo[1,5-a]pyridine derivatives as potent and selective PI3K inhibitors.

Compound IDTargetIC50 (nM)Cell Proliferation InhibitionIn Vivo Efficacy
Compound 5x p110α0.9Potent inhibition of Akt phosphorylationActive in HCT-116 xenograft model
Alternative PI3Kδ Inhibitors PI3KδLow nM-Potential for COPD treatment

Data Summary: As demonstrated in the table, specific substitution patterns on the pyrazolo[1,5-a]pyridine core can lead to highly potent and selective PI3K inhibitors. Compound 5x, for example, exhibits a remarkable sub-nanomolar IC50 for the p110α isoform and demonstrates in vivo activity. Other derivatives have been optimized for selectivity towards the PI3Kδ isoform, highlighting the tunability of this scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Cell Survival, Proliferation, Growth Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Sources

Comparative

A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid in Parallel Synthesis and Library Generation

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold In contemporary drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

In contemporary drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a fertile starting point for the development of novel therapeutics. The pyrazolo[1,5-a]pyridine ring system is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and rigid, bicyclic structure make it an effective purine bioisostere, allowing it to proficiently occupy the ATP binding pockets of various kinases.[2] Consequently, this scaffold is a cornerstone in the design of inhibitors for targets implicated in oncology, inflammation, and neurological disorders.[1][2]

The generation of chemical libraries around this core is a critical activity in hit-to-lead campaigns. Parallel synthesis enables the rapid creation of a multitude of analogs, allowing for a systematic exploration of the structure-activity relationship (SAR). For this purpose, having a versatile building block is essential. Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its esters have emerged as powerful reagents for just this task, primarily through their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of this building block against viable alternatives, supported by experimental insights and protocols to empower researchers in their library generation efforts.

Core Utility: Pyrazolo[1,5-a]pyridin-3-ylboronic Acid in Suzuki-Miyaura Coupling

The power of Pyrazolo[1,5-a]pyridin-3-ylboronic acid lies in its ability to serve as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern medicinal chemistry due to its mild conditions, broad functional group tolerance, and commercial availability of catalysts and reagents.[3] By functionalizing the C3-position of the pyrazolo[1,5-a]pyridine core, chemists can introduce a vast array of aryl and heteroaryl substituents, directly impacting the compound's pharmacological profile and physicochemical properties.

The general workflow for library synthesis using this reagent is a streamlined process amenable to high-throughput formats.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing PBA Pyrazolo[1,5-a]pyridin-3-yl boronic acid/ester Coupling Parallel Suzuki-Miyaura Coupling (e.g., 96-well plate) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/H2O) PBA->Coupling Halides Array of Aryl/Heteroaryl Halides (R-X) Halides->Coupling Workup Aqueous Workup / Solvent Evaporation Coupling->Workup Reaction quenching Purification High-Throughput Purification (e.g., Prep-LC/MS) Workup->Purification QC QC & Analysis (LC/MS, NMR) Purification->QC Library Final Compound Library (Plate of R-Pyrazolo[1,5-a]pyridines) QC->Library Compound plating

Caption: Parallel synthesis workflow using Suzuki-Miyaura coupling.

This approach allows for the systematic introduction of diversity elements (the 'R' group from R-X) onto a constant, biologically relevant core (the pyrazolo[1,5-a]pyridine).

Comparative Analysis: Scaffolds and Strategies

While Pyrazolo[1,5-a]pyridin-3-ylboronic acid is an excellent tool, a senior scientist must consider the broader landscape of available building blocks and synthetic strategies. The choice of scaffold is often dictated by the specific biological target, desired intellectual property space, and synthetic tractability.

Alternative Privileged Scaffolds

Scaffold hopping—the replacement of a core molecular framework with another that mimics its spatial and electronic features—is a powerful strategy. Below is a comparison of the pyrazolo[1,5-a]pyridine scaffold with other common heterocyclic building blocks used in kinase inhibitor design and library synthesis.[2][4]

Caption: Structural relationships for scaffold hopping strategies.

FeaturePyrazolo[1,5-a]pyridin-3-ylboronic acidPyrazolo[1,5-a]pyrimidine-based Boronic AcidsIndazole-based Boronic AcidsImidazo[1,2-a]pyridine-based Boronic Acids
Primary Biological Relevance Kinase inhibitors (e.g., p38, RET), CNS agents (D3/D4 antagonists).[1][2]Kinase inhibitors (e.g., Trk, PI3Kδ), often serving as hinge-binders.[5][6][7]Broad kinase inhibitors (e.g., FGFR, JAK), GPCR modulators.[2][4]Kinase inhibitors, anti-inflammatory agents.[2]
Synthetic Accessibility Accessible via 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes.[8][9]Commonly synthesized from condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds.[10]Multiple established routes, including Fischer indole-type synthesis variations.Typically via Tschitschibabin reaction variants from aminopyridines.
Key Structural Features One H-bond acceptor (N1). Lacks H-bond donors on the core. Planar structure.Two H-bond acceptors (N1, N4/N6). Lacks H-bond donors on the core. Planar structure.One H-bond donor (N-H) and one acceptor (N2). Planar structure.One H-bond acceptor (N1). Lacks H-bond donors on the core. Planar structure.
Rationale for Selection Proven scaffold in approved drugs (e.g., Selpercatinib).[2] Good balance of synthetic tractability and biological relevance.Excellent hinge-binding mimic. Two marketed drugs for NTRK fusion cancer contain this core.[5]The N-H donor can provide a key interaction point with protein targets.Provides a different vector space for substitution compared to pyrazolo[1,5-a]pyridine.
Alternative Synthetic Strategies for Library Generation

The choice of a boronic acid building block implies a "convergent" synthesis strategy where two complex fragments are joined late-stage. An alternative is a "divergent" strategy starting from a common intermediate.

  • "Halogen-First" Strategy : Instead of starting with the boronic acid, one can begin with a halogenated pyrazolo[1,5-a]pyridine (e.g., 3-bromo-pyrazolo[1,5-a]pyridine). This allows for coupling with a diverse array of boronic acids.[11] This is often advantageous when the desired aryl/heteroaryl boronic acids are more readily available or cheaper than the heterocyclic one.

  • De Novo Ring Synthesis : For certain libraries, it can be more efficient to build the pyrazolo[1,5-a]pyridine ring during the library synthesis process. For example, a library of N-aminopyridines can be reacted with an array of alkynes in a parallel format to generate the final products.[8][12] This approach offers access to a wider range of substitution patterns on the core itself, not just at the C3 position.

The decision between these strategies is a critical one. The boronic acid approach is ideal when the core scaffold is fixed and diversity is desired at a single point. The "halogen-first" approach is economically prudent when the non-heterocyclic partners are rare. The de novo synthesis offers maximum diversity but can be more challenging to optimize for high-throughput execution.

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

This protocol describes the parallel synthesis of a 12-compound library in a 96-well plate format using Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester.

Materials & Equipment:

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester (1.2 eq)

  • Array of 12 diverse aryl/heteroaryl bromides (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • 96-well reaction block with magnetic stirring capabilities

  • Automated liquid handler (optional, for reagent dispensing)

  • Centrifugal evaporator

  • LC/MS for analysis

Protocol Steps:

  • Reagent Preparation (Master Solutions):

    • Causality: Preparing master solutions is crucial for accurate and rapid dispensing in a parallel format, minimizing well-to-well variability.

    • Prepare a 0.2 M solution of Pyrazolo[1,5-a]pyridin-3-ylboronic acid pinacol ester in 1,4-dioxane.

    • Prepare a 0.5 M solution of Pd(dppf)Cl₂ in 1,4-dioxane.

    • Prepare a 2.0 M aqueous solution of K₂CO₃.

  • Arraying Reactants:

    • To 12 wells of a 96-well reaction block, add 50 µmol of each unique aryl/heteroaryl bromide (1.0 eq). If solids, they can be pre-weighed into the wells.

  • Reagent Addition:

    • Causality: The order of addition is important. The catalyst is added to the mixture of substrates before heating to ensure a homogeneous reaction initiation.

    • To each of the 12 wells, add the following in order:

      • 300 µL of the boronic acid ester solution (60 µmol, 1.2 eq).

      • 500 µL of 1,4-dioxane.

      • 75 µL of the aqueous K₂CO₃ solution (150 µmol, 3.0 eq).

      • 5 µL of the Pd(dppf)Cl₂ solution (2.5 µmol, 0.05 eq).

    • Seal the reaction block with a pierceable cap mat.

  • Reaction Execution:

    • Causality: The reaction is performed under an inert atmosphere to prevent oxidative degradation of the Pd(0) active catalyst. Heating accelerates the reaction rate.

    • Purge the reaction block with argon or nitrogen for 10 minutes.[13]

    • Place the block on a heating magnetic stirrer and heat to 85-90 °C for 12-16 hours with vigorous stirring.

  • Workup and Purification:

    • Cool the reaction block to room temperature.

    • Add 500 µL of ethyl acetate and 500 µL of water to each well.

    • Seal and shake vigorously for 5 minutes. Centrifuge to separate the layers.

    • Carefully remove the upper organic layer and transfer to a clean collection plate.

    • Evaporate the solvent in a centrifugal evaporator.

    • Re-dissolve the crude product in a suitable solvent (e.g., DMSO/MeOH) for purification by preparative LC/MS.

  • Analysis and Plating:

    • Analyze the purified fractions by analytical LC/MS to confirm identity and purity.

    • Transfer pure compounds to a final library plate at a standardized concentration (e.g., 10 mM in DMSO).

Conclusion

Pyrazolo[1,5-a]pyridin-3-ylboronic acid is a high-value building block for the generation of compound libraries targeting a range of disease areas, particularly in kinase inhibitor programs. Its utility is maximized through robust and scalable Suzuki-Miyaura coupling protocols. While it stands as a premier choice, a comprehensive drug discovery program should evaluate it alongside alternative privileged scaffolds like pyrazolo[1,5-a]pyrimidines and indazoles, and consider alternative synthetic strategies such as the "halogen-first" approach. The experimental framework provided herein offers a validated starting point for the efficient parallel synthesis of novel chemical matter based on this important scaffold, enabling the rapid exploration of chemical space to drive discovery projects forward.

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  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZexS13g2peUFGXkiJq1F62DHl67Q_Of8V8S6D3XdBgfgvJLNlxUJDzWlQSZ1wpKqSSsOmGb4ijhZ1nSAFWQxN_alSOvtiSNaaDSStwXYPBegZNhxZp2wsG7zvKFaHd-btU0PiNTM-wwpyGi6It5shDJZfORtqNHkryBETqYT8AfnXIsEj1lDGdaCT2r3t4aTIBK3FnyCvcTjgDFgOprkHDViGNAx81UMYtPfdTdjK6mpptC4mAitAYZfOrHdAltWik2IuCU_uziMlKi0tqsOkZ_O_iaP7HETZ59WuOBWaU6j_sRk4rDiPI6aAXj9OYbvVLEe70h_-CWtxuTHc]

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Validation

A-Comparative-Guide-to-Alternatives-for-Pyrazolo[1,5-a]pyridin-3-ylboronic-Acid-in-Modern-Drug-Discovery

Introduction: The Privileged Status of the Pyrazolo[1,5-a]pyridine Scaffold In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold."[1] This nitrogen-rich hetero...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold."[1] This nitrogen-rich heterocyclic system is a cornerstone in the design of novel therapeutics due to its versatile synthetic accessibility and its ability to modulate biological activity.[1][2] Its rigid, planar structure serves as an excellent foundation for constructing molecules that can precisely interact with biological targets, leading to its widespread use in the development of kinase inhibitors, anticancer agents, and other pharmaceuticals.[3][4]

The workhorse reagent for incorporating this valuable scaffold is Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its corresponding esters (e.g., pinacol ester).[5] These organoboron compounds are indispensable for carbon-carbon bond formation, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[6] However, the path of drug discovery is one of continuous optimization. Researchers often encounter challenges with the parent scaffold or its boronic acid derivative, such as metabolic instability, off-target effects, or difficult-to-navigate patent landscapes. This necessitates the exploration of alternative reagents that can offer improved physicochemical properties, novel biological activities, or superior handling and reactivity.[7]

This guide provides an in-depth comparison of viable alternatives to Pyrazolo[1,5-a]pyridin-3-ylboronic acid, offering experimental insights and data to inform reagent selection in drug discovery campaigns. We will explore three main categories of alternatives:

  • Alternative Boron Reagents: Modifying the boron moiety to enhance stability and reactivity.

  • Isomeric Heterocyclic Scaffolds: Retaining the bicyclic core but altering the nitrogen arrangement.

  • Bioisosteric Scaffolds: Replacing the core with structurally different but functionally similar motifs.

Part 1: The Benchmark - Understanding Pyrazolo[1,5-a]pyridin-3-ylboronic Acid

Before exploring alternatives, it is crucial to understand the properties of the benchmark reagent. Pyrazolo[1,5-a]pyridin-3-ylboronic acid is a versatile building block, but like many heteroaryl boronic acids, it can be susceptible to decomposition pathways such as protodeboronation or dehydration into boroxine anhydrides.[8] This instability can complicate stoichiometry and lead to inconsistent reaction yields, particularly upon prolonged storage.[9]

A typical application involves the Suzuki-Miyaura coupling to an aryl halide, a foundational reaction in pharmaceutical synthesis.

Part 2: Superior Stability Through Alternative Boron Moieties

A primary driver for seeking alternatives to traditional boronic acids is the quest for enhanced stability and handling.[10] Many heteroaryl boronic acids are notoriously unstable, limiting their shelf-life and synthetic utility.[8] Two outstanding alternatives that address this challenge are Potassium Trifluoroborates and MIDA Boronates.

Potassium Pyrazolo[1,5-a]pyridin-3-yltrifluoroborate

Potassium organotrifluoroborates (R-BF₃K) are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[8][11] This robustness allows for prolonged storage without degradation and simplifies reaction setup.[9]

Key Advantages:

  • Enhanced Stability: The tetracoordinate boron center is significantly less prone to protodeboronation compared to the trigonal boronic acid.[9]

  • Improved Stoichiometry: As stable, crystalline solids, they are easier to weigh accurately, leading to more reproducible reactions.[12]

  • Controlled Release: Under basic Suzuki-Miyaura conditions, the trifluoroborate hydrolyzes to slowly release the active boronic acid in situ. This slow release minimizes the concentration of the often-unstable boronic acid at any given time, reducing side reactions like oxidative homocoupling.[13]

Pyrazolo[1,5-a]pyridin-3-yl MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable organoboron reagents.[14] The MIDA ligand acts as a protecting group for the boronic acid, rendering it inert to a wide range of reaction conditions, including chromatography.[15][16] This unique stability allows for the synthesis of complex, multifunctional building blocks that would be impossible to prepare as free boronic acids.[16]

Key Advantages:

  • Exceptional Stability: MIDA boronates are generally stable on the benchtop indefinitely and are compatible with silica gel chromatography.[14]

  • Orthogonal Reactivity: The MIDA group is stable to many synthetic reagents, allowing for chemical modifications on other parts of the molecule before the boron is needed for coupling.[15][16]

  • Mild Deprotection: The boronic acid can be liberated under mild aqueous basic conditions, feeding directly into a subsequent cross-coupling reaction.[17]

Comparative Data: Stability and Performance
Reagent TypeFormAir/Moisture StabilityChromatographic StabilityKey Advantage
Boronic Acid Solid, often amorphousProne to dehydration (boroxine) and protodeboronation[8]Generally UnstableReadily available
Potassium Trifluoroborate Crystalline SolidExcellent, prolonged storage[8][9]Not applicableHigh stability, slow release[13]
MIDA Boronate Crystalline SolidExcellent, benchtop stable[14]Stable[16]Orthogonal reactivity, purification friendly

Part 3: Isomeric and Bioisosteric Scaffolds as Strategic Alternatives

Beyond modifying the boron group, altering the core heterocyclic scaffold itself is a powerful strategy in drug design. This can lead to new intellectual property, improved pharmacological profiles, and better physicochemical properties.[7]

Isomeric Scaffolds: Imidazo[1,2-a]pyridines

The Imidazo[1,2-a]pyridine scaffold is an isomer of the pyrazolo[1,5-a]pyridine core and shares many of its favorable "purine-like" characteristics.[18] Boronic acids and other derivatives of this scaffold are readily employed in cross-coupling reactions to generate diverse libraries of compounds for screening.[19][20]

Rationale for Selection:

  • Novel Chemical Space: Provides a distinct scaffold that may interact differently with biological targets.

  • Similar Synthetic Accessibility: Can often be prepared using analogous synthetic routes.[18]

  • Proven Bioactivity: Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of activities, including anticancer and antiviral properties.[18]

Bioisosteric Scaffolds: Indazoles

Bioisosteres are substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects.[7] The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is an excellent bioisostere for pyrazolo[1,5-a]pyridine.[21][22]

Rationale for Selection:

  • Modulation of Physicochemical Properties: The replacement can alter properties like lipophilicity (LogP) and aqueous solubility, which are critical for drug development.[21]

  • Metabolic Stability: Can serve as a more metabolically stable replacement for other heterocycles.[21]

  • Broad Biological Activity: Indazole derivatives are prevalent in medicinal chemistry, with applications as anti-inflammatory, anticancer, and anti-HIV agents.[22][23]

Experimental Protocols & Methodologies

General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol provides a representative starting point. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

G cluster_prep Vessel Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification p1 Add aryl halide (1.0 equiv), boron reagent (1.2 equiv), and base (e.g., K2CO3, 2.0 equiv) to a microwave vial. p2 Add Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and solvent (e.g., Toluene:Ethanol 4:1). p1->p2 r1 Seal the vial and place in microwave reactor. p2->r1 r2 Irradiate at specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 min). r1->r2 w1 Cool, filter the reaction mixture, and concentrate the filtrate. r2->w1 w2 Purify the crude product via column chromatography. w1->w2

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Steps:

  • Reagent Preparation: To a microwave reaction vial, add the aryl halide (0.5 mmol, 1.0 equiv.), the respective boron reagent (boronic acid, trifluoroborate, or MIDA boronate, 0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%), followed by the solvent system (e.g., 4 mL of Toluene:Ethanol, 4:1 v/v).[6]

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), filter through celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the desired coupled product.

Note on Reagent-Specific Modifications:

  • For Trifluoroborates: The reaction often benefits from protic solvents (e.g., alcohols or water) to facilitate hydrolysis to the active boronic acid.[12]

  • For MIDA Boronates: A weak aqueous base is required to effect the in situ deprotection to release the boronic acid for the catalytic cycle.[14][17]

Conclusion and Future Outlook

While Pyrazolo[1,5-a]pyridin-3-ylboronic acid remains a valuable and widely used reagent, the strategic selection of alternatives can overcome significant hurdles in drug discovery. Potassium trifluoroborates and MIDA boronates offer superior stability, simplifying synthesis and improving reproducibility. Isomeric and bioisosteric scaffolds like imidazo[1,2-a]pyridines and indazoles provide medicinal chemists with powerful tools to modulate pharmacological and pharmacokinetic properties, opening avenues to novel and improved therapeutics. The continued development of diverse, stable, and synthetically accessible building blocks is essential for expanding the chemical space available to researchers and ultimately accelerating the discovery of new medicines.

References

  • A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. [Online].
  • Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions. Benchchem. [Online].
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online. [Online]. Available: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. [Online]. Available: [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Online]. Available: [Link]

  • MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Online]. Available: [Link]

  • Applications of Methyl Borinates in Organic Synthesis: Application Notes and Protocols. Benchchem. [Online].
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  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Europe PMC. [Online]. Available: [Link]

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  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Online]. Available: [Link]

  • An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. OUCI. [Online]. Available: [Link]

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  • Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Semantic Scholar. [Online]. Available: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Online]. Available: [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Online]. Available: [Link]

  • Synthesis of novel series of pyrazolo[1,5-a]pyrimidines target PIM-1 kinase. Semantic Scholar. [Online]. Available: [Link]

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  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. [Online]. Available: [Link]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. [Online]. Available: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Online]. Available: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Online]. Available: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Online]. Available: [Link]

  • Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. People | MIT CSAIL. [Online]. Available: [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Royal Society of Chemistry. [Online]. Available: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Online]. Available: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Online]. Available: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Online]. Available: [Link]

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Comparative

A Comparative Spectroscopic Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid and its Alternatives in Suzuki-Miyaura Coupling

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection and quality assessment of building blocks are paramount. Pyrazolo[1,5-a]pyridines are a privile...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection and quality assessment of building blocks are paramount. Pyrazolo[1,5-a]pyridines are a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological targets including phosphoinositide 3-kinases (PI3Ks)[1]. The corresponding boronic acids, such as Pyrazolo[1,5-a]pyridin-3-ylboronic acid, are key intermediates in their synthesis, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction[2][3][4].

This guide provides an in-depth spectroscopic analysis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid, offering a comparative perspective against a common alternative, Phenylboronic acid. The objective is to equip researchers with the necessary framework to verify the structure and purity of these critical reagents, ensuring the robustness and reproducibility of their synthetic endeavors.

The Significance of Spectroscopic Verification

In cross-coupling reactions, the purity and structural integrity of the boronic acid are critical. Impurities or the presence of the corresponding boroxine (a cyclic anhydride of the boronic acid) can significantly impact reaction yields and downstream purification[5][6]. A thorough spectroscopic characterization is therefore not merely a quality control step but a prerequisite for successful and reproducible synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For Pyrazolo[1,5-a]pyridin-3-ylboronic acid, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and to observe the exchangeable protons of the B(OH)₂ group.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : 0-10 ppm.

    • Number of Scans : 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0-180 ppm.

    • Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguous assignment of all proton and carbon signals, especially for complex heterocyclic systems[7][8].

¹H NMR Analysis: A Comparative Look

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton Assignment Expected Chemical Shift (δ, ppm) for Pyrazolo[1,5-a]pyridin-3-ylboronic acid (in DMSO-d₆) Reported Chemical Shift (δ, ppm) for Phenylboronic acid (in DMSO-d₆) Rationale for Chemical Shift
B(OH)₂~8.0 (broad singlet)~7.9 (broad singlet)The acidic protons of the boronic acid group are typically deshielded and appear as a broad signal due to exchange with residual water in the solvent.
H2~8.5N/AThis proton is adjacent to a nitrogen atom in the pyrazole ring and is expected to be significantly deshielded.
H4~7.8N/AProtons on the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the fused pyrazole ring.
H5~7.2Ortho-protons: ~7.8The electron-donating nature of the pyrazole ring influences the electron density of the pyridine ring, affecting the chemical shifts.
H6~7.0Meta-protons: ~7.4
H7~8.6Para-proton: ~7.4This proton is adjacent to the bridgehead nitrogen and is expected to be deshielded.

Note: The expected chemical shifts for Pyrazolo[1,5-a]pyridin-3-ylboronic acid are estimated based on data for related pyrazolo[1,5-a]pyridine derivatives[9][10].

¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) for Pyrazolo[1,5-a]pyridin-3-ylboronic acid (in DMSO-d₆) Reported Chemical Shift (δ, ppm) for Phenylboronic acid (in DMSO-d₆) Rationale for Chemical Shift
C-B~130 (weak)~135 (weak)The carbon attached to the boron atom is often broad and of low intensity due to quadrupolar relaxation of the boron nucleus.
C2~145N/ACarbons in the heterocyclic rings have characteristic chemical shifts influenced by the electronegativity of the nitrogen atoms.
C3~110N/A
C3a~140N/A
C4~120Ortho-carbons: ~134
C5~115Meta-carbons: ~127
C6~112Para-carbon: ~130
C7~135N/A

Note: The expected chemical shifts for Pyrazolo[1,5-a]pyridin-3-ylboronic acid are estimated based on data for related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems[7][8][9].

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Compound Boronic Acid Sample NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR Acquire C13_NMR ¹³C NMR NMR_Tube->C13_NMR Acquire TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Acquire Assign_H Assign Proton Signals H1_NMR->Assign_H Assign_C Assign Carbon Signals C13_NMR->Assign_C Correlate Correlate ¹H and ¹³C via 2D NMR TwoD_NMR->Correlate Assign_H->Correlate Assign_C->Correlate Structure_Confirm Confirm Structure Correlate->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation of boronic acids.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For boronic acids, the characteristic stretches of the O-H and B-O bonds are of particular interest.

Experimental Protocol: FTIR Analysis
  • Technique : Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹.

Comparative FTIR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) for Pyrazolo[1,5-a]pyridin-3-ylboronic acid Reported Wavenumber (cm⁻¹) for Phenylboronic acid Assignment
ν(O-H)3400-3200 (broad)3300-3200 (broad)O-H stretching of the B(OH)₂ group, often involved in hydrogen bonding[11][12].
ν(C-H) aromatic3100-30003100-3000C-H stretching of the aromatic rings.
ν(C=N), ν(C=C)1620-14501600-1450Aromatic ring stretching vibrations. The pyrazolo[1,5-a]pyridine system will show a complex pattern in this region.
ν(B-O) asymmetric~1350~1350Asymmetric B-O stretching is a characteristic feature of boronic acids[13].
δ(B-O-H)~1190~1190In-plane B-O-H bending[13].
ν(B-C)~1080~1090B-C stretching vibration[12][14].

The presence of a strong, broad band in the 3400-3200 cm⁻¹ region and a strong band around 1350 cm⁻¹ are key indicators of the boronic acid functionality[13][15][16].

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: MS Analysis
  • Ionization Technique : Electrospray ionization (ESI) is commonly used, often in positive ion mode ([M+H]⁺).

  • Mass Analyzer : A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Expected Fragmentation Patterns
  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid (C₇H₇BN₂O₂):

    • Expected [M+H]⁺: m/z 163.06

    • Key Fragmentation : Loss of water (-18) from the boronic acid group is a common fragmentation pathway. Subsequent fragmentation may involve the loss of boric acid (-B(OH)₃) or cleavage of the heterocyclic ring system. Fragmentation of related pyrazolo-pyridine systems often involves the loss of HCN[17][18].

  • Phenylboronic acid (C₆H₇BO₂):

    • Expected [M+H]⁺: m/z 123.06

    • Key Fragmentation : Similar to the heterocyclic analogue, the initial loss of water is expected.

MS_Analysis_Flow cluster_interpretation Data Interpretation Sample Analyte Solution ESI_Source Electrospray Ionization (ESI) Sample->ESI_Source Introduction Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Ion Separation & Detection Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Data Output Molecular_Ion Identify Molecular Ion Peak (e.g., [M+H]⁺) Mass_Spectrum->Molecular_Ion Accurate_Mass Confirm Elemental Composition (High Resolution MS) Molecular_Ion->Accurate_Mass Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure_Confirmation Corroborate Proposed Structure Accurate_Mass->Structure_Confirmation Fragmentation->Structure_Confirmation

Caption: General workflow for mass spectrometry analysis.

Comparison with Alternative Boronic Acids

While Phenylboronic acid is a simple arylboronic acid, other heterocyclic boronic acids are also common in drug discovery. The choice of boronic acid is dictated by the desired final structure. For instance, pyridylboronic acids or pyrazolylboronic esters are used to introduce different heterocyclic motifs[2][3][4]. The spectroscopic principles outlined here are broadly applicable to these alternatives, with the key differences arising from the specific chemical shifts and coupling constants of the heterocyclic ring protons and carbons.

Conclusion

The successful application of Pyrazolo[1,5-a]pyridin-3-ylboronic acid in synthetic chemistry is critically dependent on its structural integrity and purity. A multi-technique spectroscopic approach, combining NMR, FTIR, and MS, provides a comprehensive and self-validating system for its characterization. By understanding the expected spectroscopic signatures and comparing them to well-characterized alternatives, researchers can proceed with confidence in their synthetic endeavors, ultimately accelerating the drug discovery and development process.

References

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  • Al-Issa, S. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Peak, D., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(13), 2375-2383. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

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  • Michalska, D., et al. (2010). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A, 114(39), 10827-10836. [Link]

  • Santucci, A., & Gilman, H. (1957). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 35(8), 879-883. [Link]

  • Canadian Science Publishing. (1957). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277-1293. [Link]

  • Kamal, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876. [Link]

  • Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1953). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 75(19), 4965-4967. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ResearchGate. (2016). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • MDPI. (2021). Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. [Link]

  • Clapham, K. M., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155-2161. [Link]

  • DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Aromalake Chemical Co., Ltd. (n.d.). Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. [Link]

  • ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

  • RSC Publishing. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. [Link]

  • PubMed. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. [Link]

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Validation

A Comparative Benchmarking Guide: Pyrazolo[1,5-a]pyrimidine-based Pim-1 Kinase Inhibitors Versus Commercial Counterparts

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a pivotal decision in the preclinical discovery pipeline. This guide provides an in-depth, obje...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a pivotal decision in the preclinical discovery pipeline. This guide provides an in-depth, objective comparison of a representative pyrazolo[1,5-a]pyrimidine compound against leading commercial Pim-1 kinase inhibitors. While the initial compound of interest, "Pyrazolo[1,5-a]pyridin-3-ylboronic acid," lacks sufficient public data on its inhibitory profile, we will utilize a well-characterized pyrazolo[1,5-a]pyrimidine derivative as a surrogate to benchmark against established commercial inhibitors. This approach allows for a robust evaluation of this promising chemical scaffold in the context of known therapeutic agents.

The Rationale for Targeting Pim-1 Kinase

Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Upregulated in a variety of hematological malignancies and solid tumors, Pim-1 has emerged as a compelling target for cancer therapy.[2] Its signaling cascade is intricately linked to the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[2] Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD, thereby promoting cell survival.

The Inhibitors in Focus

This guide will compare a representative Pyrazolo[1,5-a]pyrimidine derivative (Compound X) with three well-documented, commercially available Pim-1 inhibitors:

  • SGI-1776: A first-generation, ATP-competitive pan-Pim inhibitor.[3][4]

  • AZD1208: A potent and selective, orally bioavailable pan-Pim kinase inhibitor.[5][6]

  • CX-6258: A highly selective, orally efficacious pan-Pim kinase inhibitor.[7][8]

Comparative Analysis: A Multi-faceted Approach

To provide a comprehensive comparison, we will evaluate these inhibitors based on three key experimental pillars: in vitro biochemical potency, cellular activity, and selectivity.

In Vitro Biochemical Potency: Direct Engagement with the Target

The initial and most direct measure of an inhibitor's efficacy is its ability to block the enzymatic activity of the target kinase in a purified system. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Inhibitory Potency (IC50) Against Pim-1 Kinase

CompoundPim-1 IC50 (nM)
Compound X (Representative)Hypothetical Value for Comparison
SGI-17767[9]
AZD12080.4[6][10]
CX-62585[7]

Note: The IC50 for Compound X is presented as a hypothetical value to illustrate its placement within a comparative framework.

Cellular Activity: Assessing Impact within a Biological Context

While biochemical assays are crucial, an inhibitor's true potential lies in its ability to exert its effect within a living cell. This is evaluated through cell-based assays that measure endpoints such as cell viability and the modulation of downstream signaling pathways.

The anti-proliferative activity of the inhibitors is assessed using a metabolic activity assay, such as the MTS or MTT assay, on a relevant cancer cell line known to overexpress Pim-1 (e.g., a human leukemia cell line like MOLM-16).

Table 2: Anti-proliferative Activity (GI50) in a Pim-1 Dependent Cell Line

CompoundGI50 (µM)
Compound X (Representative)Hypothetical Value for Comparison
SGI-1776~3.1 (median across various cell lines)[3]
AZD1208~0.15 (in MOLM-16 cells)[2]
CX-6258Data not readily available in a directly comparable format

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

A key indicator of on-target activity is the ability of an inhibitor to decrease the phosphorylation of known Pim-1 substrates. Western blotting is the gold-standard technique for this analysis. A primary target for assessment is the phosphorylation of BAD at Ser112.

Selectivity Profile: Minimizing Off-Target Effects

An ideal inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. Kinome-wide screening panels are employed to assess the selectivity of an inhibitor against a broad range of kinases.

Table 3: Selectivity Profile of Commercial Pim-1 Inhibitors

CompoundPim-2 IC50 (nM)Pim-3 IC50 (nM)Notable Off-Target Kinases (IC50 < 100 nM)
SGI-1776363[9]69[9]Flt3 (44 nM), Haspin[3]
AZD12085[10]1.9[10]Highly selective for Pim kinases[2]
CX-625825[7]16[7]Flt-3 (>100 nM)[7]

This data highlights the evolution of Pim-1 inhibitors, with newer generations like AZD1208 and CX-6258 demonstrating improved selectivity profiles compared to the first-generation inhibitor SGI-1776.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocols are provided.

In Vitro Pim-1 Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of purified Pim-1 kinase.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor to microplate well prep_inhibitor->add_inhibitor prep_kinase Prepare Pim-1 kinase solution add_kinase Add Pim-1 kinase prep_kinase->add_kinase prep_substrate Prepare substrate and [γ-33P]-ATP mix initiate_reaction Initiate reaction with substrate/ATP mix prep_substrate->initiate_reaction add_inhibitor->add_kinase add_kinase->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop reaction and spot onto filtermat incubate->stop_reaction wash Wash filtermat to remove unincorporated ATP stop_reaction->wash measure Measure radioactivity using a scintillation counter wash->measure

Caption: Workflow for the in vitro radiometric Pim-1 kinase assay.

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of each inhibitor in a suitable buffer (e.g., 1% DMSO).

    • Dilute recombinant human Pim-1 kinase to the desired concentration in kinase assay buffer.

    • Prepare a substrate solution containing a specific peptide substrate (e.g., RSRHSSYPAGT) and [γ-33P]-ATP.[11]

  • Kinase Reaction:

    • Add the diluted inhibitors to the wells of a 96-well plate.

    • Add the diluted Pim-1 kinase to each well.

    • Initiate the reaction by adding the substrate/[γ-33P]-ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a P30 filtermat.

    • Wash the filtermat extensively to remove unincorporated [γ-33P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTS Assay seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h to allow adhesion seed_cells->incubate_adhesion add_inhibitor Add serial dilutions of inhibitor incubate_adhesion->add_inhibitor incubate_treatment Incubate for 72h add_inhibitor->incubate_treatment add_mts Add MTS reagent to each well incubate_treatment->add_mts incubate_mts Incubate for 1-4h at 37°C add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance

Caption: Workflow for the MTS cell viability assay.

  • Cell Seeding:

    • Seed a Pim-1 dependent cancer cell line (e.g., MOLM-16) into a 96-well plate at an optimized density.[3]

    • Incubate the plate for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitors in cell culture medium.

    • Add the diluted inhibitors to the appropriate wells and incubate for 72 hours.

  • MTS Reagent Addition and Incubation:

    • Add MTS reagent to each well.[6]

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 value from the dose-response curve.

Western Blotting for Phosphorylated BAD

This technique allows for the detection of changes in the phosphorylation status of a specific protein.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection treat_cells Treat cells with inhibitor lyse_cells Lyse cells in buffer with phosphatase inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein run_gel Separate proteins by SDS-PAGE quantify_protein->run_gel transfer Transfer proteins to a PVDF membrane run_gel->transfer block Block membrane with BSA transfer->block primary_ab Incubate with primary antibody (anti-pBAD) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Caption: Workflow for Western blotting of phosphorylated BAD.

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitors for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a solution of bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[12]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for phosphorylated BAD (Ser112).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of phosphorylated BAD in treated versus untreated cells. The membrane should also be probed for total BAD and a loading control (e.g., β-actin) for normalization.

Conclusion and Future Directions

This guide provides a framework for the comprehensive benchmarking of a novel pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor against established commercial compounds. The data generated from these assays will allow for a clear assessment of the compound's potency, cellular efficacy, and selectivity. A promising pyrazolo[1,5-a]pyrimidine derivative would ideally exhibit low nanomolar potency against Pim-1 in biochemical assays, translate to potent anti-proliferative activity in Pim-1 dependent cancer cell lines, and demonstrate a clean selectivity profile with minimal off-target effects.

The pyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of next-generation Pim kinase inhibitors. Further optimization of this scaffold, guided by the type of comparative data outlined in this guide, could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of a range of cancers.

References

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]

  • Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135–139. [Link]

  • Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157. [Link]

  • Keeton, E., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-13. [Link]

  • National Cancer Institute. Definition of Pim kinase inhibitor SGI-1776. [Link]

  • Frontiers in Immunology. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. [Link]

  • Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139. [Link]

  • Wikipedia. PIM1. [Link]

  • Sp dureja, H., et al. (2022). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 24(5), 384. [Link]

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Reaction Biology. PIM1 Kinase Assay Service. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Pyrazolo[1,5-A]pyridin-3-ylboronic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Pyrazolo[1,5-a]pyridin-3-ylboronic acid. As a vital reagent in contemporary drug discovery and organic synthesis, understanding...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Pyrazolo[1,5-a]pyridin-3-ylboronic acid. As a vital reagent in contemporary drug discovery and organic synthesis, understanding its lifecycle from benchtop to final disposition is critical for ensuring laboratory safety and environmental stewardship. This document moves beyond mere instruction to explain the underlying principles of each procedural step, empowering researchers to make informed safety decisions.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the substance's inherent risks. While a specific Safety Data Sheet (SDS) for Pyrazolo[1,5-a]pyridin-3-ylboronic acid is not universally available, data from structurally analogous compounds—such as pyridine boronic acids and pyrazole boronic acid esters—provide a reliable basis for hazard assessment. These compounds are consistently classified as irritants and present specific target organ toxicity.

The boronic acid functional group, a Lewis acid, can interact with biological nucleophiles, which is a contributing factor to its irritant properties. Therefore, the disposal strategy is designed to minimize direct contact, prevent environmental release, and ensure the complete destruction of the chemical's structural integrity.

Table 1: Hazard Profile Based on Analogous Compounds
Hazard ClassificationCategoryDescriptionSupporting Sources
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3][4]

Pre-Disposal: Engineering Safety into Your Workflow

Proper disposal begins long before the waste container is sealed. It is integrated into the experimental design and daily laboratory practice.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure during handling and waste consolidation.

  • Primary Barrier (Gloves): Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[5]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are essential to protect against dust particles and splashes.[3]

  • Respiratory Protection: All handling of solid Pyrazolo[1,5-a]pyridin-3-ylboronic acid, especially weighing and transferring, must be conducted within a certified chemical fume hood to control airborne dust.[2][4] If work outside a fume hood is unavoidable and dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary.[2]

The Disposal Protocol: A Step-by-Step Guide

This protocol outlines the segregation, collection, and ultimate disposal pathway for all waste streams containing Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Step 1: Waste Segregation at the Point of Generation

Immediate and correct segregation is the most critical step in preventing chemical mishaps and ensuring compliant disposal. Never mix incompatible waste streams.

  • Solid Waste:

    • Grossly Contaminated: Unused or expired Pyrazolo[1,5-a]pyridin-3-ylboronic acid, reaction byproducts, and material from spill clean-ups.

    • Procedure: Carefully transfer these materials into a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "Pyrazolo[1,5-a]pyridin-3-ylboronic acid."

  • Contaminated Labware (Non-Sharps):

    • Items: Includes contaminated gloves, weigh boats, pipette tips, and paper towels.

    • Procedure: Place these items in a separate, labeled hazardous waste bag or container designated for solid chemical waste. Do not overfill the container to ensure it can be securely sealed.

  • Contaminated Glassware & Sharps:

    • Items: Used vials, broken glassware, and needles.

    • Procedure: Collect in a puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Aqueous & Organic Solutions:

    • Procedure: Collect liquid waste containing Pyrazolo[1,5-a]pyridin-3-ylboronic acid in a dedicated, sealed, and properly vented hazardous waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.

    • Causality: Boronic acids can be incompatible with strong acids and bases.[1] Therefore, dedicating a waste stream for this compound and its direct derivatives prevents unintended reactions within a commingled waste container.

Step 2: Spill Management and Decontamination

Accidental spills must be managed promptly and correctly to mitigate exposure risks.

  • Procedure for Small Spills:

    • Ensure the area is well-ventilated; work within a fume hood if possible.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[4]

    • Sweep the absorbed material into a designated hazardous waste container for solids.[1][2][3]

    • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol or ethanol) and wipe with paper towels, disposing of the towels as contaminated solid waste.

    • Wash hands thoroughly after the cleanup is complete.[1][2]

  • Work Surface & Glassware Decontamination:

    • Rinse contaminated glassware and surfaces with an appropriate solvent to remove residues. The initial rinsate should be collected as hazardous liquid waste. Subsequent rinses with soap and water can typically be discharged to the sewer, but verify this with your institution's Environmental Health & Safety (EHS) department.

Step 3: Final Disposal Pathway

The collected and properly labeled hazardous waste must be transferred to your institution's EHS department or a licensed chemical waste contractor for final disposal.

  • Recommended Method: The universally recommended disposal method for this type of organic compound is controlled incineration in a licensed hazardous waste facility.[1][2][5]

  • Scientific Rationale: High-temperature incineration ensures the complete thermal destruction of the organic molecule. These facilities are equipped with advanced flue gas scrubbing systems that neutralize and capture harmful combustion byproducts, such as nitrogen oxides (NOx) and boron oxides.[1][3][5]

  • Crucial Restriction: Under no circumstances should Pyrazolo[1,5-a]pyridin-3-ylboronic acid or its waste be disposed of down the drain or in regular trash. [5] This is to prevent the contamination of water systems and the environment.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

G cluster_waste_type Identify Waste Type cluster_containers Select Appropriate Container start Waste Generated (Contains Pyrazolo[1,5-a]pyridin-3-ylboronic Acid) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Sharp? is_liquid->is_sharp No liquid_container Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes is_sharp->solid_container No (Non-Sharp Labware) sharps_container Labeled Puncture-Proof Sharps Container is_sharp->sharps_container Yes end_node Seal Container When Full & Arrange for EHS Pickup solid_container->end_node liquid_container->end_node sharps_container->end_node

Caption: Decision workflow for segregating Pyrazolo[1,5-a]pyridin-3-ylboronic acid waste.

References

  • 1H-Pyrazole-3-boronic acid pinacol ester Safety Data Sheet. Fisher Scientific.[Link]

  • Pyrazolo[1,5-a]pyridin-5-ylboronic acid Product Page. Angene Chemical.[Link]

Sources

Handling

A Researcher's Guide to Handling Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Framework for Safety and Operational Excellence

For the modern researcher, Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their utility, however, is paired with a set of handling r...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their utility, however, is paired with a set of handling requirements that demand meticulous attention to safety and procedure. This guide moves beyond mere compliance, offering a framework for integrating the safe handling of this compound into your laboratory workflow. We will explore the "why" behind each recommendation, empowering you to make informed decisions that protect yourself, your colleagues, and the integrity of your research.

Hazard Profile: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for Pyrazolo[1,5-a]pyridin-3-ylboronic acid is not always readily available, a robust safety profile can be constructed by examining data from structurally analogous boronic acids, such as pyridin-3-ylboronic acid and various pyrazole-boronic acid esters.[1][2][3][4] This class of compounds consistently presents a specific set of hazards that must be managed.

Table 1: Hazard Profile Summary for Pyrazolo[1,5-a]pyridin-3-ylboronic Acid (Based on Analogous Compounds)

Hazard ClassificationGHS Hazard StatementPrecautionary Measures & Rationale
Skin Irritation H315: Causes skin irritationDirect contact can cause redness and irritation. Prolonged exposure should be avoided.
Serious Eye Irritation H319: Causes serious eye irritationThe fine, crystalline nature of the powder poses a significant risk to eyes, potentially causing serious damage.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs.[5]
Acute Oral Toxicity H302: Harmful if swallowed (Assumed)Boronic acids as a class are often harmful if ingested.[6][7]
Potential Mutagenicity Not Classified; Under InvestigationRecent studies suggest some boronic acids may act as bacterial mutagens, warranting cautious handling as a potential genotoxic impurity (GTI).[8]

This synthesized data underscores the necessity of treating Pyrazolo[1,5-a]pyridin-3-ylboronic acid as a hazardous substance, requiring a comprehensive personal protective equipment (PPE) strategy.

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. The following PPE is mandatory for all work involving Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[9][10] This is non-negotiable. The primary function is to prevent inhalation of the fine powder and any aerosols generated during solution preparation.[11]

Personal Protective Equipment (PPE): Your Immediate Barrier
  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[1][3]

    • Causality: The powder is lightweight and can easily become airborne. Standard safety glasses do not provide adequate protection from dust that can travel around the lenses. Goggles create a seal around the eyes, preventing this exposure.

  • Skin and Body Protection:

    • Requirement: A flame-resistant laboratory coat and long-sleeved clothing are mandatory.[1][11]

    • Causality: The lab coat protects against accidental spills on the skin and contamination of personal clothing.

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves are the standard recommendation. Gloves must be inspected for tears or holes before each use.[2][11]

    • Causality: Nitrile provides a robust barrier against skin contact with boronic acids. Proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination.[2]

  • Respiratory Protection:

    • Requirement: Under normal conditions within a fume hood, respiratory protection is not typically required.[2] However, if exposure limits are exceeded or in the event of a large spill outside of a fume hood, a full-face respirator with an appropriate particulate filter is necessary.[1][12]

    • Causality: This provides a higher level of protection against inhaling significant quantities of the hazardous dust.

Operational Plan: From Vial to Reaction

A structured workflow minimizes risk. The following diagram and procedural steps outline the safe handling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid from retrieval to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Don PPE (Goggles, Lab Coat, Gloves) VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood GetChem 3. Retrieve Chemical Keep Tightly Closed VerifyHood->GetChem Weigh 4. Weigh Solid Use Anti-Static Weighing Boat GetChem->Weigh Dissolve 5. Prepare Solution Add Solid to Solvent Slowly Weigh->Dissolve Clean 6. Decontaminate Surfaces & Glassware Dissolve->Clean Waste 7. Segregate Waste (Solid, Liquid, Sharps) Clean->Waste Doff 8. Doff PPE Correctly Dispose of Gloves Waste->Doff

Caption: Workflow for Safe Handling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the chemical, don all required PPE: lab coat, nitrile gloves, and safety goggles. Verify that the fume hood is operational.[9]

  • Weighing: Conduct all weighing operations inside the fume hood. Use a disposable weighing boat to prevent contamination of balances. Take measures to prevent the build-up of electrostatic charge, which can cause the fine powder to disperse.[2]

  • Solution Preparation: Add the solid Pyrazolo[1,5-a]pyridin-3-ylboronic acid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[11]

  • Post-Handling: After use, decontaminate all surfaces and glassware.

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step to ensure laboratory and environmental safety.[13] Never dispose of boronic acid down the drain unless explicitly permitted by your local regulations and institutional Environmental Health & Safety (EHS) department.[14]

Waste Segregation and Collection:
  • Solid Waste: Collect unused Pyrazolo[1,5-a]pyridin-3-ylboronic acid, contaminated weighing boats, and contaminated gloves in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your EHS office.[10]

  • Contaminated Labware:

    • Initial Rinse: Rinse empty containers or glassware with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected in the hazardous liquid waste container.[10]

    • Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed according to standard laboratory procedures.

The following decision tree illustrates the disposal process.

G cluster_waste_type cluster_solid cluster_liquid cluster_glass Start Waste Generated WasteType Type of Waste? Start->WasteType SolidWaste Solid Chemical or Contaminated PPE WasteType->SolidWaste Solid LiquidWaste Liquid Solution WasteType->LiquidWaste Liquid Glassware Contaminated Glassware/Container WasteType->Glassware Glassware SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Rinse1 Rinse with Solvent Glassware->Rinse1 CollectRinse Collect First Rinseate in Liquid Waste Rinse1->CollectRinse CleanGlass Proceed with Standard Cleaning CollectRinse->CleanGlass

Caption: Disposal Decision Workflow for Pyrazolo[1,5-a]pyridin-3-ylboronic acid Waste.

By adhering to these detailed operational and disposal plans, researchers can confidently and safely utilize Pyrazolo[1,5-a]pyridin-3-ylboronic acid, fostering a culture of safety and scientific integrity.

References

  • How To Safely Dispose of Boric Acid. Lab Alley.

  • Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets. ECHEMI.

  • Disposal Of Boric Acid. Sciencing.

  • Boric Acid Safety & Hazards. Lab Alley.

  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians.

  • Boric Acid. IsoLab, University of Washington.

  • {Pyrazolo[1,5-a]pyridin-5-yl}boronic acid. CymitQuimica.

  • Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.

  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. Benchchem.

  • B-(5-Methyl-1H-Pyrazol-3-Yl)Boronic Acid Safety Data Sheet. ChemicalBook.

  • (1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)BORONIC ACID PINACOL ESTER Safety Data Sheet. CymitQuimica.

  • Pyrazolo[1,5-a]pyridin-3-ylboronic acid. Fluorochem.

  • 1H-Pyrazole-3-boronic acid pinacol ester SAFETY DATA SHEET. Fisher Scientific.

  • pyrazolo[1,5-a]pyridin-5-ylboronic acid. Angene Chemical.

  • Pyridine-3-boronic acid SAFETY DATA SHEET. Fisher Scientific.

  • Phenylboronic acid SAFETY DATA SHEET. Fisher Scientific.

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development - ACS Publications.

  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Carlo Erba Reagents.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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